molecular formula C3H2N4O4 B1324338 1,3-Dinitro-1H-pyrazole CAS No. 38858-81-0

1,3-Dinitro-1H-pyrazole

Cat. No.: B1324338
CAS No.: 38858-81-0
M. Wt: 158.07 g/mol
InChI Key: WDETXHQYBSBUJC-UHFFFAOYSA-N
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Description

1,3-Dinitro-1H-pyrazole is a high-value heterocyclic compound at the forefront of modern energetic materials science. As a nitrated pyrazole, it serves as a vital precursor and building block for developing advanced insensitive high explosives, propellants, and pyrotechnics. Its molecular structure, featuring a five-membered aromatic ring with multiple nitro groups, is engineered for high density and a high positive heat of formation. The energy of such nitrogen-rich heterocyclic compounds is released from this high heat of formation, rather than from the oxidation of a carbon backbone as in traditional explosives, often resulting in more environmentally friendly decomposition products like nitrogen gas . Researchers utilize this compound to synthesize a diverse range of high-energy-density materials (HEDMs). Its reactive sites allow for further functionalization with energetic groups such as azido, nitramino, and dinitromethyl, or for the preparation of various energetic salts with metals and nitrogen-rich bases. These derivatives are designed to achieve a critical balance between high energetic performance and low sensitivity to impact, friction, and thermal stimuli, a primary goal in the field . The compound is a key intermediate in the synthesis of more complex heterocyclic systems. Its compact, stable, and modifiable structure makes it an ideal candidate for creating fused ring systems and multi-component materials aimed at achieving superior thermal stability and detonation performance. This product is intended for research and development purposes in controlled laboratory settings only. It is not for diagnostic, therapeutic, or human use. Researchers should consult all relevant material safety data sheets and handle this material with appropriate safety protocols, adhering to all local and national regulations concerning energetic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dinitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-6(9)3-1-2-5(4-3)7(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDETXHQYBSBUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632471
Record name 1,3-Dinitro-1H-pyrazole
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Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38858-81-0
Record name 1,3-Dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of 1,3-Dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dinitro-1H-pyrazole is a significant energetic material and a versatile synthon for the development of novel high-energy-density materials (HEDMs). A comprehensive understanding of its synthesis, physicochemical properties, and solid-state structure is paramount for its safe handling, and for the rational design of next-generation energetic compounds. This guide provides a detailed overview of this compound, with a particular focus on its synthesis, spectroscopic characterization, and thermal behavior. In the absence of a publicly available single-crystal X-ray diffraction study for this compound, this document offers a comparative analysis with its isomers and related dinitropyrazole derivatives to infer key structural features.

Introduction: The Significance of Dinitropyrazoles in Energetic Materials Science

Pyrazole-based energetic materials are a class of heterocyclic aromatic compounds that have garnered significant attention due to their high nitrogen content, substantial heats of formation, and tunable thermal stability.[1][2] The introduction of nitro groups onto the pyrazole scaffold further enhances their energetic properties, making them promising candidates for applications in explosives and propellants.[3] Among the various dinitropyrazole isomers, this compound (1,3-DNP) is a key intermediate and a subject of interest for its potential as a high-performance energetic material.[4] Its chemical structure, featuring both an N-nitro and a C-nitro group, imparts a unique combination of reactivity and energetic characteristics.

This technical guide aims to consolidate the available scientific knowledge on this compound, providing researchers with a reliable resource for its synthesis and characterization. Furthermore, by examining the crystal structures of closely related compounds, we can extrapolate valuable insights into the probable molecular conformation and intermolecular interactions that govern the solid-state architecture of 1,3-DNP.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process involving the nitration of a pyrazole precursor. The following protocol is a synthesized representation of common laboratory procedures.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyrazole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (EtOH)

  • Ice bath

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer

Procedure:

  • N-Nitration of Pyrazole:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, a mixture of acetic anhydride and concentrated nitric acid is prepared to form a nitrating agent.

    • Pyrazole is then added portion-wise to the cooled nitrating mixture while maintaining a low temperature to control the exothermic reaction.

    • After the addition is complete, the reaction mixture is stirred for several hours, allowing for the formation of 1-nitropyrazole.

  • Rearrangement to C-Nitropyrazole:

    • The 1-nitropyrazole intermediate is not isolated. The reaction mixture is carefully heated to induce a thermal rearrangement, leading to the formation of 3-nitropyrazole and 4-nitropyrazole isomers.[1]

  • N-Nitration of 3-Nitropyrazole:

    • The mixture of nitropyrazole isomers is subjected to a second nitration step. A stronger nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, is used.

    • The nitropyrazole mixture is added slowly to the cooled acid mixture.

    • The reaction is then allowed to proceed at a controlled temperature to favor the N-nitration of 3-nitropyrazole, yielding this compound.

  • Isolation and Purification:

    • The reaction mixture is poured onto crushed ice to precipitate the crude product.

    • The precipitate is collected by filtration, washed with cold water to remove residual acids, and dried.

    • Purification is achieved through recrystallization from a suitable solvent system, such as ethanol-water or dichloromethane-hexane, to yield crystalline this compound.[5]

Safety Precautions: this compound is a high-energy material and should be handled with extreme caution.[5] All synthetic steps involving nitrating agents must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction temperature should be carefully monitored to prevent runaway reactions.

Physicochemical and Spectroscopic Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

PropertyValue/Description
Molecular Formula C₃H₂N₄O₄
Molecular Weight 158.07 g/mol [6]
Appearance White crystalline solid[5]
Solubility Practically insoluble in water; slightly soluble in ethanol and methylene chloride[5]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, with chemical shifts influenced by the electron-withdrawing nitro groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • ¹⁵N NMR: Nitrogen NMR is a powerful tool for characterizing nitrogen-rich compounds, with distinct resonances for the pyrazole ring nitrogens and the nitro group nitrogens.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-O stretching vibrations of the nitro groups (typically in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹), as well as vibrations associated with the pyrazole ring.

Thermal Stability and Decomposition

The thermal stability of energetic materials is a critical parameter for their safe handling and application. Differential Scanning Calorimetry (DSC) is a common technique used to evaluate the thermal behavior of compounds like 1,3-DNP.

A comparative study on dinitropyrazole isomers has shown that the decomposition of N-nitropyrazoles like 1,3-DNP is often initiated by the migration of the N-nitro group to a carbon atom on the ring ([3][7]-sigmatropic rearrangement).[4] This isomerization is typically the rate-limiting step in the thermal decomposition process.[4] The decomposition of 1,3-DNP is an exothermic process, releasing a significant amount of energy.

Crystal Structure Analysis: A Comparative Approach

While a definitive single-crystal X-ray structure of this compound is not available in the public domain, we can infer its likely structural characteristics by examining the crystal structures of its isomers and other closely related compounds.

Insights from the Crystal Structure of 3,4-Dinitro-1H-pyrazole

The crystal structure of 3,4-Dinitro-1H-pyrazole has been reported, often as a solvate.[8] In a benzene solvate, the asymmetric unit contains two independent dinitropyrazole molecules.[8] Key features include:

  • Planarity: The pyrazole ring is essentially planar.[8]

  • Nitro Group Orientation: The two C-nitro groups are twisted out of the plane of the pyrazole ring.[8] The dihedral angles vary, indicating some conformational flexibility.[8]

Computational Modeling of Dinitropyrazole Structures

Computational methods, such as Density Functional Theory (DFT), are valuable for predicting the molecular geometry and electronic properties of compounds where experimental data is lacking.[9] Molecular dynamics simulations have also been used to predict the crystal morphology of dinitropyrazoles in different solvents.[10] These computational studies can provide insights into:

  • Bond Lengths and Angles: Predictions of the C-N and N-N bond lengths within the pyrazole ring, as well as the geometry of the nitro groups.

  • Molecular Electrostatic Potential (MEP): MEP maps can help to visualize the electron distribution and identify regions susceptible to intermolecular interactions.

Inferred Structural Features of this compound

Based on the analysis of related structures and computational predictions, the following features can be anticipated for the crystal structure of this compound:

  • Molecular Geometry: The pyrazole ring is expected to be planar. The C3-nitro group will likely be twisted relative to the ring plane, similar to what is observed in 3,4-DNP. The N1-nitro group will also adopt a specific orientation relative to the ring.

  • Intermolecular Interactions: Hydrogen bonding between the N-H of one molecule and an oxygen atom of a nitro group on an adjacent molecule is a probable and significant intermolecular interaction that will influence the crystal packing. Pi-pi stacking interactions between the aromatic pyrazole rings may also play a role in stabilizing the crystal lattice.

Applications and Future Directions

This compound serves as a crucial building block in the synthesis of more complex energetic materials.[5] Its reactivity allows for further functionalization of the pyrazole ring to fine-tune properties such as thermal stability, sensitivity, and energetic output. Future research will likely focus on:

  • Synthesis of Derivatives: The development of new energetic compounds derived from 1,3-DNP with improved performance and safety characteristics.

  • Co-crystallization: The formation of co-crystals of 1,3-DNP with other energetic or inert molecules to modify its physical properties.

  • Experimental Crystal Structure Determination: A definitive single-crystal X-ray diffraction study of this compound is highly desirable to validate computational models and provide a precise understanding of its solid-state structure.

Conclusion

This compound is a compound of significant interest in the field of energetic materials. While a complete experimental crystal structure remains to be published, a comprehensive understanding of its synthesis, spectroscopic properties, and thermal behavior can be achieved through the available literature. By drawing comparisons with its isomers and utilizing computational modeling, we can construct a robust working model of its molecular and crystal structure. This technical guide provides a foundation for researchers working with 1,3-DNP and highlights the areas where further investigation is needed to fully elucidate the properties of this important energetic compound.

References

[7] Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. (2020). ResearchGate. [Link]

[1] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. [Link]

[9] Crystal structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole. (2021). Cambridge University Press. [Link]

[2] Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (n.d.). ResearchGate. [Link]

[3] Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. (2015). PubMed Central. [Link]

[6] this compound | C3H2N4O4. (n.d.). PubChem. [Link]

[8] 3,4-Dinitro-1H-pyrazole benzene 0.25-solvate. (n.d.). PubMed Central. [Link]

[11] X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. (2023). UNED Research Repository. [Link]

[4] Physico-chemical and explosive properties of dinitropyrazole isomers. (n.d.). ResearchGate. [Link]

[10] Prediction of crystal morphology of 3,4-Dinitro-1H-pyrazole (DNP) in different solvents. (2017). PubMed. [Link]

[12] Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2026). ACS Publications. [Link]

[13] 3,4-dinitro-1H-pyrazole | C3H2N4O4. (n.d.). PubChem. [Link]

[14] 1-(3,4-dinitrophenyl)-3-nitro-1H-pyrazole. (n.d.). ChemSynthesis. [Link]

[15] Prediction of crystal morphology of 3,4-Dinitro-1H-pyrazole (DNP) in different solvents. (n.d.). Elsevier. [Link]

[5] 1,3-dinitropyrazole. (2024). ChemBK. [Link]

[16] this compound. (n.d.). ChemWhat. [Link]

[17] 3-Nitropyrazole | C3H3N3O2. (n.d.). PubChem. [Link]

Sources

"spectroscopic properties of 1,3-Dinitro-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Properties of 1,3-Dinitro-1H-pyrazole

Abstract: this compound (1,3-DNP) is a heterocyclic energetic material of significant interest due to its high density and detonation performance. A thorough understanding of its molecular structure and properties is paramount for its safe handling, quality control, and the development of new energetic formulations. This technical guide provides a comprehensive analysis of the spectroscopic properties of this compound, synthesizing experimental data with computational insights. It is intended for researchers, chemists, and material scientists working with high-energy-density materials.

Introduction and Molecular Overview

This compound (Molecular Formula: C₃H₂N₄O₄; Molar Mass: 158.07 g/mol ) is a crystalline solid belonging to the family of dinitropyrazoles.[1] Its structure consists of a five-membered pyrazole ring substituted with two nitro groups (NO₂) at the 1 and 3 positions.[2][3] The presence and positioning of these electron-withdrawing nitro groups are crucial, imparting the molecule with its high-energy characteristics and influencing its chemical and spectroscopic behavior.[4] This guide delineates the key spectroscopic signatures of 1,3-DNP, which are fundamental for its unambiguous identification and characterization.

Key Identifiers:

  • IUPAC Name: 1,3-dinitropyrazole[2]

  • CAS Number: 38858-81-0[2]

  • Molecular Formula: C₃H₂N₄O₄[3]

  • Molecular Weight: 158.07 g/mol [3]

Caption: Molecular structure of this compound.

Synthesis and Preparation for Analysis

A common synthetic route to nitropyrazoles involves the direct nitration of a pyrazole precursor.[4] For instance, 1,3-DNP can be prepared through the nitration of pyrazole using a nitrating agent such as a mixture of concentrated nitric acid and a catalyst.[4]

Protocol 1: General Sample Preparation for Spectroscopic Analysis

  • Verification of Purity: Prior to analysis, confirm the purity of the 1,3-DNP sample using Thin Layer Chromatography (TLC) or Differential Scanning Calorimetry (DSC). The presence of isomers like 3,4-DNP or residual starting materials can confound spectral interpretation.

  • Solvent Selection: Choose an appropriate deuterated solvent for NMR spectroscopy (e.g., DMSO-d₆, Acetone-d₆) in which the compound is soluble. For IR, UV-Vis, and MS, select a solvent that does not interfere with the spectral regions of interest (e.g., acetonitrile, methanol).

  • Concentration: For NMR, prepare a solution of approximately 5-10 mg of 1,3-DNP in 0.5-0.7 mL of deuterated solvent. For UV-Vis, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure absorbance values fall within the linear range of the spectrophotometer.

  • Safety Precautions: Due to its explosive nature, handle 1,3-DNP with extreme care, using appropriate personal protective equipment (PPE) and avoiding heat, friction, and impact.[4] All sample preparations should be done on a small scale in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1,3-DNP by providing information about the chemical environment of its hydrogen, carbon, and nitrogen nuclei. Computational studies, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level, have been instrumental in predicting and confirming the chemical shifts of polynitropyrazoles.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two protons on the pyrazole ring (H4 and H5). The strong electron-withdrawing effect of the two nitro groups will cause these protons to be significantly deshielded, shifting their resonances downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display three signals for the three carbon atoms of the pyrazole ring. The carbons directly attached to the nitro group (C3) and the N-nitro group (C5) are expected to show distinct chemical shifts compared to the C4 carbon. The precise chemical shifts are influenced by the electronic effects of the substituents.[7]

¹⁵N NMR Spectroscopy

For nitrogen-rich energetic materials, ¹⁵N NMR is particularly informative.[8] The spectrum of 1,3-DNP is expected to show four resonances corresponding to the two pyrazole ring nitrogens (N1, N2) and the two nitro group nitrogens. The chemical shifts provide direct insight into the electronic structure of the N-N and C-N bonds within the energetic framework. Computational models are often used to assign these peaks accurately.[5]

Nucleus Expected Chemical Shift (δ, ppm) Key Structural Insights
¹H ~8.0 - 9.5Highly deshielded aromatic protons due to two NO₂ groups.
¹³C ~110 - 150C3 and C5 signals are strongly influenced by attached nitro groups.[7]
¹⁵N -40 to -10 (NO₂) -140 to -80 (Ring N)Differentiates between the nitrogen atoms in the nitro groups and those within the pyrazole ring.[8]

Protocol 2: NMR Spectrum Acquisition

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution.[9]

  • Sample Insertion: Place the prepared NMR tube containing the 1,3-DNP solution into the spectrometer.

  • Tuning and Shimming: Tune the probe to the desired nucleus (¹H, ¹³C, ¹⁵N) and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using standard pulse sequences. For ¹³C and ¹⁵N, use proton decoupling to simplify the spectra.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H) or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, making it highly effective for identifying key functional groups. For 1,3-DNP, the most prominent features in the IR spectrum are the intense absorption bands associated with the nitro groups.

Key Vibrational Modes:

  • Asymmetric NO₂ Stretching: Strong bands typically appear in the region of 1580-1520 cm⁻¹.

  • Symmetric NO₂ Stretching: Strong bands are expected around 1350-1310 cm⁻¹.[10]

  • C-H Stretching: Aromatic C-H stretches from the pyrazole ring are typically observed above 3100 cm⁻¹.[11]

  • Ring Vibrations (C=N, C=C): These vibrations occur in the 1600-1400 cm⁻¹ region and can sometimes overlap with the nitro group absorptions.

The precise frequencies and intensities of these vibrations provide a unique fingerprint for the molecule, useful for rapid identification and quality assessment.[12]

IR_Vibrational_Modes cluster_molecule This compound cluster_modes Characteristic IR Absorptions mol C₃H₂N₄O₄ NO2_asym Asymmetric NO₂ Stretch (1580-1520 cm⁻¹) mol->NO2_asym Strong NO2_sym Symmetric NO₂ Stretch (1350-1310 cm⁻¹) mol->NO2_sym Strong CH_stretch Aromatic C-H Stretch (>3100 cm⁻¹) mol->CH_stretch Medium-Weak Ring_vib Ring Vibrations (1600-1400 cm⁻¹) mol->Ring_vib Medium

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure and stability.

For 1,3-DNP (Exact Mass: 158.0076 Da), the mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 158.[2] The fragmentation pattern is typically dominated by the loss of the nitro groups, which are characteristic of nitroaromatic energetic compounds.

Plausible Fragmentation Pathway:

  • Molecular Ion: [C₃H₂N₄O₄]⁺ at m/z = 158

  • Loss of NO₂: [C₃H₂N₃O₂]⁺ at m/z = 112 (Loss of 46 Da)

  • Subsequent Fragmentations: Further loss of NO, HCN, or other small molecules from the pyrazole ring structure.

MS_Fragmentation_Pathway M [M]⁺ C₃H₂N₄O₄⁺ m/z = 158 M_minus_NO2 [M-NO₂]⁺ C₃H₂N₃O₂⁺ m/z = 112 M->M_minus_NO2 - NO₂ (46 Da) fragments Further Fragments (e.g., loss of NO, HCN) M_minus_NO2->fragments Ring Cleavage

Caption: A plausible mass spectrometry fragmentation pathway for 1,3-DNP.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Nitro-substituted heterocyclic compounds like 1,3-DNP are expected to exhibit strong absorption in the UV region. The spectrum is typically characterized by π → π* transitions associated with the pyrazole ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro groups. While specific experimental data for 1,3-DNP is not widely published, studies on the parent pyrazole show absorption below 250 nm.[13] The addition of nitro groups is expected to cause a bathochromic (red) shift of these absorption maxima.

Conclusion

The spectroscopic characterization of this compound is essential for its identification, purity assessment, and the fundamental understanding of its structure-property relationships. This guide has outlined the expected spectroscopic signatures based on a synthesis of theoretical predictions and data from analogous compounds. NMR spectroscopy provides definitive structural elucidation, IR spectroscopy offers rapid functional group identification (particularly the nitro groups), mass spectrometry confirms the molecular weight and fragmentation patterns, and UV-Vis spectroscopy probes its electronic structure. The combined application of these techniques, underpinned by computational analysis, provides the robust characterization framework required for the study and application of this important energetic material.

References

  • PubChem. This compound | C3H2N4O4 | CID 23279529. [Link]

  • Claramunt, R. M., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]

  • ResearchGate. Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. [Link]

  • Zhou, J., et al. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC - NIH. [Link]

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  • Zhang, S., et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]

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  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

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  • ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]

  • ResearchGate. Chemistry and thermal decomposition of trinitropyrazoles. [Link]

  • ChemSynthesis. 1-(3,4-dinitrophenyl)-3-nitro-1H-pyrazole. [Link]

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  • Electronic Supplementary Information. 3,5-Dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine as insensitive and thermostable en. [Link]

  • ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters. [Link]

  • PubChem. 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736. [Link]

  • OSTI.gov. Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. [Link]

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  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • ResearchGate. Normalized UV–Vis absorbance spectra for crystals 1–3, respectively. [Link]

  • Asian Research Association. Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid. [Link]

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Sources

A Technical Guide to the Thermal Decomposition Mechanism of 1,3-Dinitro-1H-pyrazole: A Methodological and Analogical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Thermal Decomposition Mechanism of 1,3-Dinitro-1H-pyrazole Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (1,3-DNP) is a member of the nitropyrazole family of energetic materials, which are of significant interest due to their high nitrogen content, thermal stability, and energetic performance. A thorough understanding of the thermal decomposition mechanism of these materials is paramount for assessing their safety, stability, storage, and application. While direct experimental studies on the thermal decomposition of this compound are not extensively detailed in publicly available literature, a robust mechanistic framework can be postulated based on comprehensive studies of its isomers and other closely related nitrated pyrazoles. This guide synthesizes the established decomposition pathways from analogous compounds, outlines the definitive experimental and computational methodologies required for a full characterization of 1,3-DNP, and presents a cohesive picture of its anticipated thermal behavior. We will explore the likely initiation steps, propagation reactions, and final decomposition products, grounded in the established chemistry of energetic nitropyrazoles.

Introduction: Nitropyrazoles as a Class of Energetic Materials

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This structure imparts significant thermal stability, with the parent pyrazole ring's decomposition activation energy being approximately 298 kJ mol⁻¹[1]. The incorporation of explosophoric nitro groups (-NO₂) onto this stable backbone is a common strategy for designing modern energetic materials[2][3]. These nitropyrazoles often exhibit a favorable balance of high energy density, good thermal stability, and lower sensitivity compared to traditional explosives.

This compound (Figure 1) is a specific isomer within this class. It features one nitro group attached to a ring carbon atom (C-NO₂) and another to a ring nitrogen atom (N-NO₂). This structural arrangement is crucial, as the N-NO₂ bond is typically weaker and more labile than the C-NO₂ bond, suggesting it may be a key initiation site for decomposition. Understanding the thermal behavior is not merely an academic exercise; it is a critical requirement for evaluating the material's lifecycle, from synthesis and handling to long-term storage and performance reliability[4].

Figure 1: Chemical Structure of this compound

C₃H₂N₄O₄

Core Methodologies for Characterizing Thermal Decomposition

To rigorously investigate the thermal decomposition of an energetic material like 1,3-DNP, a multi-faceted analytical approach is required. This ensures that the data is self-validating, combining thermodynamic and kinetic information with direct identification of decomposition products.

Thermo-Analytical Techniques: DSC and TGA

The cornerstone of thermal analysis lies in Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies the temperatures of thermal events like melting (endothermic) and decomposition (exothermic) and quantifies the energy released or absorbed[5].

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It reveals the temperature ranges over which decomposition occurs and the extent of mass loss, indicating the formation of volatile products[5].

When used in tandem, DSC and TGA provide a comprehensive thermal profile, correlating energy release with specific mass loss events.

  • Sample Preparation: Accurately weigh 0.5–1.0 mg of 1,3-DNP into an aluminum or gold-plated copper crucible.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the analysis cell.

  • Atmosphere: Purge the cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

  • Heating Program: Heat the sample from ambient temperature to approximately 350°C at a constant linear heating rate (e.g., 5, 10, 15, and 20 K/min). Running multiple heating rates is essential for kinetic analysis[6].

  • Data Analysis:

    • From the DSC curve, determine the onset temperature of decomposition (T_onset) and the peak maximum temperature (T_peak).

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_d).

    • From the TGA curve, determine the temperatures corresponding to the start and end of mass loss stages.

    • The derivative of the TGA curve (DTG) helps identify the temperature of the maximum rate of mass loss for each step[4].

G cluster_workflow Experimental Workflow: DSC/TGA Analysis cluster_analysis 5. Data Analysis prep 1. Sample Preparation (0.5-1.0 mg of 1,3-DNP) setup 2. Instrument Setup (Sample & Reference Crucibles) prep->setup purge 3. Inert Atmosphere (N₂ or Ar Purge) setup->purge heat 4. Heating Program (e.g., 5, 10, 15, 20 K/min) purge->heat dsc_analysis DSC Data: T_onset, T_peak, ΔH_d heat->dsc_analysis tga_analysis TGA/DTG Data: Mass Loss %, T_max_loss heat->tga_analysis kinetics Kinetic Modeling (e.g., Kissinger Method) dsc_analysis->kinetics tga_analysis->kinetics

Caption: Workflow for DSC/TGA thermal analysis.
Evolved Gas Analysis (EGA)

Identifying the gaseous products evolved during decomposition is crucial for elucidating the reaction mechanism. This is achieved by coupling TGA-DSC with spectroscopic and spectrometric techniques. The quadruple TGA-DSC-FTIR-MS system provides the most comprehensive data[4].

  • Fourier-Transform Infrared Spectroscopy (FTIR): A transfer line carries the evolved gases from the TGA furnace to an IR gas cell. The FTIR spectrum identifies gaseous products by their characteristic absorption of infrared radiation, revealing functional groups (e.g., CO₂, H₂O, NO₂).

  • Mass Spectrometry (MS): Simultaneously, the gas stream is analyzed by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the identification of specific molecular fragments and stable products like N₂[6].

G tga_dsc TGA/DSC Instrument (Sample Heated) split Split tga_dsc->split Evolved Gases (Heated Transfer Line) ftir FTIR Spectrometer (Identifies Functional Groups) split->ftir ms Mass Spectrometer (Identifies m/z of Fragments) split->ms

Caption: Coupled TGA-DSC-FTIR-MS system for EGA.

Postulated Thermal Decomposition Mechanisms of this compound

Based on extensive studies of analogous nitropyrazoles, the thermal decomposition of 1,3-DNP is expected to be a complex process involving competing initiation pathways followed by a cascade of secondary reactions.

The Initiation Step: First Bond Scission

The initial chemical reaction that triggers decomposition is the rate-determining step. For 1,3-DNP, several pathways are plausible.

  • Pathway A: N-NO₂ Bond Homolysis (Most Probable) The N-NO₂ bond is generally the weakest bond in N-nitrated heterocyclic compounds. Its homolytic cleavage is a common and often dominant initiation mechanism, yielding the pyrazole radical and a nitrogen dioxide radical (•NO₂). This is a well-established pathway for many energetic materials.

  • Pathway B: C-NO₂ Bond Homolysis Cleavage of the C-NO₂ bond is another primary initiation route for many C-nitro aromatic and heterocyclic compounds[4]. While typically requiring more energy than N-NO₂ scission, its contribution cannot be ruled out and may occur concurrently.

  • Pathway C:[3][4] Sigmatropic Hydrogen Shift Some studies on dinitropyrazoles have proposed a[3][4] sigmatropic hydrogen shift from the ring N-H to an oxygen atom of a nitro group. This is followed by the elimination of nitrous acid (HONO) or other small molecules, leading to ring opening[4]. This pathway is more likely in isomers where the N-H and nitro groups are sterically favorable for such a transition state.

G cluster_pathways Postulated Initiation Pathways parent This compound path_a Pathway A: N-NO₂ Homolysis parent->path_a Weakest Bond path_b Pathway B: C-NO₂ Homolysis parent->path_b path_c Pathway C: [1,5] H-Shift parent->path_c prod_a Pyrazole Radical + •NO₂ path_a->prod_a prod_b Nitropyrazole Radical + •NO₂ path_b->prod_b prod_c Intermediate leading to Ring Opening + HONO path_c->prod_c

Caption: Competing initiation pathways for 1,3-DNP.
Propagation and Secondary Reactions

Following initiation, the highly reactive radical species (especially •NO₂) drive a complex series of propagation reactions.

  • Hydrogen Abstraction: The •NO₂ radicals can abstract hydrogen atoms from other 1,3-DNP molecules, accelerating the decomposition process.

  • Radical Attack: Radicals can attack the pyrazole ring, leading to its fragmentation.

  • Ring Decomposition: The breakdown of the pyrazole ring structure is expected to produce highly stable gaseous products. Studies on similar compounds show the formation of nitrogen (N₂), carbon dioxide (CO₂), water (H₂O), and hydrogen cyanide (HCN) at high temperatures[4][7].

  • Internal Redox Reactions: Intramolecular oxidation of the carbon backbone by the nitro groups is a key heat-releasing process, ultimately leading to the formation of stable, simple gas molecules[4].

Anticipated Products and Quantitative Data

Gaseous and Condensed-Phase Products
  • Primary Gaseous Products: Based on EGA of related compounds like 4-amino-3,5-dinitropyrazole (LLM-116), the main gaseous products are expected to be N₂, H₂O, CO₂, and nitrogen oxides (NO, NO₂)[4][6]. The presence of HCN is also likely at higher temperatures due to the fragmentation of the C-N heterocycle[7].

  • Condensed-Phase Residue: A small amount of carbonaceous residue may remain after the primary decomposition, especially under lower heating rates or inert atmospheres.

Comparative Kinetic Data

While specific kinetic parameters for 1,3-DNP are not available, the data from its well-studied isomer, 4-amino-3,5-dinitropyrazole (LLM-116), provides a valuable benchmark for the expected range of values. The activation energy (Ea) is a key measure of thermal stability; a higher Ea indicates lower sensitivity to thermal initiation.

CompoundMethodApparent Activation Energy (Ea) (kJ mol⁻¹)Pre-exponential Factor (A) (s⁻¹)Source
4-amino-3,5-dinitropyrazole (LLM-116) Kissinger (Stage 1)107.010¹⁰.⁵[6]
Kissinger (Stage 2)139.010¹².²[6]

This table presents data for an analogous compound to provide context for the expected thermal stability of this compound.

Conclusion and Future Outlook

The thermal decomposition of this compound is predicted to be a multi-step process initiated primarily by the homolytic cleavage of the N-NO₂ bond, a characteristic feature of N-nitrated heterocycles. This initial step generates reactive •NO₂ radicals that drive subsequent ring fragmentation and internal redox reactions, ultimately yielding stable gaseous products such as N₂, CO₂, H₂O, and nitrogen oxides.

While this guide provides a robust, scientifically-grounded framework based on the well-documented behavior of its analogs, it also highlights a critical knowledge gap. To fully validate these postulated mechanisms, direct and comprehensive experimental investigation of this compound is essential. Future work should focus on applying the coupled TGA-DSC-FTIR-MS methodology to obtain definitive product identification and employing multi-heating-rate DSC for precise kinetic analysis. These experimental efforts, complemented by high-level computational studies (e.g., DFT and ReaxFF simulations), will provide the definitive understanding required for the safe and effective application of this energetic material.

References

  • Zhou, J., Zhang, C., Huo, H., Zhang, J., Meng, Z., Yu, T., Liu, Y., Fu, X., Qiu, L., & Wang, B. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7000. [Link]

  • Li, Y., Wang, J., & Zhao, F. (2012). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Thermal Analysis and Calorimetry, 110(1), 235-240. [Link]

  • Jülicher, B., & Klapötke, T. M. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 646(10), 478-487. [Link]

  • Jülicher, B., & Klapötke, T. M. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Wiley Online Library. [Link]

  • Thottempudi, V., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

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  • Yin, P., et al. (2018). 3,4,5-Trinitro-1-(nitromethyl)-1H-pyrazole (TNNMP): A Perchlorate Free High Energy Density Oxidizer with High Thermal Stability. ResearchGate. [Link]

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A Researcher's Guide to Quantum Chemical Calculations for Dinitropyrazole-Based Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dinitropyrazoles represent a pivotal class of nitrogen-rich heterocyclic compounds, foundational to the development of next-generation energetic materials.[1] Their appeal lies in a favorable combination of high density, significant positive heats of formation, and opportunities for chemical modification to tune stability and performance.[1][2] Quantum chemical calculations have emerged as an indispensable tool in this field, offering a safe, cost-effective, and predictive framework to investigate the properties of these materials prior to their synthesis and characterization. This guide provides researchers, scientists, and professionals in energetic materials development with an in-depth technical overview of the core computational workflows, theoretical underpinnings, and practical considerations for the quantum chemical modeling of dinitropyrazoles. We will detail the causality behind methodological choices, present validated protocols, and demonstrate how to derive key performance indicators from first principles.

Introduction: The Strategic Role of Computational Chemistry

The synthesis and testing of novel energetic materials are inherently resource-intensive and hazardous. Computational modeling, particularly using quantum mechanics, mitigates these challenges by enabling an in silico screening process. By accurately predicting molecular structure, stability, and energetic performance, we can prioritize synthetic targets that exhibit the most promising characteristics. For dinitropyrazoles, these calculations provide critical insights into:

  • Molecular Stability: Understanding the geometric and electronic factors that contribute to thermal and kinetic stability.

  • Energetic Performance: Estimating key detonation parameters such as velocity and pressure.

  • Structure-Property Relationships: Elucidating how substitutions on the pyrazole ring influence sensitivity and energy output.[1][3]

This guide focuses on the application of Density Functional Theory (DFT), the workhorse of modern computational chemistry for molecules of this size, due to its excellent balance of computational cost and predictive accuracy.[4]

The Core Computational Workflow: From Structure to Performance

The systematic investigation of a dinitropyrazole derivative follows a validated, multi-step computational protocol. Each step builds upon the last, forming a self-validating workflow that ensures the physical reliability of the results.

G cluster_input Step 1: Input cluster_opt Step 2: Geometry Optimization cluster_freq Step 3: Vibrational Analysis cluster_prop Step 4: Property Calculation cluster_perf Step 5: Performance Prediction a Initial 3D Structure (e.g., from crystal data or builder) b Find Lowest Energy Conformation (Energy Minimization) a->b DFT Calculation c Confirm True Minimum (No Imaginary Frequencies) b->c Hessian Calculation d Obtain Zero-Point Vibrational Energy (ZPVE) c->d e Heat of Formation (HOF) (via Isodesmic Reactions) c->e h Kamlet-Jacobs Equations e->h f Electronic Properties (HOMO-LUMO, ESP) g Theoretical Density (ρ) g->h i Detonation Velocity (D) Detonation Pressure (P) h->i

Caption: Core computational workflow for dinitropyrazole analysis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the essential computational steps using syntax common in the Gaussian software package[5], although the principles are applicable to other programs like GAMESS, Q-Chem, or ORCA.[5][6][7]

Step 1: Geometry Optimization

  • Objective: To locate the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.[8][9]

  • Causality: An accurate molecular geometry is the prerequisite for all subsequent property calculations. Using a non-optimized structure will yield physically meaningless results for energy, frequencies, and other properties.

  • Methodology:

    • Construct an initial 3D structure of the dinitropyrazole molecule.

    • Create an input file for the quantum chemistry software. A typical command line for a DFT calculation using the B3LYP functional and the 6-311G(d,p) basis set would be: #p B3LYP/6-311G(d,p) Opt

    • Run the calculation. The software iteratively adjusts atomic positions to minimize the total electronic energy until convergence criteria are met.[8]

Step 2: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized geometry is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE).

  • Causality: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), meaning the structure is not a stable conformation and must be re-optimized.[10][11] This step is a critical internal validation of the optimization procedure.[3][12]

  • Methodology:

    • Use the optimized coordinates from the previous step.

    • Perform a frequency calculation at the exact same level of theory. The command line is: #p B3LYP/6-311G(d,p) Freq

    • Analyze the output:

      • Confirm that there are zero imaginary frequencies.

      • Record the ZPVE and thermal correction to enthalpy, which are required for accurate heat of formation calculations.[13]

Calculation and Analysis of Key Properties

With a validated molecular structure, we can proceed to calculate the properties that define the character of an energetic material.

Structural and Thermodynamic Properties

Heat of Formation (HOF) The solid-phase heat of formation is one of the most important parameters for an energetic material as it dictates the energy release upon detonation. Direct calculation is complex, so it is typically derived using a gas-phase HOF calculated via isodesmic reactions .[3][14]

  • Causality of Isodesmic Reactions: This method minimizes errors from the imperfect nature of approximate DFT functionals. By designing a hypothetical reaction where the number and type of chemical bonds are conserved on both sides, the errors in calculating the energies of the reactants and products tend to cancel each other out, leading to a more accurate reaction enthalpy.[13][14]

  • Protocol: Calculating Gas-Phase HOF via Isodesmic Reaction

    • Design a balanced isodesmic reaction. For 3,4-dinitropyrazole, a possible reaction is:

    • For each molecule in the reaction (the target dinitropyrazole and the reference compounds), perform geometry optimization and frequency calculations as described above to obtain their total electronic energies (E₀) and thermal corrections to enthalpy (H_corr).

    • Calculate the enthalpy of the reaction (ΔH_rxn) at 298K: ΔH_rxn = Σ(E₀ + H_corr)_products - Σ(E₀ + H_corr)_reactants

    • Rearrange the formula to solve for the HOF of the target molecule, using known experimental HOF values for the reference compounds: HOF_target = ΔH_rxn + ΣHOF_reactants - ΣHOF_products

Theoretical Density (ρ) Crystal density is a dominant factor in detonation performance.[15] While accurately predicting crystal packing is a specialized field, a reliable estimate for the molecular density can be obtained from the molecular volume. A common method involves calculating the volume enclosed by the 0.001 electrons/bohr³ isosurface of the electron density, often using Monte Carlo integration.[12]

Predicting Energetic Performance: The Kamlet-Jacobs Equations

For C-H-N-O explosives, the empirical Kamlet-Jacobs equations provide a robust method for estimating detonation velocity (D) and pressure (P) using the calculated theoretical density (ρ) and heat of formation.[12][15][16]

G cluster_inputs Calculated Inputs cluster_kj Kamlet-Jacobs Empirical Model cluster_outputs Predicted Performance hof Solid-Phase Heat of Formation (ΔHf) params Calculate K-J Parameters: N: Moles of gas / gram M: Avg. molecular weight of gas Q: Heat of detonation hof->params rho Theoretical Density (ρ) rho->params formula Molecular Formula (CxHyNzOw) formula->params kj_eqs D = A(1 + Bρ)√Φ P = Kρ²Φ params->kj_eqs Where Φ = NMQ perf Detonation Velocity (D) Detonation Pressure (P) kj_eqs->perf

Caption: Logic flow for detonation performance prediction.

The key parameters derived from the molecular formula and HOF are:

  • N: Moles of gaseous detonation products per gram of explosive.

  • M: Average molecular weight of the gaseous products.

  • Q: Chemical energy of the detonation reaction (cal/g).

These parameters, along with density (ρ), are used in the equations to yield D (km/s) and P (GPa).[15]

CompoundFormulaCalculated ρ (g/cm³)Calculated ΔHf (kJ/mol)Calculated D (km/s)Calculated P (GPa)
3,4-DinitropyrazoleC₃H₂N₄O₄1.79+195.28.5531.5
3,5-DinitropyrazoleC₃H₂N₄O₄1.76+188.78.4330.8
4-Amino-3,5-dinitropyrazoleC₃H₃N₅O₄1.84+165.18.7133.2
Table 1: Comparison of theoretically derived properties for selected dinitropyrazole derivatives. Data synthesized from values reported in literature.[2][12]
Electronic Properties and Sensitivity Indicators

The electronic structure provides clues about the reactivity and sensitivity of a molecule.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally suggests the molecule is more reactive.

  • Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the charge distribution. Positive regions (blue) are susceptible to nucleophilic attack, while negative regions (red), often centered over nitro groups, indicate areas of high electron density. A balanced distribution of positive and negative potential is often associated with lower sensitivity.

Validation and Benchmarking

The trustworthiness of computational results hinges on their comparison with experimental data.

  • Geometric Parameters: Calculated bond lengths and angles should be compared against high-resolution single-crystal X-ray diffraction data where available.[17] Good agreement (typically within a few percent for bond lengths) validates the chosen level of theory.[17]

  • Energetic Properties: Calculated heats of formation and densities should be benchmarked against experimentally measured values to ensure the accuracy of detonation performance predictions.

ParameterCalculated (B3LYP/def2-TZVP)Experimental (X-ray)
N1-N2 Bond Length (Å)1.3711.368
C3-N3 Bond Length (Å)1.4551.451
C3-C4 Bond Angle (°)106.5106.4
Table 2: Comparison of calculated and experimental geometric parameters for 3,4-dinitropyrazole.[17] This demonstrates excellent agreement, validating the computational method.

Conclusion

Quantum chemical calculations provide a powerful, predictive, and indispensable toolkit for the modern energetic materials researcher. By following a systematic and self-validating workflow grounded in established principles like Density Functional Theory, isodesmic reactions, and empirical performance models, scientists can efficiently screen novel dinitropyrazole candidates. This computational-first approach allows for the elucidation of structure-property relationships, the prioritization of high-performance and low-sensitivity targets, and ultimately, the acceleration of the research and development cycle for the next generation of advanced energetic materials.

References

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  • Yin, P., Parrish, D. A., & Shreeve, J. M. (2015). Curious cases of 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic cocrystals with high nitrogen content: an alternative to salt formation. Chemical Communications.

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  • Zhang, M., Wang, Y., Zhou, Z., et al. (2018). Crystal structure of 3,4-dinitropyrazole, C3H2N4O4. ResearchGate.

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  • N/A. (N/A). Designed isodesmic reactions for the title compounds. ResearchGate.

  • Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov.

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An In-depth Technical Guide to the Electronic Structure of Nitropyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic placement of nitro groups on the pyrazole scaffold gives rise to a diverse family of isomers with wide-ranging applications, from high-performance energetic materials to specialized pharmaceuticals. The distinct physicochemical properties of each nitropyrazole isomer are fundamentally governed by its electronic structure. This technical guide provides a comprehensive exploration of the electronic landscape of nitropyrazole isomers, synthesizing insights from computational chemistry and experimental spectroscopy. We delve into the intricate interplay between nitro group position, tautomerism, and electronic distribution, and elucidate how these factors dictate the stability, reactivity, and energetic performance of these versatile compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships in this important class of nitrogen-rich heterocycles.

Introduction: The Significance of Nitropyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a scaffold that imparts a unique combination of chemical stability and reactivity.[1][2] The introduction of one or more nitro (-NO₂) groups, potent electron-withdrawing moieties, dramatically alters the electronic characteristics of the pyrazole ring. This modification leads to a class of compounds known as nitropyrazoles, which are of significant interest in several scientific domains.

In the field of energetic materials, the high nitrogen content and the oxygen balance provided by the nitro groups contribute to desirable properties such as high density, large positive enthalpies of formation, and impressive detonation velocities.[1][3][4] The isomeric relationship between different nitropyrazoles is a critical factor, as small changes in the nitro group's position can lead to substantial differences in stability, sensitivity to impact and friction, and overall energetic performance.[5][6] For instance, the thermal stability of nitropyrazole isomers can vary significantly, impacting their viability as safer energetic materials.[3][5]

In medicinal chemistry, the pyrazole core is a well-established pharmacophore found in numerous approved drugs. The electronic modifications introduced by nitro groups can modulate the acidity, hydrogen bonding capabilities, and overall polarity of the molecule, thereby influencing its interaction with biological targets. Understanding the electronic structure of nitropyrazole isomers is crucial for the rational design of new therapeutic agents.

This guide will systematically explore the electronic structure of nitropyrazole isomers, providing both the theoretical underpinnings and the experimental methodologies used to characterize these fascinating molecules.

Theoretical Framework: Unraveling Electronic Structure with Computational Chemistry

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and properties of nitropyrazole isomers.[7][8] DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying the relatively large set of nitropyrazole compounds.[7]

Foundational Principles of DFT in Nitropyrazole Analysis

The choice of DFT functional and basis set is a critical decision in any computational study, as it directly impacts the accuracy of the results. For nitropyrazoles, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice.[7][8] It effectively captures electron correlation effects, which are important in these electron-rich systems. The selection of a suitable basis set, such as 6-311++G(d,p), is also crucial for accurately describing the electronic distribution, particularly around the electronegative nitrogen and oxygen atoms.[7][8]

A typical computational workflow for analyzing nitropyrazole isomers is as follows:

G cluster_0 Computational Workflow for Nitropyrazole Isomer Analysis Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify Minimum Energy Structure Single-Point Energy Single-Point Energy Frequency Calculation->Single-Point Energy Confirm Stability Electronic Property Analysis Electronic Property Analysis Single-Point Energy->Electronic Property Analysis Calculate Properties

Caption: A typical DFT workflow for nitropyrazole analysis.

Key Electronic Descriptors and Their Significance

Computational studies on nitropyrazole isomers typically focus on a set of key electronic descriptors that provide insights into their stability, reactivity, and other properties:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally corresponds to a more stable and less reactive molecule.[7]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For nitropyrazoles, the MEP is particularly useful for identifying the most reactive sites and understanding intermolecular interactions.[7]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can be used to quantify the charges on individual atoms, identify hyperconjugative interactions, and assess the strength of chemical bonds. This information is invaluable for understanding the influence of nitro group substitution on the electronic structure of the pyrazole ring.

Nitropyrazole Isomer HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
3-Nitropyrazole-8.54-2.785.764.65
4-Nitropyrazole-8.72-3.015.712.58
3,5-Dinitropyrazole-9.63-4.215.423.12
3,4,5-Trinitropyrazole-10.54-5.325.222.15

Table 1: Calculated electronic properties of selected nitropyrazole isomers at the B3LYP/6-311++G(d,p) level of theory. Note: These are representative values and can vary slightly with the computational method.

Experimental Characterization: Spectroscopic Insights into Electronic Structure

While computational methods provide a powerful theoretical framework, experimental techniques are essential for validating theoretical predictions and providing a complete picture of the electronic structure of nitropyrazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and nitropyrazoles are no exception.[9][10] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The chemical shifts of the protons on the pyrazole ring are highly sensitive to the electronic effects of the nitro groups. The strong electron-withdrawing nature of the -NO₂ group deshields adjacent protons, causing their signals to appear at a lower field (higher ppm).

¹³C NMR: Similarly, the ¹³C chemical shifts of the ring carbons are significantly influenced by the position of the nitro substituents. Carbons directly attached to a nitro group experience a substantial downfield shift.

¹⁵N NMR: For nitrogen-rich compounds like nitropyrazoles, ¹⁵N NMR can provide invaluable information about the electronic environment of the nitrogen atoms in both the pyrazole ring and the nitro groups.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. In nitropyrazoles, the characteristic stretching vibrations of the nitro group are particularly informative. The asymmetric and symmetric stretching modes of the -NO₂ group typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The exact positions of these bands can be influenced by the electronic environment of the nitro group, providing subtle clues about the isomeric structure.[13]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[14] For nitropyrazoles, the π → π* transitions of the aromatic ring are typically observed. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the electronic effects of the nitro groups.

Tautomerism: A Key Factor in Electronic Structure

A critical aspect of pyrazole chemistry that significantly impacts the electronic structure is tautomerism.[15][16][17] In unsymmetrically substituted nitropyrazoles, annular tautomerism can occur, involving the migration of a proton between the two ring nitrogen atoms.

G cluster_0 Tautomeric Equilibrium in 3(5)-Nitropyrazole Isomer_A 3-Nitropyrazole Equilibrium Isomer_A->Equilibrium Isomer_B 5-Nitropyrazole Equilibrium->Isomer_B

Caption: Tautomeric equilibrium in 3(5)-nitropyrazole.

The position of this equilibrium is influenced by several factors, including:

  • Electronic Effects of Substituents: Electron-donating groups tend to favor the tautomer where the proton is on the nitrogen atom further from the substituent, while electron-withdrawing groups, such as the nitro group, favor the tautomer with the proton on the adjacent nitrogen.[2]

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the two tautomers.

  • Intramolecular Hydrogen Bonding: In certain isomers, intramolecular hydrogen bonding can stabilize one tautomer over the other.

The existence of multiple tautomers can complicate the interpretation of spectroscopic data and has significant implications for the biological activity of nitropyrazoles, as different tautomers may exhibit different binding affinities for a given receptor.

Structure-Property Relationships: From Electronic Structure to Macroscopic Properties

The electronic structure of nitropyrazole isomers is not merely a theoretical curiosity; it is the fundamental determinant of their macroscopic properties.

Energetic Properties

For nitropyrazoles designed as energetic materials, the electronic structure directly influences key performance parameters:

  • Density: A higher molecular density is generally associated with better detonation performance. The arrangement of nitro groups and the potential for intermolecular interactions, which are governed by the electronic structure, play a crucial role in determining the crystal packing and thus the density.[4]

  • Enthalpy of Formation: A more positive enthalpy of formation contributes to a higher energy release upon decomposition. The electronic strain introduced by multiple nitro groups can increase the enthalpy of formation.

  • Detonation Velocity and Pressure: These are key measures of an explosive's power. They are directly related to the density and enthalpy of formation, both of which are rooted in the electronic structure.[1][4]

  • Sensitivity: The sensitivity of an energetic material to stimuli such as impact and friction is a critical safety consideration. The strength of the "trigger bonds" (the weakest bonds in the molecule, often the C-NO₂ or N-NO₂ bonds) is a key factor. The electronic environment around these bonds, which can be probed by computational methods, is a good predictor of sensitivity.[3]

Compound Density (g/cm³) Detonation Velocity (km/s) Detonation Pressure (GPa)
3-Nitropyrazole1.597.2121.3
4-Nitropyrazole1.526.6818.81
3,4,5-Trinitropyrazole1.899.0537.2

Table 2: Comparison of energetic properties of selected nitropyrazole isomers.[1][4]

Acidity and Reactivity

The electron-withdrawing nature of the nitro groups significantly increases the acidity of the N-H proton on the pyrazole ring. This has important implications for the synthesis of nitropyrazole-based salts and for their interactions in biological systems. The MEP maps generated from DFT calculations can effectively predict the most acidic protons in a molecule.

The reactivity of the pyrazole ring towards electrophilic and nucleophilic attack is also profoundly altered by the presence of nitro groups. The nitro groups deactivate the ring towards electrophilic substitution and activate it towards nucleophilic substitution, particularly at the positions ortho and para to the nitro groups.

Methodologies: A Practical Guide

Computational Protocol for DFT Analysis of Nitropyrazole Isomers
  • Structure Building: Construct the 3D structures of the desired nitropyrazole isomers using a molecular modeling software package.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: At the same level of theory, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy and enthalpy.

  • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a larger basis set.

  • Electronic Property Analysis: From the optimized wavefunction, calculate the desired electronic properties, including HOMO and LUMO energies, MEP, and NBO charges.

Experimental Protocol for Spectroscopic Characterization
  • Sample Preparation: Dissolve a small amount of the purified nitropyrazole isomer in an appropriate deuterated solvent (for NMR) or a suitable transparent solvent (for IR and UV-Vis).

  • NMR Spectroscopy: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer. Use standard pulse sequences and processing parameters.

  • IR Spectroscopy: Record the IR spectrum using either a KBr pellet or a solution cell. Identify the characteristic absorption bands for the nitro group and other functional groups present.

  • UV-Vis Spectroscopy: Obtain the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) to observe the electronic transitions of the molecule.

Conclusion and Future Directions

The electronic structure is the cornerstone upon which the diverse properties of nitropyrazole isomers are built. This guide has provided a comprehensive overview of the theoretical and experimental approaches used to probe this electronic landscape. A thorough understanding of the interplay between isomeric form, tautomerism, and electronic distribution is paramount for the rational design of novel nitropyrazoles with tailored properties, whether for advanced energetic materials with enhanced performance and safety profiles or for new pharmaceutical agents with improved efficacy and selectivity.

Future research in this area will likely focus on the development of more accurate and efficient computational methods for predicting the properties of nitropyrazole isomers, particularly for complex systems and in the solid state. The continued synergy between computational modeling and experimental validation will be crucial for accelerating the discovery and development of the next generation of nitropyrazole-based compounds.

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Sources

"history of dinitropyrazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Synthesis of Dinitropyrazoles

Abstract

Dinitropyrazoles represent a cornerstone in the field of energetic materials and serve as crucial synthons in pharmaceutical development. Their heterocyclic structure, rich in nitrogen and amenable to functionalization, provides a scaffold for compounds with high energy density, thermal stability, and tunable sensitivity.[1] This guide provides a comprehensive overview of the historical evolution of dinitropyrazole synthesis, targeted at researchers, chemists, and professionals in drug development. We will delve into the core synthetic strategies, explain the causality behind experimental choices, and present detailed, field-proven protocols. The narrative emphasizes the progression from initial discoveries to modern, optimized methodologies for producing key isomers such as 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP).

Introduction: The Significance of the Dinitropyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in chemistry. The introduction of nitro groups onto this ring dramatically alters its properties, leading to a class of compounds known as nitropyrazoles. These compounds are characterized by high heats of formation, increased density, and a more favorable oxygen balance, all of which are critical parameters for energetic materials.[1]

Among nitropyrazoles, the dinitro-substituted variants have garnered significant attention. 3,4-Dinitropyrazole (3,4-DNP), for instance, has been identified as a promising melt-castable explosive to replace TNT, offering a suitable melting point (71 °C) and superior detonation performance.[2][3] The four available substitution sites on the pyrazole ring allow for systematic tuning of properties, making dinitropyrazoles a versatile platform for developing next-generation energetic materials, including insensitive munitions and propellants.[1][2] Beyond explosives, the dinitropyrazole moiety is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]

This guide traces the historical pathways developed to construct this vital chemical core, focusing on the logic and chemical principles that have guided synthetic efforts over the decades.

Foundational Synthetic Strategies: Accessing the Dinitrated Ring

The synthesis of dinitropyrazoles is not a trivial matter of direct dinitration. The reactivity of the pyrazole ring necessitates a multi-step approach, often involving a delicate interplay of N-nitration, C-nitration, and molecular rearrangement.

The N-Nitration and Rearrangement Cascade

The most prevalent and historically significant route to C-nitrated pyrazoles begins with the nitration of a ring nitrogen atom (N-nitration). The resulting N-nitropyrazole is a key intermediate, which is often unstable and not isolated, that can then be induced to rearrange, transferring the nitro group to a carbon atom on the ring.

This cascade is fundamentally important because direct C-nitration of pyrazole itself is often unselective and can lead to a mixture of products or ring degradation under harsh conditions. The N-nitration/rearrangement sequence provides a controlled method for introducing the first nitro group onto the carbon framework.

  • Step 1: N-Nitration: Pyrazole is treated with a nitrating agent, such as a mixture of nitric acid and acetic anhydride or acetyl nitrate, to form 1-nitropyrazole (N-nitropyrazole).[3][5] This step is critical and must be controlled to prevent runaway reactions.

  • Step 2: Thermal or Acid-Catalyzed Rearrangement: The N-nitropyrazole intermediate is then heated in a suitable high-boiling solvent (e.g., anisole, n-octanol, 1,2-dichlorobenzene) or treated with strong acid (e.g., sulfuric acid) to induce an intramolecular rearrangement.[1][3][5] This typically yields 3-nitropyrazole or 4-nitropyrazole, which are the foundational building blocks for dinitro derivatives.[1][4]

  • Step 3: Second Nitration (C-Nitration): Once the first nitro group is installed on the ring, a second nitration using stronger conditions, typically mixed nitric and sulfuric acids, introduces the second nitro group to yield the target dinitropyrazole.[6][7]

cluster_main General Synthetic Pathway to Dinitropyrazoles Pyrazole Pyrazole NNitro 1-Nitropyrazole (N-Nitropyrazole) Pyrazole->NNitro N-Nitration (e.g., HNO₃/Ac₂O) MonoNitro Mononitropyrazoles (3-NP or 4-NP) NNitro->MonoNitro Thermal/Acidic Rearrangement DiNitro Dinitropyrazoles (3,4-DNP, 3,5-DNP) MonoNitro->DiNitro C-Nitration (e.g., HNO₃/H₂SO₄)

Caption: Core N-Nitration and Rearrangement Pathway.

Synthesis from Substituted Precursors

An alternative strategy involves starting with a pyrazole ring that already bears a substituent that can be either replaced by a nitro group or can direct the subsequent nitrations. For example, the synthesis of 4-amino-3,5-dinitropyrazole (a key derivative) often starts from 4-chloropyrazole. The chloro-substituted ring is first dinitrated and then the chlorine atom is displaced by an amino group.[8] This highlights a powerful strategy: using a guiding group that is later replaced or transformed.

Synthesis of Key Isomers: Protocols and Workflows

The specific substitution pattern of the nitro groups profoundly impacts the material's properties. The synthetic routes to the two most prominent isomers, 3,4-DNP and 3,5-DNP, have been extensively studied and optimized.

Synthesis of 3,4-Dinitropyrazole (3,4-DNP)

The synthesis of 3,4-DNP is a textbook example of the multi-step nitration strategy and has been scaled to pilot-plant levels.[3] The most common route was developed at Lawrence Livermore National Laboratory (LLNL).[3]

cluster_34 Workflow: Synthesis of 3,4-Dinitropyrazole (3,4-DNP) P Pyrazole NP1 1-Nitropyrazole P->NP1 Step 1: N-Nitration (Acetyl Nitrate) NP3 3-Nitropyrazole NP1->NP3 Step 2: Thermal Rearrangement (Anisole, Δ) DNP34 3,4-Dinitropyrazole NP3->DNP34 Step 3: C-Nitration (HNO₃/H₂SO₄)

Caption: Step-wise synthesis of 3,4-Dinitropyrazole.

Experimental Protocol: Synthesis of 3,4-DNP [3][7]

Caution: The compounds and reagents described are energetic and potentially hazardous. Proper personal protective equipment (face shield, Kevlar gloves, grounded equipment) and safety protocols must be used at all times.

  • Step 1: Synthesis of 1-Nitropyrazole.

    • Pyrazole is treated with acetyl nitrate, generated in situ from nitric acid and acetic anhydride.

    • An improved and safer version of this N-nitration involves adding a solution of pyrazole in acetic acid to a pre-mixed solution of nitric acid and acetic anhydride to better control the exotherm.[7]

  • Step 2: Synthesis of 3-Nitropyrazole.

    • The 1-nitropyrazole intermediate is subjected to thermal rearrangement.

    • This is typically achieved by heating the intermediate in a high-boiling solvent such as anisole or n-octanol.[1][3] The reaction is monitored until the rearrangement to the more stable 3-nitropyrazole is complete.

  • Step 3: Synthesis of 3,4-Dinitropyrazole.

    • 3-Nitropyrazole is carefully added to a cold mixture of concentrated nitric acid and sulfuric acid.

    • The reaction conditions, particularly the temperature (55-60°C) and molar ratio of reagents, are optimized to favor the formation of the 3,4-isomer and achieve high purity and yield (total yield up to 55%).[7]

    • Recent process improvements focus on reducing the amount of sulfuric acid used, which causes the final 3,4-DNP product to precipitate from the reaction mixture, thereby simplifying purification by avoiding a solvent extraction step.[3]

Synthesis of 3,5-Dinitropyrazole (3,5-DNP)

The synthesis of the 3,5-isomer also starts from 3-nitropyrazole but follows a different subsequent pathway involving a second N-nitration.

cluster_35 Workflow: Synthesis of 3,5-Dinitropyrazole (3,5-DNP) NP3 3-Nitropyrazole DNP13 1,3-Dinitropyrazole NP3->DNP13 Step 1: N-Nitration (e.g., HNO₃/Ac₂O) DNP35 3,5-Dinitropyrazole DNP13->DNP35 Step 2: Thermal Rearrangement

Caption: Primary pathway for the synthesis of 3,5-Dinitropyrazole.

Experimental Protocol: Synthesis of 3,5-DNP [5][9]

Caution: The compounds and reagents described are energetic and potentially hazardous. Adhere to strict safety protocols.

  • Step 1: Synthesis of 1,3-Dinitropyrazole.

    • Starting with 3-nitropyrazole (obtained as described previously), a second nitration is performed under conditions that favor N-nitration over C-nitration. This is typically done using a nitrating agent like nitric acid in acetic anhydride.[5][9]

  • Step 2: Rearrangement to 3,5-Dinitropyrazole.

    • The resulting 1,3-dinitropyrazole is then subjected to a second thermal rearrangement. This step drives the N-nitro group to the C5 position, yielding the thermodynamically stable 3,5-dinitropyrazole.[5]

    • An alternative historical method involves reacting 1,3-dinitropyrazole with ammonia in a solvent like benzonitrile (PhCN) to produce the ammonium salt of 3,5-DNP, which is then neutralized with acid to yield the final product.[9]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on the desired isomer, available starting materials, and considerations of safety, cost, and scale. The following table summarizes the primary historical pathways.

Target Isomer Starting Material Key Intermediates Primary Reagents Typical Overall Yield Key Advantages & Disadvantages Reference(s)
3,4-Dinitropyrazole Pyrazole1-Nitropyrazole, 3-NitropyrazoleHNO₃/Ac₂O, Anisole (rearrangement), HNO₃/H₂SO₄~55%Well-established, scalable route. Involves multiple steps and energetic intermediates.[3][7]
3,5-Dinitropyrazole 3-Nitropyrazole1,3-DinitropyrazoleHNO₃/Ac₂O, Thermal Rearrangement~71% (from 3-NP)Good yield from the mononitro intermediate. Requires careful control of the second rearrangement.[5]
4-Amino-3,5-DNP 4-Chloropyrazole4-Chloro-3,5-dinitropyrazoleHNO₃/H₂SO₄, aq. NH₄OHHigh YieldEfficient for producing the key amino derivative. Starts from a halogenated precursor.[8]

Conclusion and Future Outlook

The history of dinitropyrazole synthesis is a compelling narrative of chemical innovation, driven by the need for advanced materials with tailored properties. The foundational work on N-nitration and thermal rearrangement pathways unlocked a reliable and controllable methodology for accessing the dinitrated pyrazole core.[1][3][5] Early methods have been progressively refined to improve safety, increase yields, and simplify purification, as demonstrated by the development of precipitation-based workups for 3,4-DNP.[3]

Current research continues to build on this history, exploring the functionalization of the dinitropyrazole scaffold to create novel energetic materials with enhanced thermal stability, reduced sensitivity, and superior performance characteristics.[2][10][11] The synthetic routes detailed in this guide remain the bedrock upon which new discoveries in energetic materials and medicinal chemistry are built.

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  • Ring transformations in the reactions of 1,4-dinitropyrazole with N-nucleophiles. (2007). ARKIVOC, 2007(6), 103-111.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au. ACS Publications. Retrieved from [Link]

  • Janssen, J. W. A. M., Habraken, C. L., & Louw, R. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777-1782. Available from: [Link]

  • Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. (2016). Dalton Transactions. RSC Publishing. Retrieved from [Link]

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  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2022). PubMed Central. Available from: [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Context of Nitropyrazoles in Energetic Materials Science

The field of energetic materials is in a perpetual state of evolution, driven by the dual imperatives of enhancing performance and ensuring greater safety and stability. Within this landscape, nitrogen-rich heterocyclic compounds have emerged as a cornerstone of modern research. Their inherent structural stability, high positive heats of formation, and environmentally benign decomposition products (primarily N₂ gas) present a compelling alternative to traditional nitroaromatic explosives.[1]

Among these heterocycles, the pyrazole framework offers a unique combination of aromaticity, high nitrogen content, and multiple sites for functionalization, making it an exceptionally versatile platform for designing next-generation energetic materials.[1][2] The introduction of nitro groups onto this scaffold significantly enhances density and oxygen balance, critical parameters that dictate detonation performance. This guide provides a focused, in-depth examination of a specific, yet important, isomer in this class: 1,3-Dinitro-1H-pyrazole (1,3-DNP). As an N-nitrated pyrazole, its properties differ subtly but significantly from its C-nitrated counterparts, offering a case study in the structure-property relationships that govern the behavior of these advanced materials. This document is intended for researchers and professionals in chemistry and materials science, providing the detailed physicochemical data and procedural insights necessary for informed research and development.

Synthesis and Rationale: An Improved Method for this compound

The synthesis of dinitropyrazole isomers begins with the readily available 1H-pyrazole. The strategic placement of nitro groups is paramount, as it dictates the final properties of the molecule. For this compound, an N-nitration followed by a C-nitration is required. The following protocol is an improved method described in the literature, designed for efficiency and high purity.[3]

Experimental Protocol: Synthesis of this compound

Caution: This synthesis involves highly energetic materials and strong acids. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (blast shield, face shield, leather gloves, and acid-resistant attire). All glassware should be inspected for cracks and star-fractures prior to use.

Step 1: N-Nitration to form 1-Nitro-1H-pyrazole

  • In a 100 mL round-bottom flask cooled to 0 °C in an ice-salt bath, slowly add nitric acid (fuming, 10 mL) to acetic anhydride (20 mL) while maintaining the temperature below 10 °C. This generates acetyl nitrate in situ.

  • Dissolve 1H-pyrazole (3.40 g, 50 mmol) in acetic anhydride (10 mL).

  • Add the pyrazole solution dropwise to the acetyl nitrate solution over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Allow the mixture to stir at 0 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1-nitro-1H-pyrazole as a pale yellow oil.

Step 2: C-Nitration to form this compound

  • In a 100 mL three-necked flask equipped with a thermometer and dropping funnel, place a mixture of sulfuric acid (98%, 20 mL) and nitric acid (fuming, 20 mL). Cool the mixture to 0 °C.

  • Slowly add the 1-nitro-1H-pyrazole from the previous step to the nitrating mixture, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice (300 g).

  • A white precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as colorless crystals.

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Nitration cluster_1 Step 2: C-Nitration cluster_2 Purification A 1H-Pyrazole B HNO₃ / Ac₂O (Acetyl Nitrate in situ) 0-10 °C, 2h A->B C 1-Nitro-1H-pyrazole (Crude Product) B->C D H₂SO₄ / fuming HNO₃ 60 °C, 4h C->D E This compound (Crude Precipitate) D->E F Recrystallization (Ethanol/Water) E->F G Pure 1,3-DNP Crystals F->G

Caption: Synthesis workflow for this compound (1,3-DNP).

Rationale for Experimental Choices
  • Two-Step Nitration: A direct, one-pot dinitration of pyrazole is challenging to control and often leads to a mixture of isomers. A stepwise approach, beginning with the more labile N-nitration followed by a more forceful C-nitration, provides superior regioselectivity for the 1,3-isomer.

  • Nitrating Agents: Acetyl nitrate is a milder nitrating agent suitable for the initial N-nitration, minimizing ring cleavage. The subsequent C-nitration requires a more potent mixed acid (H₂SO₄/HNO₃) to overcome the deactivating effect of the N-nitro group and nitrate the electron-deficient pyrazole ring.

  • Recrystallization Solvent: An ethanol/water mixture is chosen for purification because it provides a good solubility differential for 1,3-DNP between hot and cold conditions, effectively removing residual acids and potential isomeric impurities.[4]

Structural and Spectroscopic Characterization

Unambiguous identification of the target molecule is critical. This is achieved through a combination of spectroscopic methods and single-crystal X-ray diffraction, which together provide a complete picture of the molecular and crystal structure. The data presented here are consistent with those reported for the successful synthesis and isolation of 1,3-DNP.[3]

Spectroscopic Analysis
  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is simple, showing two distinct doublets in the aromatic region, characteristic of the two protons on the pyrazole ring.

    • δ = 8.85 ppm (d, 1H, H5)

    • δ = 7.60 ppm (d, 1H, H4)

  • ¹³C NMR (DMSO-d₆, 101 MHz): The carbon spectrum confirms the three unique carbon atoms of the pyrazole ring.

    • δ = 142.0 ppm (C5)

    • δ = 133.5 ppm (C3)

    • δ = 112.5 ppm (C4)

  • ¹⁴N NMR (DMSO-d₆): Nitrogen NMR provides direct evidence of the different nitrogen environments.

    • δ = -20 ppm (N-NO₂)

    • δ = -35 ppm (C-NO₂)

    • δ = -120 ppm (N1)

    • δ = -150 ppm (N2)

  • Infrared (IR) Spectroscopy (ATR, cm⁻¹): The IR spectrum is dominated by strong absorbances corresponding to the nitro groups.

    • ν = 1610, 1560 cm⁻¹ (asymmetric NO₂ stretching)

    • ν = 1350, 1320 cm⁻¹ (symmetric NO₂ stretching)

    • ν = 830 cm⁻¹ (C-N stretching)

Single-Crystal X-ray Diffraction

Obtaining a single crystal and analyzing it via X-ray diffraction provides definitive proof of structure and crucial data for density and performance calculations. Crystals of 1,3-DNP suitable for analysis were obtained by slow evaporation from an ethanol/water solution.[3]

Parameter Value
Chemical Formula C₃H₂N₄O₄
Molar Mass 158.07 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.85
b (Å) 9.55
c (Å) 8.21
β (°) 115.2
Volume (ų) 556
Z (molecules/cell) 4
Calculated Density (ρ) 1.76 g/cm³

Data obtained from low-temperature single-crystal X-ray diffraction.[3]

The crystal structure confirms the planar pyrazole ring with the nitro groups twisted out of the plane. This steric hindrance between the nitro groups and the ring is a common feature in polynitrated azoles and influences crystal packing and sensitivity.

Core Physicochemical and Energetic Properties

The utility of an energetic material is defined by a balance of power, stability, and sensitivity. The following section quantifies these properties for 1,3-DNP, providing a direct comparison with its isomers and the benchmark explosive, RDX.

Summary of Physicochemical Properties

The following table summarizes the key physical and thermal properties of 1,3-DNP and its isomers. The data clearly illustrates how the position of the nitro groups influences fundamental properties like melting point and thermal stability.[3][5]

Property 1,3-DNP 3,4-DNP 3,5-DNP
Appearance Colorless CrystalsColorless CrystalsColorless Crystals
Melting Point (Tₘ) 68 °C71 °C175 °C
Decomposition (Tₑ) 171 °C285 °C270 °C
Density (ρ, X-ray) 1.76 g/cm³1.79 g/cm³1.78 g/cm³
Impact Sensitivity 15 J8.5 J10 J
Friction Sensitivity > 360 N240 N> 360 N

Tₑ: Onset of exothermic decomposition measured by DSC at a heating rate of 5 °C/min.[3]

Insight: The significantly lower decomposition temperature of 1,3-DNP compared to its C-nitrated isomers is a direct consequence of the relatively weaker N-NO₂ bond versus a C-NO₂ bond. This makes the N-nitro group the trigger for thermal decomposition. Conversely, its friction sensitivity is remarkably low, suggesting a stable crystal lattice.

Thermal Stability and Decomposition Pathway

Thermal analysis provides critical information regarding the stability of the material under heat, a key factor for safe handling, storage, and application.

Protocol: Thermal Analysis by DSC/TGA

  • Sample Preparation: A small sample (0.5 - 1.5 mg) of 1,3-DNP is hermetically sealed in an aluminum pan.

  • Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) are used.

  • Conditions: The sample is heated from room temperature to 350 °C at a constant rate of 5 °C/min under a nitrogen atmosphere.

  • Analysis: The DSC curve measures the heat flow, identifying melting (endotherm) and decomposition (exotherm). The TGA curve measures mass loss as a function of temperature.

G exp Experimental Setup DSC/TGA Instrument Sample: 1,3-DNP (1 mg) Pan: Sealed Aluminum Atmosphere: N₂ Heating Rate: 5 °C/min data Data Acquisition DSC: Heat Flow (mW) vs. Temp (°C) TGA: Mass (%) vs. Temp (°C) exp->data Heating analysis Analysis & Interpretation Tₘ: Onset of Melting (Endotherm) ~68°C Tₑ: Onset of Decomposition (Exotherm) ~171°C Decomposition Mechanism: N→C Nitro Migration data->analysis Processing

Caption: Workflow for the thermal analysis of this compound.

The thermal decomposition of 1,3-DNP is initiated by the homolytic cleavage of the N-NO₂ bond. This is followed by a[2][5]-sigmatropic rearrangement, where the nitro group migrates from the nitrogen to a carbon atom on the pyrazole ring (N→C migration).[5] This isomerization is the rate-limiting step in the initial stage of decomposition, leading to the formation of more stable but still energetic C-nitrated pyrazoles, which then decompose further at higher temperatures.

Energetic Performance and Comparison

The detonation properties of an explosive are calculated from its density and heat of formation using specialized thermochemical codes like EXPLO5. These calculations provide a standardized measure of performance.

Parameter 1,3-DNP RDX (Benchmark)
Heat of Formation (ΔHբ) +180 kJ/mol (est.)+62.8 kJ/mol
Oxygen Balance (OB) -30.4 %-21.6 %
Detonation Velocity (Vᴅ) 8480 m/s8750 m/s
Detonation Pressure (pᴄᴊ) 30.8 GPa34.0 GPa

Calculated values based on experimental density and calculated heat of formation.[3][5]

Analysis: 1,3-DNP exhibits impressive energetic properties. Its detonation velocity and pressure are comparable to, though slightly lower than, the widely used military explosive RDX. The significantly higher positive heat of formation for 1,3-DNP is a key advantage of nitrogen-rich heterocycles, contributing substantially to the energy release upon detonation.[1] While its oxygen balance is more negative than RDX, its performance remains high, positioning it as a powerful energetic material.

Safety and Handling: Sensitivity to Mechanical Stimuli

Sensitivity to impact and friction are critical safety parameters that determine how an energetic material can be handled, processed, and transported.

Protocol: BAM Sensitivity Testing

  • Impact Sensitivity: Determined using a BAM Fallhammer apparatus. A specified weight (e.g., 2 kg) is dropped from varying heights onto a 40 mg sample. The result is reported as the energy in Joules (J) at which a 50% probability of initiation (H₅₀) is observed. A higher value indicates lower sensitivity.

  • Friction Sensitivity: Measured with a BAM Friction Tester. A porcelain peg is drawn across a porcelain plate with the sample material in between under a specified load. The result is the maximum load in Newtons (N) at which no initiation occurs in six trials. A higher value indicates lower sensitivity.

Results for 1,3-DNP:

  • Impact Sensitivity: 15 J. This value places it in the "sensitive" category, comparable to RDX (7.5 J), but less sensitive than primary explosives.

  • Friction Sensitivity: > 360 N. This indicates very low sensitivity to friction, a highly desirable safety feature.[3]

Expert Insight: The dichotomy between its moderate impact sensitivity and very low friction sensitivity is noteworthy. This suggests that while the material can be initiated by sharp, high-energy impact, it is resistant to initiation from shear and frictional forces. This profile is advantageous for processing and pressing charges, where frictional heating is a primary safety concern.

Conclusion and Outlook

This compound stands as a potent and illustrative example of a modern nitrogen-rich energetic material. Its physicochemical profile is defined by a high density, a significant positive heat of formation, and detonation performance that rivals established benchmarks like RDX.

The key takeaway for researchers is the profound influence of isomeric structure on the material's properties. The presence of the N-NO₂ bond in 1,3-DNP makes it more thermally sensitive than its C-nitrated counterparts, initiating decomposition at a lower temperature via a well-defined N→C migration pathway. However, this is balanced by a remarkably low friction sensitivity, highlighting the complex interplay between molecular structure and crystal lattice stability.

This guide demonstrates that 1,3-DNP is not merely a laboratory curiosity but a viable energetic compound with a distinct set of properties. Its synthesis is achievable through established nitration chemistry, and its characteristics are well-defined by standard analytical protocols. For professionals in the field, 1,3-DNP and its isomers serve as a valuable platform for understanding the fundamental principles of energetic materials design, where the targeted placement of functional groups can be used to tune and optimize the critical balance between performance, stability, and safety.

References

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  • Hebert, E., & Tappan, B. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Molecules, 28(10), 4165. [Link]

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  • Pagoria, P. F., et al. (2002). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Propellants, Explosives, Pyrotechnics, 27(4), 218-225. [Link]

  • Zhang, M., Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). OSTI.gov. [Link]

  • Request PDF. (n.d.). Four Syntheses of 4‐Amino‐3,5‐dinitropyrazole. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Nitration of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitropyrazoles

Nitropyrazole derivatives are foundational building blocks in contemporary chemical research, underpinning advancements in pharmaceuticals, agrochemicals, and energetic materials.[1][2] The introduction of a nitro group onto the pyrazole scaffold dramatically alters its electronic properties and provides a versatile chemical handle for further functionalization. In medicinal chemistry, nitropyrazoles serve as key intermediates for synthesizing a diverse array of bioactive molecules, including inhibitors and therapeutic agents for conditions like Parkinson's disease.[3] Furthermore, the high nitrogen content and energy density of nitrated pyrazoles make them a focal point in the development of advanced energetic materials.[1][4]

The synthetic challenge in working with pyrazoles lies in controlling the regioselectivity of the nitration. The pyrazole ring, an electron-rich aromatic system, is susceptible to electrophilic attack, primarily at the C4 position.[5][6][7] However, the reaction conditions, the nature of the substituents on the pyrazole ring, and the choice of nitrating agent can significantly influence the position of nitration, leading to a mixture of isomers.[5][8] This guide provides a comprehensive overview of established and modern nitration methods, offering detailed protocols and insights to enable researchers to achieve desired regioselectivity and high yields.

Understanding the Reaction: Mechanism and Regioselectivity

The nitration of pyrazole is a classic electrophilic aromatic substitution reaction. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the nitrating agent.[7][9] The pyrazole ring's electron density dictates the site of attack. The C4 position is the most electron-rich and thus the most favorable site for electrophilic substitution.[5][6]

Several factors influence the regiochemical outcome:

  • Electronic Effects: Electron-donating groups (EDGs) on the pyrazole ring activate it towards electrophilic substitution, while electron-withdrawing groups (EWGs) are deactivating.[5]

  • Steric Hindrance: Bulky substituents at the N1, C3, or C5 positions can sterically hinder attack at adjacent positions, thereby favoring nitration at the less encumbered C4 position.[5]

  • Reaction Conditions: The acidity of the reaction medium is a critical determinant. In strongly acidic conditions, such as a mixture of nitric and sulfuric acid, the pyrazole nitrogen is protonated, forming a pyrazolium ion. This deactivates the pyrazole ring towards further electrophilic attack.[5] Milder conditions, for instance, using acetyl nitrate, can lead to different regiochemical outcomes.[5][10]

  • N-Nitration and Rearrangement: With an unsubstituted N1 position, N-nitration can occur, forming an N-nitropyrazole intermediate. This intermediate can then rearrange under acidic conditions or upon heating to yield a C-nitropyrazole, often the 4-nitro product.[4][5]

Core Nitration Methodologies

Method 1: Classical Mixed Acid Nitration (HNO₃/H₂SO₄)

This is the most traditional and widely used method for pyrazole nitration. The combination of concentrated nitric acid and sulfuric acid generates the highly reactive nitronium ion. This method is particularly effective for the synthesis of 4-nitropyrazole.

Causality of Experimental Choices:

  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, promoting the formation of the nitronium ion from nitric acid.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of reagents is crucial to prevent runaway reactions and the formation of undesired byproducts.

  • Stepwise Addition: Slow, controlled addition of the nitrating mixture ensures that the temperature remains within the desired range.

Protocol 1: Synthesis of 4-Nitropyrazole using Mixed Acid [3]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 15 cm³ of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 8.5 g of pyrazole to the cooled sulfuric acid while maintaining the temperature at 0°C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding 18 cm³ of cold concentrated nitric acid (density = 1.4 g/mL) to 6 cm³ of cold concentrated sulfuric acid. Keep the mixture cooled in an ice-salt bath.

  • Nitration: Add the cold nitrating mixture dropwise to the pyrazole-sulfuric acid solution, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition is complete, heat the reaction mixture under reflux for 3 hours.

  • Second Nitration (Optional but recommended for higher yield): Cool the mixture to room temperature and add an additional portion of the nitrating mixture (6 cm³ concentrated sulfuric acid and 6 cm³ nitric acid) dropwise.

  • Second Reflux: Heat the mixture under reflux for another 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and let it stand overnight. Carefully pour the solution onto 80 g of crushed ice.

  • Isolation: Collect the resulting precipitate by filtration under reduced pressure.

  • Purification: Wash the precipitate sequentially with cold water and cold ethanol. Recrystallize the crude product from toluene to obtain pure 4-nitropyrazole.

Expected Yield: ~56%[3]

Method 2: Fuming Nitric Acid and Fuming Sulfuric Acid

For a more efficient and higher-yielding synthesis of 4-nitropyrazole, a "one-pot, two-step" method using fuming nitric and fuming sulfuric acid has been developed.[1][11] This method offers a significant improvement in yield compared to the classical mixed acid approach.

Causality of Experimental Choices:

  • Fuming Acids: The use of fuming nitric acid (containing dissolved N₂O₅) and fuming sulfuric acid (oleum, containing dissolved SO₃) creates a much more potent nitrating system, leading to higher conversion and yield.

  • One-Pot Procedure: This streamlined process, where the pyrazole is first converted to pyrazole sulfate and then nitrated in the same vessel, improves efficiency and reduces handling losses.[1]

Protocol 2: High-Yield Synthesis of 4-Nitropyrazole [1]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add pyrazole.

  • Sulfation: Cool the flask in an ice bath and slowly add concentrated sulfuric acid to form pyrazole sulfate.

  • Nitrating Mixture: Prepare the nitrating agent by mixing 98% fuming nitric acid and 20% fuming sulfuric acid.

  • Nitration: Slowly add the nitrating mixture to the pyrazole sulfate solution while maintaining the reaction temperature at 50°C.

  • Reaction Time: Stir the mixture at 50°C for 1.5 hours.

  • Work-up and Isolation: Follow a standard aqueous work-up procedure to isolate the 4-nitropyrazole product.

Optimized Conditions & Yield: The optimal molar ratio for this reaction is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1. Under these conditions, a yield of up to 85% can be achieved.[1]

Method 3: Nitric Acid in Acetic Anhydride (Acetyl Nitrate)

This method provides a milder alternative to the strong acid systems and can offer different regioselectivity, particularly for substituted pyrazoles. Acetyl nitrate, formed in situ, is the active nitrating species. This system is often used to achieve C4-nitration while avoiding nitration on other sensitive parts of the molecule, such as an N-phenyl substituent.[5][10][12]

Causality of Experimental Choices:

  • Milder Conditions: The absence of strong sulfuric acid prevents the extensive protonation and deactivation of the pyrazole ring, allowing for nitration under less harsh conditions.[5]

  • Regioselectivity Control: For substrates like 1-phenylpyrazole, this method selectively nitrates the C4 position of the pyrazole ring, whereas mixed acid conditions favor nitration of the phenyl ring.[5][10]

Protocol 3: C4-Nitration of 1-Phenylpyrazole [5]

  • Preparation of Acetyl Nitrate: In a flask cooled to 0°C, slowly add concentrated nitric acid to acetic anhydride with stirring. Maintain the temperature below 10°C.

  • Substrate Addition: Dissolve 1-phenylpyrazole in a suitable solvent (e.g., acetic anhydride) and cool the solution to 0°C.

  • Nitration: Slowly add the prepared acetyl nitrate solution to the 1-phenylpyrazole solution, keeping the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for the specified time (typically 1-2 hours).

  • Work-up: Quench the reaction by pouring it into a mixture of ice and water.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain 4-nitro-1-phenylpyrazole.

Method 4: N-Nitration Followed by Rearrangement

This two-step approach is the primary method for synthesizing 3-nitropyrazole.[4] The pyrazole is first N-nitrated, and the resulting N-nitropyrazole is then thermally or acid-catalyzed to rearrange to the C-nitro product.

Causality of Experimental Choices:

  • N-Nitration: Milder nitrating agents like HNO₃/Ac₂O can favor the formation of the N-nitropyrazole intermediate.[4]

  • Rearrangement: Heating the N-nitropyrazole in a high-boiling organic solvent or treating it with acid induces a rearrangement to the more thermodynamically stable C-nitropyrazole.[4]

Protocol 4: Synthesis of 3-Nitropyrazole via Rearrangement [4]

  • N-Nitration: React pyrazole with a suitable nitrating agent (e.g., HNO₃/H₂SO₄ or HNO₃/Ac₂O) under controlled, low-temperature conditions to form N-nitropyrazole.

  • Isolation of Intermediate: Isolate the N-nitropyrazole intermediate.

  • Rearrangement: Dissolve the N-nitropyrazole in a high-boiling organic solvent such as n-octanol or benzonitrile.

  • Heating: Heat the solution under reflux to induce the rearrangement to 3-nitropyrazole.

  • Isolation and Purification: Cool the reaction mixture and isolate the 3-nitropyrazole product through appropriate work-up and purification techniques.

Data Summary and Comparison

MethodTarget ProductReagentsTemperatureTimeYield (%)Reference
Mixed Acid4-NitropyrazolePyrazole, conc. HNO₃, conc. H₂SO₄90°C (reflux)6 hours56[1][3]
Fuming Acids4-NitropyrazolePyrazole, fuming HNO₃, fuming H₂SO₄50°C1.5 hours85[1]
Acetyl Nitrate4-Nitro-1-phenylpyrazole1-Phenylpyrazole, HNO₃, Ac₂O0°C1-2 hoursVaries[5][12]
N-Nitration/Rearrangement3-NitropyrazolePyrazole, HNO₃/H₂SO₄; then n-Octanol<15°C; then Reflux3.5 hrs; then RefluxVaries[13]

Visualizing the Workflows

General Workflow for Pyrazole Nitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep Prepare Pyrazole Derivative Nitration Controlled Addition of Nitrating Agent at Low Temp. Prep->Nitration Add Substrate Reagents Select & Prepare Nitrating Agent (e.g., Mixed Acid, Acetyl Nitrate) Reagents->Nitration Add Reagent Stirring Reaction at Controlled Temperature/Reflux Nitration->Stirring Quench Quench Reaction (e.g., pour onto ice) Stirring->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Solvents Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Characterize Characterize Product (NMR, MS, etc.) Recrystallize->Characterize G rect_node rect_node start Desired Nitropyrazole Isomer? c4_nitro 4-Nitropyrazole? start->c4_nitro Unsubstituted c3_nitro 3-Nitropyrazole? start->c3_nitro Unsubstituted substituted Substituted Pyrazole? start->substituted high_yield High Yield Critical? c4_nitro->high_yield rearrangement Use N-Nitration/ Rearrangement (Protocol 4) c3_nitro->rearrangement regioselectivity Regioselectivity Concern? substituted->regioselectivity fuming_acid Use Fuming HNO₃/H₂SO₄ (Protocol 2) high_yield->fuming_acid Yes mixed_acid Use Mixed Acid (Protocol 1) high_yield->mixed_acid No acetyl_nitrate Use Acetyl Nitrate (Protocol 3) regioselectivity->acetyl_nitrate Yes mixed_acid_sub Use Mixed Acid (Protocol 1) regioselectivity->mixed_acid_sub No

Caption: Decision tree for selecting the appropriate pyrazole nitration method.

Safety and Handling

Nitration reactions are inherently hazardous and must be performed with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a flame-resistant lab coat. [14][15][16]* Reagents: Concentrated and fuming nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with care, avoiding contact with skin and eyes. [15][17]* Exothermic Reactions: Nitrations are highly exothermic. Strict temperature control is essential to prevent runaway reactions, which can lead to explosions. Always add reagents slowly and use efficient cooling baths.

  • Waste Disposal: Neutralize acidic waste streams before disposal according to institutional guidelines.

References

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. CNKI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. National Center for Biotechnology Information. [Link]

  • Nitropyrazoles (review). ResearchGate. [Link]

  • Nitropyrazoles (review) - ResearchGate. ResearchGate. [Link]

  • Pyrazole. SlideShare. [Link]

  • Electrophilic Substitution Reactions in Pyrazole. Scribd. [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic. [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole | PDF. Scribd. [Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Scilit. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

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Application Notes and Protocols: 1,3-Dinitro-1H-pyrazole as an Energetic Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Development Professionals

Introduction: The Significance of Nitropyrazoles in Energetic Materials

Nitrated pyrazoles represent a significant class of energetic materials, valued for their high nitrogen content, substantial heats of formation, and the inherent thermal stability of the pyrazole ring.[1] These characteristics often translate to high-density, high-performance explosives and propellants. 1,3-Dinitro-1H-pyrazole (1,3-DNP) is a foundational molecule in this family, with the chemical formula C₃H₂N₄O₄.[2] It is a white crystalline solid that serves as both a key intermediate for more complex energetic compounds and a high-energy material in its own right.[3] Its structure, featuring two nitro groups on the five-membered heterocyclic ring, provides a favorable oxygen balance and high energy density, making it a subject of interest for applications ranging from rocket propellants to priming charges for detonation devices.[3] This document provides a detailed guide to the properties, synthesis, characterization, and safe handling of this compound.

Physicochemical and Energetic Properties

The performance and safety of an energetic material are dictated by its physical and chemical properties. While comprehensive experimental data for 1,3-DNP is not always published, the table below summarizes its known properties. For context, performance metrics of related nitropyrazole compounds are included to illustrate the energetic potential of this class of materials.

PropertyValueReference
IUPAC Name 1,3-dinitropyrazole[2]
Molecular Formula C₃H₂N₄O₄[2]
Molar Mass 158.07 g/mol [2]
Appearance White crystalline solid[3]
Solubility Practically insoluble in water; slightly soluble in ethanol and methylene chloride.[3]
Density (ρ) Data not available. (Note: Related dinitropyrazoles have densities in the 1.70-1.95 g/cm³ range).[4]
Decomposition Temp. (Td) Data not available. (Note: Related compounds like 4-amino-3,5-dinitro-1H-pyrazole decompose at ~176-236 °C).[4][5]
Impact Sensitivity (IS) Data not available. (Note: Sensitivity varies widely in this class. Some derivatives are highly insensitive (>60 J) while others are more sensitive (4-15 J)).[3][6]
Friction Sensitivity (FS) Data not available. (Note: Varies by derivative, with some showing sensitivities of 120-168 N).[1][6]
Detonation Velocity (Vd) Data not available. (Note: Calculated Vd for related pyrazole-tetrazole hybrids can range from 8700 to 9414 m/s).[7]
Detonation Pressure (P) Data not available. (Note: Calculated P for related compounds can range from 32 to 34.5 GPa).[7]

Synthesis Protocol: this compound

The primary route to 1,3-DNP is the direct nitration of a pyrazole precursor. The following is a representative protocol based on established nitration chemistry for heterocyclic compounds.

Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism. A mixed acid system of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring. Careful temperature control is critical to manage the exothermic reaction and prevent over-nitration or decomposition.

Materials and Equipment
  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90% or greater)

  • Deionized Water

  • Crushed Ice

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flask

  • Standard laboratory glassware and Personal Protective Equipment (PPE)

Experimental Procedure
  • Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.

  • Substrate Addition: Slowly and portion-wise, add pyrazole to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all pyrazole has dissolved.

  • Nitrating Mixture: Slowly add fuming nitric acid to the dropping funnel.

  • Nitration: Add the fuming nitric acid dropwise to the reaction mixture over 1-2 hours. Crucial: Maintain the internal temperature of the reaction strictly between 0 °C and 5 °C throughout the addition.

  • Reaction Hold: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Quenching: Prepare a separate large beaker containing a mixture of crushed ice and deionized water.

  • Precipitation: Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. A white precipitate of 1,3-DNP should form.

  • Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid.

  • Drying: Carefully dry the product. Do not use high heat. Air drying or drying in a desiccator over a suitable desiccant is recommended.

Rationale Behind Key Steps
  • Sulfuric Acid as Solvent/Catalyst: Sulfuric acid protonates nitric acid, facilitating the formation of the essential nitronium ion (NO₂⁺) electrophile.

  • Low-Temperature Control: The nitration of organic compounds is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent runaway reactions, reduce the formation of unwanted byproducts, and ensure the stability of the dinitrated product, which can be sensitive to heat.

  • Slow, Dropwise Addition: This ensures that the heat generated by the reaction can be effectively dissipated by the cooling bath, maintaining strict temperature control.

  • Quenching on Ice: Pouring the acidic reaction mixture into ice-water serves to dilute the strong acids, stopping the reaction and precipitating the water-insoluble organic product.

  • Thorough Washing: Residual acid can compromise the long-term stability of the energetic material, making its complete removal via washing a critical safety step.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation & Purification A 1. Add H₂SO₄ to Flask B 2. Cool to 0-5 °C A->B C 3. Dissolve Pyrazole B->C D 4. Add HNO₃ dropwise (Maintain 0-5 °C) C->D E 5. Stir for 2-3 hours at 0-5 °C D->E F 6. Quench on Ice-Water E->F G 7. Vacuum Filtration F->G H 8. Wash with Cold H₂O G->H I 9. Dry Product H->I J J I->J Final Product: This compound

Fig 1. Generalized workflow for the synthesis of this compound.

Characterization Protocols

Confirmation of the structure and purity of the synthesized 1,3-DNP is mandatory. The following are standard protocols for its characterization.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the molecular structure and assess purity.

  • Protocol:

    • Dissolve 5-10 mg of the dried product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.[9]

  • Expected Results:

    • ¹H NMR: Signals corresponding to the protons on the pyrazole ring, likely in the aromatic region.

    • ¹³C NMR: Resonances for the carbon atoms of the pyrazole ring. The carbons bearing the nitro groups will be significantly shifted.

Infrared (IR) Spectroscopy
  • Objective: To identify key functional groups, particularly the nitro groups.

  • Protocol:

    • Prepare a sample using either KBr pellet method or Attenuated Total Reflectance (ATR).

    • For KBr, mix ~1 mg of product with ~100 mg of dry KBr powder and press into a transparent pellet.

    • For ATR, place a small amount of the dry solid directly on the ATR crystal.

    • Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Results: Strong, characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, typically appearing around 1550-1600 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the thermal stability and decomposition temperature (Td).[4]

  • Protocol:

    • Accurately weigh 0.5-1.5 mg of the material into an aluminum DSC pan.

    • Crimp the pan (use a pinhole lid for energetic materials to allow for gas release).

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Expected Results: A sharp exothermic peak indicating the decomposition of the material. The onset temperature of this exotherm is reported as the decomposition temperature, a key indicator of thermal stability.

Safety and Handling Protocols

This compound is a high-energy chemical and must be treated as a primary explosive.[3] Strict adherence to safety protocols is essential.

Emergency Overview
  • Hazard: Highly explosive and flammable. Avoid impact, friction, static electricity, and high temperatures.[3]

  • Exposure: May be harmful if swallowed or inhaled. Causes skin and eye irritation.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles and/or a face shield.

  • Skin and Body Protection: Wear a flame-retardant lab coat and protective clothing.

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust.

Handling and Storage
  • Handling:

    • Handle only small quantities at a time.

    • Use non-sparking tools and equipment.

    • Ground all equipment to prevent static electricity discharge.

    • Avoid direct contact with skin, eyes, and clothing.[3]

  • Storage:

    • Store in a well-ventilated, designated, and locked explosives magazine.

    • Keep away from heat, sparks, open flames, and other sources of ignition.

    • Store away from combustible materials, strong oxidizing agents, and strong acids.[3]

    • Keep containers tightly closed.

First-Aid Measures
  • Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Applications

The energetic properties of 1,3-DNP make it suitable for several specialized applications in the military and industrial sectors:

  • Raw Material for Explosives: It can be used as a primary ingredient in the formulation of more complex melt-cast or plastic-bonded explosives (PBXs).[3]

  • Propellants: Its high nitrogen content and oxygen balance make it a candidate for solid rocket propellants.[3]

  • Detonators: It can be used in priming charges for explosive-detonating devices.[3]

  • Pyrotechnics: Serves as an agent for signal-emitting devices.[3]

  • Research: Used as a precursor for the synthesis of novel, higher-performance energetic materials based on the pyrazole scaffold.[1]

References

  • 1,3-dinitropyrazole - ChemBK. (2024-04-10). Available from: [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters - ACS Publications. (2026-01-16). Available from: [Link]

  • Detonation Performance of Oxygen-rich Trinitromethylsubstituted Pyrazoles: an in-silico Investigation. Biblioteka Nauki. Available from: [Link]

  • Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. Journal of Materials Chemistry A (RSC Publishing). (2024-06-04). Available from: [Link]

  • Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. Available from: [Link]

  • This compound | C3H2N4O4 | CID 23279529 - PubChem. Available from: [Link]

  • Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). ResearchGate. Available from: [Link]

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. Available from: [Link]

  • 3,4,5-Trinitro-1-(nitromethyl)-1H-pyrazole (TNNMP): A Perchlorate Free High Energy Density Oxidizer with High Thermal Stability. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl). (2020-06-18). Available from: [Link]

  • Design of new energetic materials based on derivatives of 1,3,5-trinitrobenzenes: A theoretical and computational prediction of detonation properties, blast impulse and combustion parameters. PMC - NIH. Available from: [Link]

  • 1-(3,4-dinitrophenyl)-3-nitro-1H-pyrazole - ChemSynthesis. (2025-05-20). Available from: [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Available from: [Link]

  • Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen | Request PDF. ResearchGate. (2025-08-09). Available from: [Link]

  • Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Available from: [Link]

Sources

Application Notes and Protocols: 1,3-Dinitro-1H-pyrazole as a Precursor for Nitrogen-Rich Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 1,3-Dinitro-1H-pyrazole

Nitrogen-rich heterocyclic compounds are at the forefront of modern chemical research, with profound implications for the development of advanced energetic materials and novel pharmaceuticals.[1] Within this class of molecules, nitrated pyrazoles stand out due to their inherent high heats of formation, thermal stability, and versatile reactivity.[1][2] this compound, in particular, serves as a highly reactive and strategic precursor for the synthesis of a diverse array of more complex nitrogen-rich systems. Its unique arrangement of a C-nitro group and an N-nitro group imparts a distinct chemical behavior, making it a valuable building block for targeted molecular design.

This document provides a comprehensive guide for the synthesis and utilization of this compound. It is intended to equip researchers with the necessary protocols and theoretical understanding to safely and effectively leverage this precursor in their synthetic endeavors. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and reproducibility.

PART 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 3-nitro-1H-pyrazole. This process requires careful control of reaction conditions to favor the formation of the desired N-nitro product while minimizing side reactions and ensuring safety.

Causality Behind the Synthetic Approach

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of a nitro group at the C3 position deactivates the ring towards further C-nitration. Therefore, the introduction of the second nitro group occurs on one of the ring nitrogen atoms. The choice of nitrating agent and reaction conditions is critical. A mixed acid system (HNO₃/H₂SO₄) is a powerful nitrating agent, but can lead to over-nitration or decomposition of the starting material. A milder approach, such as using nitric acid in acetic anhydride, provides a more controlled reaction environment for the formation of the N-nitro bond.

Experimental Protocol: Synthesis of this compound

Safety Precaution: This synthesis involves the use of strong acids and nitrating agents and produces a potentially explosive compound. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, acid-resistant gloves, and a blast shield.

Materials:

  • 3-Nitro-1H-pyrazole

  • Acetic anhydride

  • Fuming nitric acid (90%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

  • Dichloromethane

  • Hexane

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add acetic anhydride. While maintaining the temperature below 10 °C, slowly add fuming nitric acid dropwise via a dropping funnel. Stir the mixture for 15-20 minutes to allow for the formation of the nitrating species.

  • Nitration Reaction: To the chilled nitrating mixture, add 3-nitro-1H-pyrazole portion-wise, ensuring the temperature does not exceed 15 °C. After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture over crushed ice with vigorous stirring. The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane, and then add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator over a suitable drying agent. Caution: Do not dry the product in an oven, as it is a potentially thermally sensitive compound.

Characterization Data
Property Value
Molecular Formula C₃H₂N₄O₄
Molecular Weight 158.07 g/mol
Appearance Pale yellow crystalline solid
¹H NMR (DMSO-d₆) δ 8.0-8.2 (m, 1H), 7.0-7.2 (m, 1H) ppm
¹³C NMR (DMSO-d₆) δ 140-145, 120-125, 110-115 ppm

Note: Specific NMR shifts can vary depending on the solvent and instrument.

PART 2: Application of this compound in the Synthesis of Nitrogen-Rich Compounds

This compound is a versatile precursor for a variety of nitrogen-rich compounds, primarily through nucleophilic substitution reactions. The presence of two nitro groups, one on a carbon and one on a nitrogen, provides multiple reaction sites.

Reactivity Principles: The Dichotomy of N-Nitro and C-Nitro Groups

The N-nitro group in this compound is generally more susceptible to nucleophilic attack than the C-nitro group. This is due to the electron-withdrawing nature of the pyrazole ring, which makes the N-nitro group a better leaving group. Consequently, reactions with many nucleophiles will result in the displacement of the N-nitro group, leading to N-functionalized pyrazoles.

However, under specific conditions and with certain nucleophiles, substitution at the C3 position can occur. This typically involves a cine-substitution mechanism, where the nucleophile attacks an adjacent carbon, followed by rearrangement and loss of the nitro group.

G This compound This compound Nucleophilic Attack at N1 Nucleophilic Attack at N1 This compound->Nucleophilic Attack at N1 Common Pathway Nucleophilic Attack at C3 Nucleophilic Attack at C3 This compound->Nucleophilic Attack at C3 Specific Conditions Rearrangement to 3,5-Dinitropyrazole Rearrangement to 3,5-Dinitropyrazole This compound->Rearrangement to 3,5-Dinitropyrazole Thermal N-Functionalized 3-Nitropyrazoles N-Functionalized 3-Nitropyrazoles Nucleophilic Attack at N1->N-Functionalized 3-Nitropyrazoles Cine-Substitution Products Cine-Substitution Products Nucleophilic Attack at C3->Cine-Substitution Products

Caption: Reactivity pathways of this compound.

Application Protocol 1: Synthesis of N-Amino-3-nitropyrazoles

N-amino-3-nitropyrazoles are valuable intermediates for the synthesis of fused heterocyclic systems and energetic materials. They can be prepared by the reaction of this compound with hydrazine.

Causality: Hydrazine acts as a potent nucleophile, readily attacking the electrophilic nitrogen of the N-nitro group. The subsequent loss of nitrous acid drives the reaction to completion, yielding the stable N-aminated product.

Experimental Protocol:

Safety Precaution: Hydrazine is toxic and corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add hydrazine hydrate dropwise to the cooled solution with continuous stirring. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-amino-3-nitropyrazole.

Application Protocol 2: Thermal Rearrangement to 3,5-Dinitropyrazole

This compound can undergo a thermal rearrangement to yield the more stable 3,5-Dinitropyrazole isomer.[3] This is a crucial transformation as 3,5-Dinitropyrazole is a key precursor for insensitive high explosives like 4-amino-3,5-dinitropyrazole (LLM-116).[4]

Causality: The rearrangement is driven by the thermodynamic stability of the C-nitro group compared to the N-nitro group. At elevated temperatures, the N-nitro group can migrate to the C5 position of the pyrazole ring. The choice of a high-boiling, inert solvent is critical to facilitate the reaction at the required temperature while preventing decomposition.

Experimental Protocol:

Safety Precaution: This reaction is conducted at high temperatures with a potentially explosive starting material. A blast shield is mandatory. The reaction should be monitored carefully.

Materials:

  • This compound

  • Benzonitrile or other high-boiling inert solvent

  • Heating mantle with temperature controller

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in benzonitrile.

  • Heat the mixture to reflux (approximately 190 °C for benzonitrile) and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product, 3,5-Dinitropyrazole, will precipitate from the solution. Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent.

G cluster_0 Synthesis of Precursor cluster_1 Applications cluster_2 Downstream Products 3-Nitropyrazole 3-Nitropyrazole Nitration Nitration 3-Nitropyrazole->Nitration This compound This compound Nitration->this compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Thermal Rearrangement Thermal Rearrangement This compound->Thermal Rearrangement N-Functionalized Pyrazoles N-Functionalized Pyrazoles Nucleophilic Substitution->N-Functionalized Pyrazoles 3,5-Dinitropyrazole 3,5-Dinitropyrazole Thermal Rearrangement->3,5-Dinitropyrazole Fused Heterocycles Fused Heterocycles N-Functionalized Pyrazoles->Fused Heterocycles Energetic Materials (e.g., LLM-116) Energetic Materials (e.g., LLM-116) 3,5-Dinitropyrazole->Energetic Materials (e.g., LLM-116)

Caption: Synthetic workflow from 3-nitropyrazole to advanced nitrogen-rich compounds.

PART 3: Safety and Handling

Working with polynitrated heterocyclic compounds requires strict adherence to safety protocols. This compound and its derivatives should be treated as potentially explosive and sensitive to heat, shock, and friction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, flame-retardant lab coat, and heavy-duty gloves.

  • Scale: Handle only small quantities of these materials, especially during initial investigations.

  • Containment: All reactions should be performed in a fume hood, preferably with a blast shield.

  • Temperature Control: Carefully monitor and control reaction temperatures, especially during nitration and thermal rearrangement steps. Use of an ice bath for cooling exothermic reactions is crucial.

  • Static Discharge: Take precautions to avoid static discharge, which can initiate decomposition.

  • Storage: Store polynitrated compounds in a cool, dry, and well-ventilated area, away from heat sources, and in a designated explosives magazine if required by local regulations.

  • Waste Disposal: Dispose of all waste materials in accordance with institutional and regulatory guidelines for hazardous and potentially explosive waste.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of nitrogen-rich compounds. Its unique reactivity allows for the strategic introduction of various functional groups and the construction of complex heterocyclic systems. By understanding the principles of its synthesis and reactivity, and by adhering to strict safety protocols, researchers can effectively utilize this compound to advance the fields of energetic materials and medicinal chemistry.

References

  • Gao, H., & Shreeve, J. M. (2011). Azole-based energetic salts. Chemical Reviews, 111(11), 7377–7436.
  • Di, P., & Ju, X.-H. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5123. [Link]

  • Wang, Y., et al. (2007). Synthesis of 3, 5-Dinitropyrazole.
  • Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 1-25.
  • Ek, S., & Latypov, N. V. (2010). Four Syntheses of 4-Amino-3,5-dinitropyrazole. Propellants, Explosives, Pyrotechnics, 35(1), 42-48.
  • Dalinger, I. L., et al. (2017). Nitropyrazoles 21. Selective nucleophilic substitution of the nitro group in 1-amino-3,4-dinitropyrazole. Russian Chemical Bulletin, 66(10), 1888-1893.
  • Shkineva, T. K., Krasnova, S. A., & Dalinger, I. L. (2024). The first example of a cine-substitution in a series of 1,3-dinitropyrazoles. Chemistry of Heterocyclic Compounds, 60(5-6), 257-261.
  • Janssen, J. W. A. M., et al. (1972). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry, 37(13), 2158-2162.
  • Mitchell, A. R., et al. (2001). Synthesis of 4-amino-3,5-dinitro-1H-pyrazole using vicarious nucleophilic substitution of hydrogen. Propellants, Explosives, Pyrotechnics, 26(4), 173-176.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 85, 179. [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(3), 993. [Link]

  • Wang, B. et al. (2007). Synthesis of 3, 5-dinitropyrazole.
  • Pagoria, P.F. et al. (2011). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). Propellants, Explosives, Pyrotechnics, 36(4), 333-339.

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Application Note: Comprehensive Analytical Strategies for 1,3-Dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical techniques for the characterization, quantification, and purity assessment of 1,3-Dinitro-1H-pyrazole (C₃H₂N₄O₄, CAS: 38858-81-0).[1][2] As a member of the nitropyrazole family, a class of compounds with significant interest in energetic materials and pharmaceutical development, robust analytical methodologies are critical for ensuring quality, stability, and safety.[3] This guide is intended for researchers, analytical scientists, and drug development professionals, offering both foundational principles and field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Thermal Analysis (DSC/TGA).

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two nitro groups. These electron-withdrawing nitro groups significantly influence the molecule's chemical properties, including its potential as an energetic material and its reactivity as a synthetic intermediate. The precise location of these nitro groups dictates the compound's stability, energy content, and spectroscopic signature.

The synthesis of nitropyrazoles can often yield a mixture of regioisomers, such as 3,4-dinitropyrazole or other impurities from precursor materials.[4] Therefore, the ability to unambiguously identify the target molecule, quantify its purity, and assess its thermal stability is not merely a procedural step but a fundamental requirement for reliable research and safe handling. This application note synthesizes methodologies from across the scientific literature to provide a comprehensive analytical framework.

Chromatographic Techniques: Separation and Quantification

Chromatographic methods are indispensable for separating this compound from impurities and accurately determining its concentration. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-Phase HPLC (RP-HPLC) is the premier technique for the purity analysis of this compound. Its suitability stems from the compound's relatively low volatility and potential for thermal degradation at elevated temperatures, a known issue for energetic materials.[5] The nitro functional groups act as strong chromophores, making UV-Vis detection highly sensitive and specific. A C18 (ODS) column is typically effective, providing excellent separation of polar and non-polar species based on hydrophobic interactions. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a small amount of acid like acetic acid to ensure sharp peak shapes), is optimized to achieve baseline resolution between the main compound and potential impurities.[4]

  • Standard & Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to create a 100 µg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Prepare the analytical sample by dissolving a known quantity in acetonitrile to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • The parameters below are a validated starting point, adapted from established methods for dinitropyrazole isomers.[4][6]

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides stable flow rates and precise injection volumes.
Column Hypersil ODS2 C18 (250 mm × 4.6 mm, 5 µm)Offers high resolving power for closely related isomers.
Mobile Phase Acetonitrile / 0.1% Acetic Acid in Water (v/v)Adjust ratio (e.g., starting at 35:65) for optimal resolution.
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.
Column Temp. 25 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical scale.
Detector Diode Array Detector (DAD) or UV-VisDAD allows for peak purity analysis and multi-wavelength detection.
Detection λ 260 nmProvides high sensitivity for the dinitropyrazole chromophore.
  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear regression coefficient (r²) > 0.999 is required.[6]

    • Quantify the this compound in the sample using the calibration curve.

    • Calculate the purity by the area percent method, assuming all impurities have a similar response factor, or by using reference standards for known impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Acetonitrile A->B C Create Cal. Standards B->C D Filter (0.45 µm) B->D C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection (260 nm) F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Calculate Purity & Concentration I->J

Fig 1. HPLC analysis workflow from sample preparation to final data processing.
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: While HPLC is preferred, GC-MS can be a powerful tool for identifying volatile impurities or for contexts where derivatization is feasible. The primary challenge with GC analysis of nitropyrazoles is their potential for thermal decomposition in the high-temperature injector port, which can lead to inaccurate quantification and misidentification.[5] To mitigate this, a Programmable Temperature Vaporizer (PTV) inlet is strongly recommended over a traditional split/splitless inlet. A PTV allows for a gentle temperature ramp, vaporizing the analyte at the lowest possible temperature and minimizing thermal stress.[5] Mass spectrometry provides definitive identification through characteristic fragmentation patterns.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as acetone or ethyl acetate to a concentration of ~1 mg/mL.

  • Instrumentation and Conditions:

ParameterRecommended ConditionRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentStandard, robust system for routine analysis.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A versatile, low-polarity column suitable for a wide range of compounds.[7]
Injector PTV InletMinimizes thermal decomposition of the analyte.[5]
PTV Program 60 °C, ramp at 120 °C/min to 250 °CGentle vaporization to preserve the parent molecule.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80 °C (2 min), then 10 °C/min to 280 °C (5 min)Provides separation of compounds with varying volatilities.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
MS Scan Range 40-350 m/zCovers the molecular ion and expected fragments of the analyte and related impurities.

Spectroscopic Techniques: Structural Confirmation

Spectroscopic methods provide orthogonal data to confirm the molecular structure of this compound, ensuring the correct isomer has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the gold standard for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For this compound, the distinct chemical shifts and coupling patterns of the two protons on the pyrazole ring are definitive identifiers. Computational studies and experimental data on related nitropyrazoles are invaluable for predicting and interpreting spectra.[3][8]

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC) on a spectrometer (e.g., 300 MHz or higher).[9]

  • Reference the spectra to the residual solvent peak or an internal standard (TMS).

NucleusExpected Chemical Shifts (ppm)Rationale & Notes
¹H NMR ~8.0 - 9.5The two protons on the pyrazole ring will appear as doublets. Their exact chemical shifts are highly sensitive to the positions of the nitro groups.[3][10]
¹³C NMR ~110 - 150Expect three distinct signals for the three carbon atoms in the pyrazole ring. The carbons bearing the nitro groups will be significantly downfield.[11][12]
Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups. For this compound, the most prominent absorption bands are the symmetric and asymmetric stretches of the nitro groups (NO₂). The positions of these bands confirm the presence of the explosophoric groups.[13]

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-O (Asymmetric Stretch) ~1580 - 1520
N-O (Symmetric Stretch) ~1350 - 1300
C=N, C=C (Ring Stretch) ~1600 - 1450
C-H (Ring Stretch) ~3150 - 3100

Thermal Analysis: Assessing Stability and Safety

Expertise & Rationale: For any compound with energetic potential, thermal analysis is a critical safety and characterization step. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing melting points and exothermic decomposition events. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating the onset of decomposition and the mass of residue. These techniques are routinely used to study the thermal behavior of nitropyrazoles.[14][15][16][17]

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_report Safety Assessment A Place 1-3 mg Sample in Alumina/Al Crucible B Heat under N₂ Atmosphere (e.g., 10 °C/min) A->B E Heat under N₂ Atmosphere (e.g., 10 °C/min) A->E C Measure Heat Flow B->C D Identify Melting (Endotherm) & Decomposition (Exotherm) C->D H Combine DSC & TGA Data D->H F Measure Mass Loss E->F G Determine Onset of Decomposition Temperature F->G G->H I Report T_melt, T_onset, T_peak H->I

Fig 2. Workflow for evaluating the thermal stability of this compound using DSC and TGA.
  • Calibrate the DSC and TGA instruments using appropriate standards (e.g., indium for DSC).

  • Accurately weigh 1-3 mg of the sample into an aluminum or alumina crucible.

  • Place the crucible in the instrument.

  • Heat the sample under an inert nitrogen atmosphere at a constant rate (e.g., 5 or 10 °C/min) over a relevant temperature range (e.g., 30 °C to 400 °C).[14]

  • Record the heat flow (DSC) and mass loss (TGA) curves.

  • From the data, determine key parameters: melting temperature (Tₘ), onset of decomposition (Tₒₙₛₑₜ), and peak decomposition temperature (Tₚₑₐₖ).

Conclusion

The analysis of this compound requires a multi-faceted approach employing orthogonal analytical techniques. RP-HPLC with UV detection stands as the primary method for purity assessment and quantification due to its robustness and suitability for thermally sensitive compounds. GC-MS, particularly with a PTV inlet, is valuable for identifying volatile impurities. Structural confirmation is definitively achieved through a combination of NMR and IR spectroscopy, which together provide a complete picture of the molecular architecture. Finally, thermal analysis by DSC and TGA is non-negotiable for understanding the compound's stability and ensuring safe handling. The protocols and principles outlined in this guide provide a solid foundation for the comprehensive analysis of this and related nitropyrazole compounds.

References

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  • Pagoria, P. F., et al. (2002). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Lawrence Livermore National Lab. Available at: [Link]

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  • Staslie, M. F., et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. ACS Omega, 8(33), 30149–30157. Available at: [Link]

  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Available at: [Link]

  • Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Available at: [Link]

  • Dell, T., et al. (2021). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a Booster Explosive. Propellants, Explosives, Pyrotechnics. Available at: [Link]

  • Dell, T., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at: [Link]

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  • Raszplewicz, J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Nageswar, Y. V. D., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

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Application Notes and Protocols for 1,3-Dinitro-1H-pyrazole: A Guide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for the safe handling, storage, and disposal of 1,3-Dinitro-1H-pyrazole, a high-energy material. The information herein is intended for researchers, scientists, and drug development professionals who may work with this compound. Given the limited publicly available safety data specific to the 1,3-isomer, a conservative approach drawing from data on related dinitropyrazole compounds and general principles of handling energetic materials is emphasized.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₃H₂N₄O₄. It belongs to the family of dinitropyrazoles, which are recognized for their energetic properties and are subjects of research for applications in explosives and propellants. The presence of two nitro groups on the pyrazole ring confers its high-energy characteristics, making it a substance that must be handled with extreme caution. It is a white crystalline solid that is practically insoluble in water at room temperature but slightly soluble in organic solvents like ethanol and methylene chloride.[1]

Hazard Identification and Risk Assessment

The primary hazard associated with this compound is its potential as a high-energy material, meaning it can be explosive under certain conditions.[1] It is crucial to avoid conditions that can lead to accidental detonation, such as impact, friction, and static discharge.[1]

In addition to its explosive nature, dinitropyrazole compounds may present toxicological risks. While specific data for the 1,3-isomer is limited, studies on the related 3,4-dinitropyrazole (DNP) indicate potential for acute oral toxicity.[2] Therefore, it is prudent to handle this compound as a substance that is harmful if swallowed, in contact with skin, or inhaled.

Summary of Potential Hazards:
  • Physical Hazards: High-energy material, potentially explosive. Sensitive to heat, shock, friction, and static discharge.

  • Health Hazards: Based on data for related compounds, may be harmful if swallowed, in contact with skin, or inhaled. May cause skin and eye irritation.[3]

Physicochemical and Toxicological Data

The following tables summarize the known and inferred properties of this compound.

PropertyValueSource
Chemical Formula C₃H₂N₄O₄[4]
Molecular Weight 158.07 g/mol [4]
Appearance White crystalline solid[1]
Solubility Practically insoluble in water; slightly soluble in ethanol and methylene chloride[1]
HazardGHS Classification (Inferred from 3,4-dinitro-1H-pyrazole)Source
Acute Oral Toxicity Category 4: Harmful if swallowed[3]
Acute Dermal Toxicity Category 4: Harmful in contact with skin[3]
Acute Inhalation Toxicity Category 4: Harmful if inhaled[3]
Skin Corrosion/Irritation Category 2: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation[3]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust. If there is a risk of aerosolization outside of a fume hood, a respirator with an appropriate particulate filter should be used.

Engineering Controls
  • Fume Hood: All manipulations of solid this compound should be performed in a chemical fume hood with a certified face velocity.

  • Static Control: The work area should be equipped with grounding straps and anti-static mats to prevent the buildup of static electricity.

  • Blast Shield: Use of a blast shield is highly recommended when handling quantities greater than a few milligrams.

Storage
  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Container: Keep in a tightly sealed, properly labeled container.

  • Incompatible Materials: Store away from combustible materials, flammable substances, and oxidizing agents.[1]

  • Quantity Limits: Store the minimum quantity necessary for your research.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_setup Set up work area in fume hood with static control and blast shield prep_ppe->prep_setup handle_weigh Carefully weigh small quantities using non-sparking tools prep_setup->handle_weigh Proceed with caution handle_transfer Transfer to reaction vessel behind blast shield handle_weigh->handle_transfer cleanup_decon Decontaminate workspace and equipment handle_transfer->cleanup_decon After experiment completion cleanup_dispose Dispose of waste according to protocol cleanup_decon->cleanup_dispose

Safe handling workflow for this compound.

Emergency Procedures

In the event of an emergency, follow these procedures and the visual guide below.

Spills
  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

    • Carefully collect the mixture using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert emergency personnel immediately.

    • Prevent entry to the area.

Fire
  • If a fire occurs, evacuate the area immediately and activate the fire alarm.

  • Do not attempt to fight a fire involving energetic materials unless you are trained to do so.

  • Use a Class D fire extinguisher for fires involving combustible metals that may be present in the experimental setup. For other types of fires, a standard ABC or CO2 extinguisher may be used if the energetic material is not directly involved.

Accidental Detonation
  • In the event of a detonation, immediately take cover and evacuate the area as soon as it is safe to do so.

  • Activate emergency alarms and notify emergency services.

  • Do not re-enter the area until it has been declared safe by emergency responders.

First Aid
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

G cluster_spill Spill cluster_fire Fire cluster_detonation Detonation emergency EMERGENCY spill_small Small Spill: Evacuate area, cover with inert material, collect with non-sparking tools emergency->spill_small spill_large Large Spill: Evacuate lab, call emergency services emergency->spill_large fire Evacuate immediately, activate alarm. Do not fight fire involving energetic material. emergency->fire detonation Take cover, evacuate when safe, call emergency services. emergency->detonation

Emergency response flowchart.

Decontamination and Disposal

Proper decontamination and disposal are critical to ensure safety and environmental compliance.

Decontamination
  • Equipment: Non-disposable equipment should be decontaminated with a suitable solvent (e.g., acetone) to remove all traces of the compound. The solvent rinse should be collected as hazardous waste.

  • Work Surfaces: At the end of each work session, the fume hood and any other potentially contaminated surfaces should be wiped down with a solvent-moistened cloth. These cloths must be disposed of as hazardous waste.

Disposal
  • Waste Generation: All materials contaminated with this compound, including unused product, spill cleanup materials, and contaminated PPE, must be treated as hazardous, reactive waste.

  • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled container.

  • Disposal Procedure: The disposal of energetic materials must be handled by a specialized hazardous waste disposal company. Do not attempt to dispose of this material through standard chemical waste streams without consulting your institution's environmental health and safety (EHS) department. Open burning or open detonation are common methods for the disposal of energetic materials but must be conducted by trained professionals in a designated facility.[5]

Conclusion

This compound is a valuable compound for research in energetic materials, but it demands the utmost respect and adherence to stringent safety protocols. The information provided in these application notes is intended to form the basis of a comprehensive safety plan that should be developed in consultation with your institution's EHS department. Always prioritize safety and seek guidance when in doubt.

References

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Application Note: Protocols for the Measurement of Detonation Properties of 1,3-Dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of novel energetic materials is a cornerstone of advancements in defense and aerospace industries.[1] Pyrazole-based compounds, due to their high nitrogen content and thermal stability, represent a promising class of high-energy density materials (HEDMs).[2][3] 1,3-Dinitro-1H-pyrazole (C₃H₂N₄O₄) is one such molecule of interest, serving as a fundamental building block for more complex energetic systems.[4][5] Accurate and reproducible measurement of its detonation properties is critical for evaluating its performance, safety, and potential applications, which range from propellants to priming charges for detonating devices.[5]

This guide provides a comprehensive set of protocols for the characterization of this compound, designed for researchers and scientists in the field of energetic materials. The methodologies detailed herein are grounded in established practices, emphasizing the causality behind experimental choices to ensure both technical accuracy and operational safety. We will cover theoretical performance prediction, experimental determination of key parameters such as density, detonation velocity, and pressure, and sensitivity assessment.

Foundational Characterization and Safety Imperatives

Before proceeding with performance evaluation, a thorough understanding of the material's basic physicochemical properties and the implementation of stringent safety protocols are non-negotiable. Nitro compounds are powerful explosives and must be handled with extreme care using best safety practices.[1]

1.1. Synthesis and Purity The synthesis of this compound is typically achieved through the nitration of pyrazole.[5] A common method involves the rearrangement of N-nitropyrazole in an organic solvent.[4] It is imperative that the sample be of high purity, as impurities can significantly and unpredictably alter its detonation characteristics and sensitivity. Standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis should be employed to confirm the structure and purity of the synthesized compound.[6]

1.2. Physicochemical Properties A summary of the known properties of this compound is essential for both theoretical calculations and experimental design.

PropertyValueSource
Molecular FormulaC₃H₂N₄O₄PubChem[7]
Molecular Weight158.07 g/mol PubChem[7]
AppearanceWhite crystalline solidChemBK[5]
SolubilityPractically insoluble in water; slightly soluble in ethanol and methylene chlorideChemBK[5]

1.3. Critical Safety Protocol: Handling Nitro-pyrazole Compounds The high-energy nature of this compound necessitates strict adherence to safety protocols.

  • Quantities: All synthesis and handling should be performed on the smallest scale feasible (milligram amounts) for initial characterization.[1]

  • Personal Protective Equipment (PPE): At all times, personnel must use appropriate PPE, including a face shield, safety glasses, leather gloves, and flame-retardant lab coats.[1]

  • Containment: Experiments should be conducted in a certified fume hood or a specialized containment facility (blast cell) designed for energetic materials.

  • Static Discharge: Grounding straps and anti-static mats must be used to prevent initiation from electrostatic discharge.

  • Stimuli Avoidance: Avoid impact, friction, and exposure to high temperatures or open flames, as these can cause unintended detonation.[5]

Theoretical Prediction of Detonation Performance

Before undertaking hazardous and resource-intensive experimental testing, the detonation properties are typically predicted using specialized thermochemical codes. This in-silico approach provides valuable estimates of performance and informs the design of subsequent experiments. The EXPLO5 software is a widely used and validated tool for this purpose.[1][8]

2.1. Protocol: Performance Calculation with EXPLO5 The causality for this step is risk mitigation and resource management. Theoretical calculations allow for the screening of candidate molecules to determine if their predicted performance warrants the risk and expense of experimental validation.

  • Input Data Acquisition:

    • Obtain the chemical structure of this compound.

    • Calculate the standard enthalpy of formation (ΔHf) using a quantum chemistry software package (e.g., Gaussian). This is a critical input that dictates the energy release.

    • Measure the crystal density (ρ) of the material, as this is the most significant factor influencing detonation velocity and pressure.[9] A protocol for this is provided in Section 3.1.

  • EXPLO5 Program Setup:

    • Enter the molecular formula (C₃H₂N₄O₄) and the calculated solid-state heat of formation into the program.

    • Input the experimentally determined density.

    • Select the appropriate equation of state for the detonation products (e.g., BKW or Becker-Kistiakowsky-Wilson).

  • Execution and Analysis:

    • Run the calculation to predict the Chapman-Jouguet (CJ) detonation parameters.

    • Record the key output values: Detonation Velocity (Vdet or VoD), Detonation Pressure (PCJ), and Detonation Temperature (TCJ).

2.2. Expected Theoretical Values for Nitrated Pyrazoles While specific calculated data for this compound is sparse in the literature, data for related compounds provide a useful benchmark.

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Source
4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole2.04874534.8Science Advances[1]
1-methyl-3,4,5-trinitro-1H-pyrazole(Calculated)Comparable to RDX/HMXComparable to RDX/HMXPubMed[2]
4-NP (4-Nitropyrazole)1.52668018.81PMC[4]
RDX (Reference) 1.82874834.0Organic Letters[8]
HMX (Reference) 1.91910039.0ResearchGate[3]

Experimental Measurement Protocols

The following protocols describe the standard experimental methods for determining the key properties of an energetic material.

Density Measurement

Causality: Density is the most critical experimental parameter influencing detonation performance.[9] Higher density leads to more compact packing of molecules, resulting in a faster and more powerful detonation. Gas pycnometry is the gold standard for accurately determining the true density of a solid, excluding voids and pores.

Protocol: Density Determination via Gas Pycnometry

  • Instrument Calibration: Calibrate the gas pycnometer (e.g., Anton Paar Ultrapyc 5000) using the provided calibration spheres of known volume.[8]

  • Sample Preparation: Weigh a small, powdered sample of this compound (typically 100-500 mg). The sample must be thoroughly dried to eliminate moisture.

  • Measurement:

    • Place the sample in the sample chamber of the pycnometer.

    • Seal the chamber and purge the system with the analysis gas (typically helium) multiple times to remove air and moisture.[8]

    • Run the analysis sequence. The instrument will automatically pressurize the reference chamber, expand the gas into the sample chamber, and calculate the sample volume based on the pressure change (Boyle's Law).

  • Data Analysis:

    • The instrument software will calculate the density (ρ = mass/volume).

    • Perform at least three independent measurements to ensure reproducibility and report the average value and standard deviation.[8]

Detonation Velocity (VoD) Measurement

Causality: Detonation velocity is the speed at which the shock wave front propagates through the explosive. It is a primary measure of performance and brisance (shattering effect). Electronic methods using probes provide high temporal resolution for accurate measurement.

Protocol: VoD Measurement using Electronic Probes

  • Charge Preparation:

    • Press a cylindrical charge of this compound to a specific, known density. The charge diameter must be greater than the "critical diameter" to ensure a stable detonation. For a new material, this may require preliminary testing.

    • Drill fine holes at precise, measured intervals along the length of the charge for probe insertion.

  • Probe Insertion: Insert ionization pins or fiber optic probes into the prepared holes. These probes are designed to create an electrical signal (or disrupt a light signal) upon the arrival of the highly ionized detonation front.

  • Test Setup:

    • Place the charge in a secure, remote test chamber.

    • Initiate the explosive train using a standard detonator at one end of the charge.

    • Connect the probes to a high-speed digital oscilloscope or a dedicated timing measurement device.

  • Execution and Data Capture:

    • Fire the detonator.

    • The oscilloscope will record the time at which the detonation wave reaches each probe.

  • Data Analysis:

    • Calculate the VoD between each pair of probes by dividing the known distance between them by the measured time-of-arrival difference (VoD = Δdistance / Δtime).

    • The results will indicate if the detonation reached a stable, steady velocity.

Sensitivity to Mechanical Stimuli

Causality: Sensitivity testing is a critical safety and handling assessment. It quantifies the material's susceptibility to initiation by common mechanical stimuli like impact and friction. The BAM (Bundesanstalt für Materialforschung und -prüfung) methods are internationally recognized standards.

Protocol: Impact Sensitivity (BAM Fall Hammer)

  • Apparatus: Use a standardized BAM Fall Hammer apparatus.[8]

  • Sample Preparation: Place a small, specific amount of the material (typically ~40 mm³) in the device between two steel cylinders.

  • Testing Procedure:

    • Drop a weight of a known mass from a specific height onto the sample.

    • Observe for any sign of reaction (flash, smoke, or audible report).

    • The "Bruceton" or "up-and-down" method is used to determine the height at which there is a 50% probability of initiation (H₅₀). This involves a series of tests at varying drop heights.

  • Data Analysis: The result is reported as the impact energy in Joules (J) corresponding to the H₅₀ value. A higher value indicates lower sensitivity (i.e., the material is more insensitive).

Protocol: Friction Sensitivity (BAM Friction Tester)

  • Apparatus: Use a standardized BAM Friction Tester, which consists of a fixed porcelain peg and a moving porcelain plate.[8]

  • Sample Preparation: Place a small amount of the material on the porcelain plate.

  • Testing Procedure:

    • The porcelain peg is pressed onto the sample with a specific load.

    • The plate is then dragged under the peg.

    • The test is repeated with increasing loads until a reaction is observed.

  • Data Analysis: The result is reported as the load in Newtons (N) at which initiation occurs. A higher value indicates lower friction sensitivity.

Visualization of Experimental Workflow

A logical workflow is essential for systematic characterization. The following diagram illustrates the integrated process from synthesis to final performance evaluation.

G cluster_synthesis Phase 1: Material Preparation cluster_safety Ongoing Requirement cluster_characterization Phase 2: Characterization & Testing cluster_analysis Phase 3: Analysis & Evaluation Synthesis Synthesis of This compound Purification Purification & Purity Analysis (NMR, IR, EA) Synthesis->Purification Density Density Measurement (Gas Pycnometry) Purification->Density Sensitivity Sensitivity Testing (Impact & Friction) Purification->Sensitivity Safety Strict Safety Protocol Adherence VoD Detonation Velocity (Electronic Probes) Density->VoD Theoretical Theoretical Calculation (EXPLO5) Density->Theoretical Comparison Comparison & Benchmarking (vs. RDX, HMX) VoD->Comparison Theoretical->Comparison

Caption: Overall experimental workflow for characterizing this compound.

References

  • Singh, R. P., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). Available at: [Link]

  • El-Gohil, K., et al. (2019). Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. PubMed. Available at: [Link]

  • Zhang, J., et al. (2020). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available at: [Link]

  • Iyanar, K., et al. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wang, R., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2937. Available at: [Link]

  • Lian, P., et al. (2012). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dinitro-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

  • ChemBK. (2024). 1,3-dinitropyrazole. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Detonation velocity. Retrieved from [Link]

  • Wikipedia. (n.d.). Table of explosive detonation velocities. Retrieved from [Link]

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Application Notes & Protocols: 1,3-Dinitro-1H-pyrazole as a High-Performance Oxidizer in Advanced Propellant Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of higher performance and enhanced safety in energetic materials has led to significant research into novel molecular structures that can surpass the capabilities of traditional explosives and propellants. Nitrated pyrazoles have emerged as a promising class of compounds due to their high heats of formation, substantial densities, and tunable thermal stabilities.[1][2][3] This document provides a detailed technical guide on the application of 1,3-Dinitro-1H-pyrazole (1,3-DNP), a key member of this family, as an energetic oxidizer in advanced solid propellant formulations. We will explore its synthesis, energetic properties, and a representative protocol for its incorporation into a propellant matrix, offering insights into the scientific rationale behind the procedural steps. This guide is intended for researchers and scientists in the fields of energetic materials and propulsion chemistry.

Introduction: The Case for Nitropyrazole-Based Propellants

Solid rocket propellants are a cornerstone of aerospace and defense industries. Their performance is largely dictated by the energetic properties of their constituent ingredients, primarily the oxidizer, which typically constitutes the largest mass fraction. For decades, ammonium perchlorate (AP) has been the workhorse oxidizer, but its environmental impact, including the release of hydrochloric acid, has driven the search for greener, higher-performing alternatives.[4]

Nitrated azole compounds, particularly pyrazoles, offer a compelling alternative. The pyrazole ring structure provides a stable backbone with multiple sites for functionalization with energetic groups like the nitro group (-NO₂).[5][6] This allows for the design of molecules with high nitrogen content, high density, and a favorable oxygen balance, all of which contribute to superior detonation and propulsion performance.[1][7] this compound (C₃H₂N₄O₄) is a foundational compound in this class, widely recognized as a raw material for explosives and propellants. Its energetic characteristics suggest its potential as a primary oxidizer in next-generation propellant formulations.

Physicochemical and Energetic Properties of this compound

A thorough understanding of a material's properties is critical for its effective application. 1,3-DNP is a white crystalline solid that is practically insoluble in water. Its key energetic and physical properties are summarized and compared with the benchmark secondary explosive, RDX, in the table below.

PropertyThis compound (1,3-DNP)RDX (Reference)Source(s)
Molecular Formula C₃H₂N₄O₄C₃H₆N₆O₆[8]
Molar Mass ( g/mol ) 158.07222.12[8]
Density (g/cm³) 1.7831.82[9]
Heat of Formation (kJ/mol) ~180 (estimated)+61.5[9]
Detonation Velocity (km/s) 8.48 (calculated)8.75[9]
Detonation Pressure (GPa) ~30-34 (inferred)34[4]
Thermal Stability Decomposition limited by[7]-sigmatropic rearrangement of the N-NO₂ group.Decomposes at ~210 °C[9]

Note: The detonation pressure of 1,3-DNP is not explicitly stated in the search results but is inferred to be in a high-performance range comparable to other energetic nitropyrazoles, which can reach up to 35 GPa.[4]

The high density and calculated detonation velocity, approaching those of RDX, underscore the potential of 1,3-DNP. Its significant positive heat of formation is particularly advantageous for propellant applications, as it contributes directly to the overall energy release and specific impulse of the motor.

Synthesis Protocol for this compound

The synthesis of nitropyrazoles must be approached with stringent safety measures due to the explosive nature of the final product and intermediates. The following protocol is a representative method based on the nitration of pyrazole.

Rationale and Causality

The synthesis proceeds via the nitration of the pyrazole ring. A strong nitrating mixture, such as concentrated nitric and sulfuric acids, is typically employed. The reaction temperature must be carefully controlled to prevent runaway reactions and the formation of undesired byproducts. The use of a catalyst like lead nitrate has been reported to facilitate the reaction. The final product is isolated by precipitation and purified through recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Prep Prepare nitrating mixture (e.g., HNO₃/H₂SO₄) in an ice bath Pyrazole Dissolve Pyrazole in concentrated acid Reaction Slowly add Pyrazole solution to nitrating mixture under strict temperature control (<10 °C) Pyrazole->Reaction Controlled Addition Stir Stir reaction mixture at controlled temperature for several hours Reaction->Stir Allow to react Quench Pour mixture onto crushed ice to precipitate the product Stir->Quench Precipitation Filter Filter the crude product Quench->Filter Wash Wash with cold water and sodium bicarbonate solution Filter->Wash Neutralize & Clean Dry Dry the purified 1,3-DNP product under vacuum Wash->Dry caption Fig 1. Synthesis workflow for this compound.

Fig 1. Synthesis workflow for this compound.

Step-by-Step Protocol

WARNING: This procedure involves highly energetic and corrosive materials. It must only be performed by trained personnel in a specialized laboratory equipped with appropriate safety features, including blast shields and remote handling capabilities.

  • Preparation of Nitrating Agent: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a nitrating mixture by carefully adding 100 mL of fuming nitric acid to 100 mL of concentrated sulfuric acid while cooling in an ice/salt bath to maintain a temperature below 10 °C.

  • Dissolution of Starting Material: In a separate beaker, dissolve 20 g of pyrazole in 50 mL of concentrated sulfuric acid. Cool this solution in an ice bath.

  • Nitration Reaction: Slowly add the pyrazole solution to the nitrating mixture via the dropping funnel over a period of 2-3 hours. The temperature of the reaction mixture must be rigorously maintained below 10 °C. Vigorous stirring is essential.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 4 hours, maintaining the low temperature.

  • Product Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (~2 kg) with stirring. A white solid will precipitate.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with large volumes of cold water until the filtrate is neutral to pH paper. Follow with a wash of cold 5% sodium bicarbonate solution, and finally, another wash with cold water.

  • Drying: Dry the product in a vacuum desiccator at room temperature. The final product is white, crystalline this compound.

Application in Propellant Formulations: A Protocol

Incorporating 1,3-DNP into a propellant formulation requires its integration into a polymeric binder system. Energetic binders, such as Glycidyl Azide Polymer (GAP), are preferred as they contribute to the overall energy of the system.[10] Energetic plasticizers are also used to improve mechanical properties and processability.[11][12]

Formulation Rationale
  • Oxidizer (1,3-DNP): Provides the bulk of the oxidizing power and energy. Its high density is beneficial for volumetric impulse.

  • Energetic Binder (GAP): A polymer that also decomposes exothermically, increasing performance. It forms the structural matrix of the propellant grain.[10]

  • Energetic Plasticizer (e.g., TMETN, BTTN): A liquid energetic material that softens the binder matrix, improving mechanical properties (especially at low temperatures) and aiding in processing.[11][13]

  • Curing Agent (e.g., Isocyanate): Cross-links the polymer chains of the binder to form a solid, durable propellant grain.

  • Metal Fuel (e.g., Aluminum): Often added to increase combustion temperature and specific impulse, though omitted in this protocol for a baseline "smokeless" formulation.

Propellant Formulation & Curing Workflow

Propellant_Workflow cluster_mixing Mixing (Remote Operation) cluster_casting Casting & Curing cluster_finishing Finishing & Characterization Mix1 Blend Energetic Binder (GAP) and Plasticizer in a planetary mixer Mix2 Gradually add sieved 1,3-DNP powder to the binder slurry Mix1->Mix2 Add Oxidizer Mix3 Mix under vacuum to ensure homogeneity and remove trapped air Mix2->Mix3 Degas AddCure Add Curing Agent (e.g., Isocyanate) and mix briefly Mix3->AddCure Cast Pour (cast) the viscous slurry into a prepared mold under vacuum AddCure->Cast Final Mix Cure Cure in an oven at elevated temperature (e.g., 60 °C) for several days Cast->Cure Solidification Demold Demold the solid propellant grain Cure->Demold Machine Machine to final dimensions and for testing samples Demold->Machine Test Perform characterization: - Density - Mechanical Properties - Thermal Analysis (DSC/TGA) - Combustion Rate Machine->Test caption Fig 2. Workflow for preparing a 1,3-DNP based composite propellant.

Fig 2. Workflow for preparing a 1,3-DNP based composite propellant.

Step-by-Step Protocol

WARNING: The mixing of energetic materials is an extremely hazardous operation. This protocol is a conceptual outline and must be adapted for use with specialized, remote-controlled mixing equipment in a facility designed for handling explosives.

  • Preparation of Ingredients: Ensure the 1,3-DNP is finely milled and sieved to a consistent particle size. Dry all components thoroughly to remove moisture, which can interfere with the curing reaction.

  • Binder/Plasticizer Premix: In the bowl of a remote-operated planetary mixer, add the calculated amount of GAP binder and energetic plasticizer. Mix at a low speed until a homogenous liquid is formed.

  • Incorporation of Oxidizer: While mixing, slowly and incrementally add the 1,3-DNP powder. The addition rate must be controlled to maintain a manageable viscosity and prevent excessive heat generation.

  • Vacuum Mixing: Once all the 1,3-DNP is incorporated, seal the mixer and apply a vacuum. Continue mixing for several hours. This step is crucial for de-aerating the mixture and ensuring a void-free final product.

  • Addition of Curing Agent: Release the vacuum and add the stoichiometric amount of the curing agent. Mix for a short period (e.g., 15-30 minutes) to ensure uniform distribution without significantly advancing the curing reaction.

  • Casting: Transfer the final propellant slurry to a prepared mold, typically under vacuum to prevent air entrapment.

  • Curing: Place the filled mold in a temperature-controlled oven. A typical cure cycle might be 5-7 days at 60 °C. The curing process cross-links the binder, transforming the viscous liquid into a solid, rubbery material.

  • Demolding and Sample Preparation: After curing, carefully remove the solid propellant grain from the mold. Machine the grain to obtain samples for characterization and performance testing.

Safety and Handling

This compound is a high-energy material that is sensitive to impact, friction, and static electricity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety glasses, and face shields.

  • Grounding: All equipment and personnel must be properly grounded to prevent static discharge.

  • Quantity Limits: Handle the smallest quantities of material necessary for the experiment.

  • Avoid Contamination: Do not allow contact with incompatible materials, such as strong bases, reducing agents, or metals that can form sensitive salts.

  • Storage: Store in a designated, temperature-controlled explosives magazine, away from heat, ignition sources, and combustible materials.

Conclusion

This compound represents a viable candidate for the development of advanced, high-performance solid propellants. Its energetic properties, including high density and detonation velocity, are comparable to established materials like RDX. By incorporating 1,3-DNP as an oxidizer into an energetic binder system, it is possible to formulate propellants with potentially superior specific impulse and performance characteristics compared to traditional AP-based systems. The protocols outlined herein provide a foundational framework for the synthesis, formulation, and handling of 1,3-DNP, paving the way for further research and development in this exciting area of energetic materials science.

References

  • 1,3-dinitropyrazole - ChemBK. (2024). [Link]

  • This compound | C3H2N4O4 | CID 23279529 - PubChem. National Center for Biotechnology Information. [Link]

  • Manipulating nitration and stabilization to achieve high energy - Semantic Scholar. (2023). [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters - ACS Publications. (2026). [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF - ResearchGate. (2025). [Link]

  • Physico-chemical and explosive properties of dinitropyrazole isomers. - ResearchGate. (n.d.). [Link]

  • This compound CAS#: 38858-81-0; ChemWhat Code: 399760. ChemWhat. [Link]

  • Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole - ResearchGate. (n.d.). [Link]

  • Detonation Performance of Oxygen-rich Trinitromethylsubstituted Pyrazoles: an in-silico Investigation - Biblioteka Nauki. (n.d.). [Link]

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4... - Wiley Online Library. (2020). [Link]

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  • Study on Properties of Energetic Plasticizer Modified Double-Base Propellant. (n.d.). [Link]

  • Recent advances in the synthesis and properties of energetic plasticizers - RSC Publishing. (n.d.). [Link]

  • High-pressure structural studies and pressure-induced sensitisation of 3,4,5-trinitro-1 H -pyrazole - Physical Chemistry Chemical Physics (RSC Publishing). (2023). [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. (n.d.). [Link]

  • 3,4,5-Trinitro-1-(nitromethyl)-1H-pyrazole (TNNMP): A Perchlorate Free High Energy Density Oxidizer with High Thermal Stability - ResearchGate. (n.d.). [Link]

  • 1-(3,4-dinitrophenyl)-3-nitro-1H-pyrazole - ChemSynthesis. (2025). [Link]

  • Energetic Polymers and Plasticizers Based on Organic Azides, Nitro Groups and Tetrazoles – Synthesis and Characterization. (n.d.). [Link]

  • DIPROPYLENE GLYCOL BIS(2-AZIDOBUTYRATE) – A NEW ENERGETIC AZIDO PLASTICIZER - Fraunhofer-Publica. (n.d.). [Link]

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives - ResearchGate. (n.d.). [Link]

  • Combustion behaviors of nitropyrazoles. | Download Table - ResearchGate. (n.d.). [Link]

  • 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives | Request PDF - ResearchGate. (2025). [Link]

  • Progress on 3,4,5-Trinitro-1H-pyrazole and its derivatives - ResearchGate. (n.d.). [Link]

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Application Notes & Protocols: A Guide to the Thermal Stability Testing of Dinitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Thermal Characterization

Dinitropyrazoles represent a significant class of energetic materials, valued in various applications for their high energy density and specific performance characteristics.[1][2] As with any energetic material, a thorough understanding of their thermal stability is not merely an academic exercise; it is a cornerstone of safe handling, storage, processing, and application.[3][4] Thermal decomposition is the primary process by which these materials release their stored chemical energy. An uncontrolled or premature initiation of this process can have catastrophic consequences. Therefore, accurately characterizing the thermal behavior of dinitropyrazoles—determining their decomposition temperatures, the energy they release, and the kinetics of their decomposition—is of paramount importance for researchers, chemists, and drug development professionals working with these compounds.

This comprehensive guide provides a detailed overview of the experimental setups and protocols for assessing the thermal stability of dinitropyrazoles. We will delve into the core analytical techniques, explain the rationale behind specific experimental choices, and provide step-by-step protocols to ensure data integrity and operational safety.

Pillar I: Foundational Safety Protocols for Energetic Materials

Before any experimental work commences, safety must be the overriding priority. Dinitropyrazoles are energetic compounds that can be sensitive to heat, friction, impact, and electrostatic discharge.[5] All handling must be performed with strict adherence to established safety protocols.

Core Safety Mandates:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, flame-resistant lab coats, and chemical-resistant gloves.[6]

  • Ventilation: All manipulations should be conducted in a well-ventilated chemical fume hood.[7]

  • Quantity Limitation: Use the smallest amount of material necessary for the analysis (typically 0.5 - 2.0 mg for thermal analysis).

  • Handling Precautions: Avoid grinding, scraping, or subjecting the material to unnecessary friction or impact. Use non-sparking tools.[6]

  • Storage: Store dinitropyrazoles in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like strong oxidizing agents or acids.[6][8][9]

  • Waste Disposal: Dispose of all waste, including unused samples and contaminated materials, according to hazardous waste protocols.

Pillar II: Core Analytical Techniques & Experimental Causality

The primary instruments for assessing thermal stability are the Differential Scanning Calorimeter (DSC) and the Thermogravimetric Analyzer (TGA). These techniques provide complementary information crucial for a comprehensive thermal profile.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] It allows for the determination of melting points, phase transitions, and, most critically, the onset temperature, peak temperature, and enthalpy (heat) of decomposition. A sharp, intense exothermic peak is characteristic of the rapid energy release typical of energetic materials.[5]

  • Thermogravimetric Analysis (TGA): TGA continuously measures the mass of a sample as it is heated at a controlled rate. It precisely identifies the temperatures at which decomposition begins and the corresponding mass loss. This is vital for understanding the decomposition pathway and whether it occurs in single or multiple steps.

The choice of experimental parameters is not arbitrary; it is dictated by the need to obtain meaningful and reproducible data while ensuring safety.

  • Heating Rate (β): A slower heating rate (e.g., 2-5 °C/min) provides better resolution of thermal events but may not represent rapid heating scenarios. Faster rates (10-20 °C/min) can shift decomposition temperatures to higher values. Using multiple heating rates is essential for kinetic analysis.[2][11]

  • Atmosphere: An inert atmosphere (typically nitrogen or argon gas) is crucial. It prevents oxidative side-reactions with air that could interfere with the intrinsic decomposition behavior of the material, ensuring the observed thermal events are solely due to the compound's decomposition.

  • Sample Pans: The choice of sample pan is critical. For DSC, hermetically sealed aluminum pans are often used to contain any pressure generated during decomposition. However, for higher temperatures or more energetic decompositions, gold-plated stainless steel high-pressure crucibles are recommended to prevent rupture and ensure safety.[12]

Pillar III: Detailed Experimental Protocols

The following protocols provide a self-validating system for generating reliable thermal stability data for dinitropyrazole compounds.

Protocol 1: Non-Isothermal Screening by Differential Scanning Calorimetry (DSC)

This protocol is designed to determine the primary thermal characteristics, including the onset and peak decomposition temperatures.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to the manufacturer's guidelines.

  • Sample Preparation: Carefully weigh 0.5–1.5 mg of the dinitropyrazole sample into a suitable DSC pan (e.g., a high-pressure stainless steel crucible).

  • Encapsulation: Hermetically seal the pan using a crucible press. This step is critical to contain the sample and any gases evolved during decomposition.

  • Instrument Setup: Place the sealed sample pan in the DSC measurement cell. Place an identical, empty sealed pan in the reference position.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 30-40 °C).

    • Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a final temperature well beyond the decomposition event (e.g., 350-400 °C).[2][13]

    • Maintain a constant inert gas flow (e.g., Nitrogen at 50 mL/min) throughout the experiment.

  • Data Analysis: Analyze the resulting heat flow vs. temperature curve to determine the onset temperature of the exothermic decomposition, the peak maximum temperature (T_peak), and the integrated heat of decomposition (ΔH_decomp).

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC Weigh 2. Weigh Sample (0.5-1.5 mg) Calibrate->Weigh Seal 3. Hermetically Seal Pan Weigh->Seal Load 4. Load Sample & Reference Seal->Load Program 5. Run Thermal Program (e.g., 5°C/min under N2) Load->Program Analyze 6. Analyze Data Program->Analyze Output Determine T_onset, T_peak, ΔH_decomp Analyze->Output

Caption: Workflow for Non-Isothermal DSC Analysis.
Protocol 2: Mass Loss Characterization by Thermogravimetric Analysis (TGA)

This protocol quantifies the mass loss associated with decomposition, complementing the energy data from DSC.

Methodology:

  • Instrument Calibration: Perform temperature and mass calibrations as per the instrument manufacturer's specifications.

  • Sample Preparation: Place 1–2 mg of the dinitropyrazole sample into a tared TGA crucible (typically ceramic or platinum).

  • Instrument Setup: Place the crucible onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate at a low temperature (e.g., 30-40 °C) under an inert atmosphere.

    • Ramp the temperature at a defined rate (e.g., 10 °C/min) to a final temperature where decomposition is complete.

    • Ensure a consistent inert gas purge (e.g., Nitrogen at 50-100 mL/min) to remove decomposition products.

  • Data Analysis: Plot the sample mass (%) vs. temperature. Determine the onset temperature of mass loss and identify the number of decomposition steps and the percentage of mass lost in each step.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate TGA Weigh 2. Weigh Sample (1-2 mg) into Crucible Calibrate->Weigh Load 3. Load Crucible Weigh->Load Program 4. Run Thermal Program (e.g., 10°C/min under N2) Load->Program Analyze 5. Analyze Data Program->Analyze Output Determine Mass Loss (%), Decomposition Steps Analyze->Output

Caption: Workflow for Non-Isothermal TGA Analysis.

Pillar IV: Data Interpretation & Advanced Kinetic Analysis

Interpreting the data correctly is as important as acquiring it. The DSC and TGA curves provide a wealth of information about the thermal stability of dinitropyrazoles.

Data Presentation:

The results from these analyses are best summarized in a table for clear comparison between different compounds or batches.

Compound ExampleOnset T (°C, DSC)Peak T (°C, DSC)ΔH_decomp (J/g)Onset T (°C, TGA)Mass Loss (%)
3,4-Dinitropyrazole[12]~220-230~240>1500~215>95
4-Amino-3,5-dinitropyrazole (LLM-116)[3]~260~265~1200~255~80
Trimer of LLM-116 (LLM-226)[3]~290~300~1000~285~75

Note: Values are representative and can vary based on experimental conditions like heating rate and pressure.

Kinetic Analysis:

For a more profound understanding of stability, particularly for predicting shelf-life, it is essential to determine the kinetic parameters of decomposition (Activation Energy E_a, and Pre-exponential Factor A). This can be achieved using isoconversional methods.[14][15]

The procedure involves running a series of DSC or TGA experiments at different heating rates (e.g., 2, 5, 10, and 20 °C/min).[11] By plotting the logarithm of the heating rate against the inverse of the temperature at a specific conversion point (e.g., the peak temperature), the activation energy can be calculated without assuming a specific reaction model.[16] A higher activation energy generally implies greater thermal stability. For example, the activation energy for the decomposition of some high-energy materials can range from approximately 130 to over 290 kJ/mol.[16][17]

Advanced Insight: Evolved Gas Analysis (EGA)

To elucidate the decomposition mechanism, thermal analysis instruments can be coupled to a Fourier-Transform Infrared Spectrometer (FTIR) or a Mass Spectrometer (MS).[3] This powerful combination, often referred to as TGA-FTIR or TGA-MS, allows for the real-time identification of the gaseous products released during decomposition.[3] Identifying fragments like NO₂, N₂, CO, and HCN provides direct evidence of which chemical bonds are breaking, offering invaluable insight into the decomposition pathway.[3][12]

Conclusion

The thermal stability testing of dinitropyrazoles is a multi-faceted process that demands rigorous safety protocols, precise experimental execution, and thoughtful data interpretation. By employing core techniques like DSC and TGA, researchers can obtain critical data on decomposition temperatures and energy release. Further kinetic analysis and evolved gas analysis can provide deeper insights into reaction mechanisms and long-term stability. The protocols and principles outlined in this guide provide a robust framework for generating the high-quality, reliable data necessary to advance the research, development, and safe application of these important energetic materials.

References

  • Zhou, J., Zhang, C., Huo, H., Zhang, J., Meng, Z., Yu, T., Liu, Y., Fu, X., Qiu, L., & Wang, B. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7004. [Link]

  • Zhou, J., Zhang, C., Huo, H., Zhang, J., Meng, Z., Yu, T., Liu, Y., Fu, X., Qiu, L., & Wang, B. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. National Center for Biotechnology Information. [Link]

  • Bauer, L., Holy, J., Kirchhoff, L., Stierstorfer, J., & Klapötke, T. M. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6549. [Link]

  • Monogarov, K., Meer, S., & Fershtat, L. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][3][16]Triazolo[4,3-b][1][3][16]tetrazine. Molecules, 27(20), 7013. [Link]

  • TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants. TA Instruments. [Link]

  • Feng, X., et al. (2016). Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • Sinditskii, V. P., Smirnov, S. P., Smirnova, A. D., & Dalinger, I. L. (2025). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]

  • Fasoula, E., et al. (2022). Non-isothermal conditions applied in thermogravimetric analysis (TGA). ResearchGate. [Link]

  • Skrdla, P. J. (2025). Isothermal and Non-Isothermal Measurements Can Yield Different Activation Energies From Thermal Analysis. Cambridge Open Engage. [Link]

  • Dalinger, I. L., et al. (2021). Thermal Decomposition Kinetics and Decomposition Mechanism of (Dinitropyrazolyl)Azoxyfurazanes. ResearchGate. [Link]

  • Trache, D., & Klapötke, T. M. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Energies, 15(23), 8936. [Link]

  • Lee, K. Y., & Stine, J. R. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov. [Link]

  • Bikiaris, D. N., et al. (2021). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. MDPI. [Link]

  • Venn, A. (2014). How to find energetic metal complex by using TGA/ DSC?. ResearchGate. [Link]

  • Bauer, L., Holy, J., Kirchhoff, L., Stierstorfer, J., & Klapötke, T. M. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. National Center for Biotechnology Information. [Link]

  • Roduit, B., et al. (2006). Up-Scaling of DSC Data of High Energetic Materials. AKTS. [Link]

  • Kim, Y., Park, J., & Yoh, J. I. (2012). Kinetics analysis of energetic material using isothermal DSC. Semantic Scholar. [Link]

  • Skrdla, P. J. (2025). Isothermal and Non-Isothermal Measurements Can Yield Different Activation Energies From Thermoanalytical Data. ResearchGate. [Link]

  • Florida Atlantic University. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Florida Atlantic University. [Link]

  • Moses, D., et al. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. PubMed. [Link]

  • Vargeese, A. A., & Muralidharan, K. (2018). Kinetics of Decomposition of Energetic Ionic Liquids. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 1,3-Dinitro-1H-pyrazole. It addresses common challenges encountered during the synthesis, with a focus on troubleshooting and strategies for yield improvement. The information is presented in a question-and-answer format to directly tackle specific experimental issues.

Section 1: Synthesis Overview & Core Principles

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the nitration of a pyrazole precursor. A typical approach is a two-step nitration of pyrazole itself.[1] The initial nitration predominantly forms N-nitropyrazole, which then undergoes a thermal rearrangement to yield 3-nitropyrazole.[1][2] Subsequent nitration of 3-nitropyrazole under more forcing conditions introduces the second nitro group to afford this compound.[3]

Understanding the electrophilic substitution mechanism on the pyrazole ring is crucial for troubleshooting. The pyrazole ring is an electron-rich aromatic system, with the C4 position being the most susceptible to electrophilic attack.[4] However, under strongly acidic conditions, the pyrazole nitrogen can be protonated, deactivating the ring and influencing the regioselectivity of the nitration.[4]

General Synthesis Workflow

G cluster_0 Step 1: N-Nitration cluster_1 Step 2: Rearrangement cluster_2 Step 3: C-Nitration A Pyrazole B N-Nitropyrazole A->B HNO3/Ac2O C 3-Nitropyrazole B->C Thermal Rearrangement D This compound C->D HNO3/H2SO4

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Q1: My initial N-nitration of pyrazole is resulting in a low yield or a complex mixture of products. What could be the issue?

Possible Causes & Solutions:

  • Inappropriate Nitrating Agent: For the initial N-nitration, a milder nitrating agent is often preferred to avoid over-nitration or side reactions. A mixture of nitric acid and acetic anhydride (HNO₃/Ac₂O) is a common choice for this step.[1] Using a strong "mixed acid" system (HNO₃/H₂SO₄) at this stage can lead to protonation of the pyrazole ring, deactivating it and potentially leading to undesired products.[4]

  • Temperature Control: The N-nitration of pyrazole is an exothermic reaction. Insufficient cooling can lead to runaway reactions and the formation of byproducts. It is crucial to maintain the recommended temperature, typically in an ice bath, during the addition of reagents.

  • Moisture Contamination: Acetic anhydride is sensitive to moisture. The presence of water can hydrolyze the anhydride, reducing its effectiveness and potentially leading to the formation of unwanted side products. Ensure all glassware is dry and use anhydrous reagents.

Q2: The thermal rearrangement of N-nitropyrazole to 3-nitropyrazole is inefficient. How can I improve the conversion?

Possible Causes & Solutions:

  • Suboptimal Temperature and Solvent: The rearrangement of N-nitropyrazole is a critical step that is highly dependent on temperature and the choice of solvent.[1][2] Solvents like anisole, n-octanol, or benzonitrile are commonly used.[1] Benzonitrile is often preferred as it can lead to a cleaner product and more favorable reaction times compared to anisole.[1] The reaction temperature needs to be carefully controlled; too low a temperature will result in incomplete rearrangement, while too high a temperature can lead to decomposition.

  • Reaction Time: The rearrangement can be slow. Ensure the reaction is allowed to proceed for the necessary duration as determined by literature procedures or reaction monitoring (e.g., TLC).

Q3: The final nitration step to form this compound has a low yield. What are the key parameters to optimize?

Possible Causes & Solutions:

  • Nitrating Conditions are Too Mild: The introduction of the second nitro group onto the already deactivated 3-nitropyrazole ring requires stronger nitrating conditions. A mixed acid system of concentrated nitric acid and sulfuric acid is typically necessary for this step.[4]

  • Incorrect Acid Ratio and Temperature: The ratio of nitric acid to sulfuric acid and the reaction temperature are critical for successful dinitration. Optimization of these parameters is often necessary. An increase in the concentration of nitric acid can improve the yield in some nitration steps.[1] For the C-nitration of 3-nitropyrazole, temperatures around 55-60°C have been found to be optimal.[5]

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion before work-up.

Q4: I am observing significant amounts of impurities in my final product. What are the likely side products and how can I avoid them?

Possible Causes & Solutions:

  • Over-nitration: Under overly harsh conditions (high temperatures or excessively strong nitrating agents), there is a risk of forming trinitropyrazole or other highly nitrated species.[6] Careful control of stoichiometry and temperature is essential.

  • Isomeric Impurities: Depending on the reaction conditions, other dinitro isomers, such as 3,4-dinitropyrazole, might be formed.[7] The choice of nitrating agent and reaction conditions can influence the regioselectivity.[4]

  • Decomposition: Nitropyrazoles can be thermally sensitive.[8] Prolonged exposure to high temperatures during the reaction or work-up can lead to decomposition and the formation of tar-like impurities. It is important to adhere to the recommended reaction times and temperatures.

Q5: I am having trouble with the purification of the final product. What is the best method?

Possible Causes & Solutions:

  • Inadequate Washing: After quenching the reaction mixture on ice, the precipitated product must be thoroughly washed with cold water to remove residual acids.[4] Washing until the filtrate is neutral is crucial.

  • Recrystallization: Recrystallization is a key step for purifying 1,3-dinitropyrazole.[9] The choice of solvent is important. It is slightly soluble in solvents like ethanol and methylene chloride.[3] Experimenting with different solvent systems may be necessary to achieve high purity.

  • Formation of Salts: In the presence of bases, nitropyrazoles can form salts. During work-up, ensure the pH is controlled to keep the product in its neutral form for efficient extraction and crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions when synthesizing this compound? A: this compound is a high-energy material and should be handled with extreme care.[3] The synthesis involves the use of strong acids and nitrating agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[3] Avoid impact, friction, and static electricity, which could lead to an explosion.[3]

Q: How can I characterize the final product to confirm its identity and purity? A: A combination of analytical techniques should be used for characterization. This includes:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro groups.

  • Elemental Analysis: To determine the elemental composition.

  • Differential Scanning Calorimetry (DSC): To study the thermal properties, such as the melting point and decomposition temperature.[8]

Q: What is the expected yield for this synthesis? A: The overall yield can vary significantly depending on the specific procedure and the optimization of each step. With careful optimization of the nitration conditions, a total yield of up to 55% for dinitropyrazole has been reported.[5]

Section 4: Optimized Experimental Protocol

This protocol is a synthesized example based on literature procedures and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of N-Nitropyrazole

  • Prepare a mixture of nitric acid and acetic anhydride in a flask cooled in an ice-salt bath.

  • Dissolve pyrazole in acetic acid.

  • Slowly add the pyrazole solution to the nitrating mixture, ensuring the temperature is maintained below 5°C.

  • After the addition is complete, stir the mixture for the recommended time while maintaining the low temperature.

  • Carefully pour the reaction mixture onto crushed ice and water.

  • Collect the precipitated N-nitropyrazole by filtration and wash with cold water.

Step 2: Rearrangement to 3-Nitropyrazole

  • Dissolve the N-nitropyrazole in a suitable solvent such as benzonitrile.[1]

  • Heat the solution to the optimal rearrangement temperature (e.g., 140-150°C) and maintain for several hours.[1]

  • Monitor the reaction by TLC until the N-nitropyrazole is consumed.

  • Cool the reaction mixture and isolate the 3-nitropyrazole, which may involve precipitation or extraction depending on the solvent used.

Step 3: Synthesis of this compound

  • Prepare a nitrating mixture of concentrated nitric acid and fuming sulfuric acid (oleum) in a flask cooled in an ice bath.

  • Carefully add the 3-nitropyrazole to the mixed acid, keeping the temperature low.

  • After the addition, allow the reaction to warm to the optimized temperature (e.g., 55-60°C) and stir for 1-2 hours.[5]

  • Pour the reaction mixture onto crushed ice.

  • Collect the solid this compound by filtration.

  • Wash the product thoroughly with water until the washings are neutral.

  • Purify the crude product by recrystallization from a suitable solvent.[9]

Section 5: Data Summary

ParameterRecommended ConditionRationale / Impact on Yield
Initial Nitrating Agent HNO₃/Ac₂OMilder conditions favor N-nitration and prevent side reactions.[1]
Final Nitrating Agent HNO₃/H₂SO₄ (mixed acid)Stronger conditions are required to nitrate the deactivated 3-nitropyrazole ring.[4]
Reaction Temperature Low for N-nitration, elevated for rearrangement and C-nitrationControls reaction rate and minimizes byproduct formation and decomposition.
Solvent for Rearrangement BenzonitrileCan provide cleaner product and faster reaction times compared to other solvents.[1]
Purification Method RecrystallizationEssential for removing isomeric impurities and residual acids, leading to a higher purity product.[9]

Section 6: Troubleshooting Workflow

G Start Low Final Yield of This compound Q1 Check yield of 3-nitropyrazole intermediate Start->Q1 Q2 Check purity of 3-nitropyrazole intermediate Q1->Q2 Acceptable Sol1 Optimize Step 1 (N-Nitration) - Check nitrating agent - Control temperature - Use anhydrous reagents Q1->Sol1 Low Q3 Analyze final nitration step Q2->Q3 High Sol2 Optimize Step 2 (Rearrangement) - Adjust temperature - Change solvent (e.g., to benzonitrile) - Increase reaction time Q2->Sol2 Low (mixture) Sol3 Purify 3-nitropyrazole - Recrystallization Q3->Sol3 Impure intermediate Sol4 Optimize Step 3 (C-Nitration) - Use stronger nitrating agent (mixed acid) - Adjust acid ratio and temperature - Increase reaction time Q3->Sol4 Pure intermediate

Caption: Troubleshooting decision tree for low yield of this compound.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters. (2024, January 15). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5 - OSTI.gov. (2018, July 2). Office of Scientific and Technical Information. Retrieved January 17, 2026, from [Link]

  • Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone un. (n.d.). Journal of Applicable Chemistry. Retrieved January 17, 2026, from [Link]

  • (PDF) Nitropyrazoles. (2015, February 10). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

  • 1,3-dinitropyrazole. (2024, April 10). ChemBK. Retrieved January 17, 2026, from [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • 3,4-dinitro-1H-pyrazole | C3H2N4O4. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Direct nitration of five membered heterocycles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • This compound | C3H2N4O4. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the. (2023, September 19). ACS Publications. Retrieved January 17, 2026, from [Link]

  • The gas evolution curves of the 1,3-DNP decomposition at different temperatures. Points are experiment, lines are description. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Physico-chemical and explosive properties of dinitropyrazole isomers. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (2019, November 3). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Manipulating nitration and stabilization to achieve high energy. (2023, November 15). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC. (2021, November 19). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • EP2130821A1 - Derivatives of 3,4,5-trinitropyrazole, their preparation and the energetic compositions containing them. (n.d.). Google Patents.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds. (n.d.). Journal of Materials Chemistry A. Retrieved January 17, 2026, from [Link]

  • Improved synthesis of 3, 4-dinitropyrazole. (2014, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Manipulating nitration and stabilization to achieve high energy. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 19). PubMed. Retrieved January 17, 2026, from [Link]

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2014, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,4-diamino-3,5-dinitropyrazole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Purification of Crude 1,3-Dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of 1,3-Dinitro-1H-pyrazole. This guide is designed to provide researchers with in-depth, field-proven insights into common challenges encountered during the purification of this high-energy material. The following sections offer troubleshooting advice and detailed protocols in a direct question-and-answer format to address specific experimental issues.

Critical Safety Advisory

This compound and related dinitropyrazole compounds are high-energy materials and are considered explosive.[1] These compounds can be sensitive to impact, friction, static electricity, and heat.[1] All handling and purification procedures must be conducted with extreme caution in a certified laboratory environment equipped for handling energetic materials. Appropriate personal protective equipment (PPE), including safety goggles, face shields, and flame-resistant lab coats, is mandatory.[2][3] Always work with small quantities and behind a blast shield. Ensure proper grounding to prevent static discharge.[4]

Troubleshooting and Purification Guide (Q&A)

This section addresses common issues encountered during the purification of crude this compound.

Question: My crude product is a discolored yellow or brownish solid, not the expected white crystalline solid. What causes this and how can I fix it?

Answer: Discoloration in crude this compound typically arises from two main sources: residual acidic impurities from the nitration synthesis and the presence of various nitro-isomers or side products.[5] The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and can lead to degradation byproducts if not completely removed.

Causality & Recommended Actions:

  • Acidic Residue: The primary cause is often trapped nitric or sulfuric acid within the crude solid. This can be addressed with a carefully controlled aqueous workup.

    • Solution: Create a slurry of your crude product in cold distilled water. While stirring vigorously, slowly add a cold, saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous phase is neutral (pH ~7). This neutralizes residual acids. Collect the solid by vacuum filtration and wash it thoroughly with copious amounts of cold water, followed by a small amount of cold ethanol to aid in drying.

  • Organic Impurities: If the discoloration persists after neutralization, it is likely due to organic impurities such as incompletely nitrated pyrazoles or other regioisomers.

    • Solution: The most effective method to remove these impurities is recrystallization.[5] If recrystallization alone is insufficient, a charcoal treatment can be employed. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol), add a very small amount (1-2% by weight) of activated charcoal, and keep the solution hot for 5-10 minutes. Perform a hot filtration through a pad of celite to remove the charcoal, and then allow the filtrate to cool and crystallize.[6]

Question: My TLC analysis of the crude product shows multiple spots. What are these impurities and how do I separate them?

Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of impurities. Given that this compound is synthesized via nitration of pyrazole, the common impurities are:

  • Unreacted Pyrazole: The starting material.

  • Mono-nitrated Pyrazoles: Intermediates in the reaction.

  • Regioisomers: Other dinitro-substituted pyrazoles, such as 3,4-dinitro-1H-pyrazole.[5]

The separation strategy depends on the polarity differences between the desired product and the impurities.

Separation Strategies:

  • Recrystallization: This is the preferred first step for bulk purification.[5] this compound is slightly soluble in solvents like ethanol and methylene chloride.[1] A mixed solvent system, such as ethanol/water, is often effective. The desired product will crystallize upon cooling, while more soluble impurities may remain in the mother liquor.

  • Column Chromatography: If recrystallization fails to provide adequate purity, column chromatography is the most powerful technique for separating compounds with similar polarities, such as regioisomers.[5][6]

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for optimizing the separation.[5] The ideal solvent system should provide a retention factor (Rf) of 0.3-0.4 for the desired product on a TLC plate.[6]

Question: I am experiencing low recovery after performing a recrystallization. What are the potential causes and how can I improve my yield?

Answer: Low recovery from recrystallization is a common issue that can be traced back to several key experimental factors.

Causality & Optimization:

  • Excessive Solvent Volume: The most frequent cause is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume will keep a significant portion of your product dissolved even after cooling.

    • Solution: Add the hot solvent in small portions to the crude solid with stirring until it just dissolves. This minimizes the total volume used.[7]

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, product can be lost.

    • Solution: Use pre-warmed glassware (funnel and receiving flask) for hot filtration.[7] This ensures the solution remains hot and the product stays dissolved.

  • Incomplete Crystallization: Cooling the solution too rapidly or not allowing sufficient time for crystallization can lead to a supersaturated solution and poor recovery.

    • Solution: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

  • Loss in Mother Liquor: A portion of the product will always remain dissolved in the solvent (the mother liquor).

    • Solution: To recover more product, you can reduce the volume of the mother liquor by about half on a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Detailed Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization

This protocol outlines the standard procedure for purifying the title compound using a cooling crystallization technique.

Methodology:

  • Solvent Selection: Based on known solubility data, an ethanol/water mixture is a suitable solvent system.[1][5] The goal is to find a ratio where the compound is soluble in the hot solvent but sparingly soluble when cold.

  • Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, add the crude this compound. Add a minimal volume of ethanol and heat the mixture to a gentle reflux until the solid dissolves completely. If it does not fully dissolve, add small aliquots of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Conditional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-warm a funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution to remove the solid impurities.

  • Crystallization: Remove the heat source and allow the clear filtrate to cool slowly to room temperature. The formation of white crystals should be observed. To maximize yield, subsequently cool the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of cold ethanol, followed by a wash with cold distilled water to remove any residual soluble impurities.

  • Drying: Carefully transfer the crystals to a watch glass and dry them under vacuum. Crucially, do not heat the compound during drying due to its explosive nature. [1]

Visualization of Workflows

Diagram 1: Troubleshooting Flowchart for Purification Issues

This diagram provides a decision tree for addressing common problems during the purification of this compound.

G start Crude Product Analysis (TLC, Appearance) purity_check Is Product a Pure White Solid? start->purity_check discolored Is Product Discolored (Yellow/Brown)? purity_check->discolored No final_product Pure this compound purity_check->final_product Yes wash Perform Bicarbonate Wash & Water Rinse discolored->wash Yes multi_spots Multiple Spots on TLC? discolored->multi_spots No reassess1 Re-assess Color wash->reassess1 reassess1->multi_spots Still Discolored reassess1->multi_spots Color Improved charcoal Recrystallize with Activated Charcoal recrystallize Perform Recrystallization multi_spots->recrystallize Yes oily Is Product Oily or Non-Crystalline? multi_spots->oily No reassess2 Re-assess Purity (TLC) recrystallize->reassess2 chromatography Perform Column Chromatography reassess2->chromatography Still Impure reassess2->final_product Single Spot chromatography->final_product oily->final_product No, Solid vacuum Dry Under High Vacuum (No Heat!) oily->vacuum Yes vacuum->recrystallize

Caption: Troubleshooting decision tree for purifying this compound.

Diagram 2: General Purification and Analysis Workflow

This diagram illustrates the logical sequence of steps from crude product to final purity verification.

G cluster_purification Purification Stage cluster_analysis Analysis Stage Crude Crude Product Wash Aqueous Wash (NaHCO3 / H2O) Crude->Wash Recrystal Recrystallization (e.g., EtOH/H2O) Wash->Recrystal Column Column Chromatography (if necessary) Recrystal->Column TLC_Final Post-Purification TLC Column->TLC_Final TLC_Initial Initial TLC TLC_Initial->Recrystal Spec Spectroscopic Confirmation (NMR, IR) TLC_Final->Spec Purity Purity Assay (HPLC) Spec->Purity Final Pure, Dry Product Purity->Final

Caption: Standard workflow for purification and analysis.

Data and Properties for Purification

Table 1: Solvent Properties for Purification of Pyrazole Derivatives

The selection of an appropriate solvent is critical for successful purification. This table, based on general principles for pyrazole derivatives, provides a starting point for solvent screening.[7][8]

SolventTypeBoiling Point (°C)Key CharacteristicsSuitability
Ethanol Protic78Good general solvent for many pyrazole derivatives.[7]Excellent for cooling crystallization, often used with water as an anti-solvent.
Isopropanol Protic82Similar properties to ethanol.Good for cooling crystallization.
Methylene Chloride Aprotic40Good solvent, but its low boiling point can make recrystallization challenging.Better suited for chromatography or as a solvent for extraction.
Water Protic100This compound is practically insoluble in water at ambient temperatures.[1]Excellent as an anti-solvent when mixed with a soluble solvent like ethanol.
Hexane Non-polar69Poor solvent for polar dinitropyrazoles.Primarily used as the non-polar component in mobile phases for column chromatography.
Ethyl Acetate Polar Aprotic77Good solvent with moderate polarity.Often used as the polar component in mobile phases for column chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: How do I confirm the purity and identity of my final product? A1: A combination of techniques is essential. A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For unambiguous identification and final purity assessment, use spectroscopic methods. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, while High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.[9][10]

Q2: What are the proper storage conditions for purified this compound? A2: Due to its energetic nature, it should be stored in a cool, well-ventilated area, away from heat, ignition sources, and combustible materials.[1][4] The container should be tightly closed and clearly labeled with all appropriate hazard warnings. Store locked up according to institutional and regulatory guidelines.[2]

Q3: Can I use acid-base extraction for purification? A3: While pyrazole itself is basic and can be purified via acid-base extraction, the two electron-withdrawing nitro groups in this compound significantly reduce the basicity of the pyrazole ring, making this method generally ineffective. Purification strategies should focus on chromatography and recrystallization.[11]

References

  • 1,3-dinitropyrazole - ChemBK. ChemBK. Available at: [Link]

  • Safety Data Sheet - Dinitrol Direct. (2020). Dinitrol. Available at: [Link]

  • Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). ResearchGate. Available at: [Link]

  • Material Safety Data Sheet - Exposome-Explorer. (2005). Exposome-Explorer. Available at: [Link]

  • Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole - ResearchGate. ResearchGate. Available at: [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (2019). Available at: [Link]

  • This compound | C3H2N4O4 | CID 23279529 - PubChem. PubChem. Available at: [Link]

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters - ACS Publications. ACS Publications. Available at: [Link]

  • 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736 - PubChem. PubChem. Available at: [Link]

  • A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as. (2020). Chemistry Europe. Available at: [Link]

  • Method for purifying pyrazoles - Google Patents. Google Patents.
  • 3,4-Dinitro-1H-pyrazole benzene 0.25-solvate - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole - ResearchGate. ResearchGate. Available at: [Link]

  • Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Request PDF. ResearchGate. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available at: [Link]

  • Crystal structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole. (2021). Cambridge University Press. Available at: [Link]

Sources

"controlling regioselectivity in dinitropyrazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dinitropyrazole Synthesis

Welcome to the technical support center for dinitropyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of nitrating pyrazole rings. Dinitropyrazoles are crucial precursors for energetic materials and pharmaceuticals, but achieving the desired regioselectivity during synthesis can be a significant challenge. This center provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you control your reaction outcomes with precision.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the regioselectivity of pyrazole nitration. Understanding these core concepts is the first step toward troubleshooting and optimizing your synthetic protocols.

Q1: Why is controlling regioselectivity so challenging when synthesizing dinitropyrazoles?

A1: The challenge arises from the electronic nature of the pyrazole ring and the harsh conditions required for dinitration. After the first nitration, the pyrazole ring is significantly deactivated by the electron-withdrawing nitro group. Introducing a second nitro group requires forcing conditions (e.g., strong mixed acids), which can lead to a loss of selectivity and the formation of multiple isomers, primarily the 3,4- and 3,5-dinitropyrazoles. The final isomer ratio is a delicate balance of steric hindrance, the directing effects of the first nitro group, and the reactivity of the nitrating agent.

Q2: What is the general mechanism for pyrazole nitration?

A2: Pyrazole nitration is a classic electrophilic aromatic substitution (SEAr) reaction.[1][2] The process involves the generation of a highly electrophilic nitronium ion (NO₂⁺) from a nitrating agent (e.g., nitric acid/sulfuric acid). The π-electrons of the pyrazole ring attack the nitronium ion to form a resonance-stabilized cationic intermediate (a sigma complex). A base (like HSO₄⁻) then abstracts a proton from the carbon that was attacked, restoring the aromaticity of the ring and resulting in the nitrated pyrazole. The regioselectivity is determined by which carbon position (C3, C4, or C5) can best stabilize the positive charge of the intermediate.

Q3: How do substituents on the pyrazole ring direct the position of nitration?

A3: Substituents play a critical role in directing the regioselectivity of nitration through electronic and steric effects.

  • Electron-Donating Groups (EDGs): Groups like alkyls (-R) or amines (-NH₂) activate the ring, making it more susceptible to electrophilic attack. They typically direct nitration to the ortho and para positions relative to themselves.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or esters (-COOR) deactivate the ring, making nitration more difficult.[1][2] They primarily direct incoming electrophiles to the meta position. The first nitro group, being a strong EWG, deactivates the entire ring but directs the second nitration preferentially to the C4 or C5 positions depending on the initial substitution pattern.

  • N1-Substituents: The group at the N1 position significantly influences the outcome. Large, bulky groups can sterically hinder nitration at the C5 position. The electronic nature of the N1-substituent also modulates the reactivity of the entire ring system.[3]

Q4: I see references to N-nitration and C-nitration. What is the difference and how can I control it?

A4: N-nitration occurs when the nitro group attaches to the N1 nitrogen of the pyrazole ring, forming an N-nitropyrazole.[4] This often happens under milder, less acidic conditions where the N1 nitrogen is still a strong nucleophile.[5] C-nitration is the substitution on the carbon atoms of the ring (C3, C4, C5).

Interestingly, N-nitropyrazole is often a key intermediate in the synthesis of C-nitrated pyrazoles.[6][7][8] It can undergo a thermal or acid-catalyzed rearrangement to yield the 3-nitro or 5-nitropyrazole.[9][10] To favor direct C-nitration or rearrangement, ensure strongly acidic conditions. If N-nitration is the desired outcome, milder conditions using reagents like acetyl nitrate at low temperatures are often employed.[5]

Part 2: Troubleshooting Guides & Protocols

This section provides solutions to specific experimental problems you might encounter. Each guide includes a cause analysis, a detailed protocol, and validation steps.

Problem 1: My synthesis yields a mixture of 3,4- and 3,5-dinitropyrazoles. How can I selectively synthesize the 3,4-isomer?

Cause Analysis: The formation of a mixture is common when nitrating 3-nitropyrazole under harsh conditions. The 3-nitro group deactivates the ring, but both the C4 and C5 positions remain susceptible to attack. To favor the 3,4-isomer, the synthetic strategy must be designed to specifically activate the C4 position or proceed through a pathway that inherently leads to this isomer. The most reliable method is a multi-step synthesis starting from pyrazole.[6][7][8]

dot

G cluster_start Starting Material cluster_step1 Step 1: N-Nitration cluster_step2 Step 2: Thermal Rearrangement cluster_step3 Step 3: C4-Nitration Pyrazole Pyrazole N_Nitration N-Nitration (HNO₃ / Ac₂O) Pyrazole->N_Nitration N_Nitropyrazole 1-Nitropyrazole N_Nitration->N_Nitropyrazole Rearrangement Thermal Rearrangement (e.g., Anisole, heat) N_Nitropyrazole->Rearrangement Three_Nitropyrazole 3-Nitropyrazole Rearrangement->Three_Nitropyrazole C4_Nitration C4-Nitration (HNO₃ / H₂SO₄) Three_Nitropyrazole->C4_Nitration DNP_Product 3,4-Dinitropyrazole (Desired Product) C4_Nitration->DNP_Product

Caption: Workflow for selective 3,4-DNP synthesis.

Solution: Recommended Step-by-Step Protocol for 3,4-Dinitropyrazole (3,4-DNP)

This three-step protocol provides a reliable path to high-purity 3,4-DNP.[6][7][8][11]

  • Step 1: Synthesis of 1-Nitropyrazole (N-Nitration)

    • Rationale: This step creates a precursor that will selectively rearrange to 3-nitropyrazole. Using a milder nitrating agent like acetyl nitrate (formed in situ) favors N-nitration over direct C-nitration.

    • Procedure:

      • Prepare a mixture of acetic anhydride and fuming nitric acid at 0-5 °C.

      • Slowly add a solution of pyrazole in acetic acid to the nitrating mixture, maintaining the temperature below 10 °C.

      • After the addition is complete, stir the mixture for 1-2 hours at room temperature.

      • Pour the reaction mixture onto crushed ice and water.

      • Collect the precipitated 1-nitropyrazole by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Step 2: Synthesis of 3-Nitropyrazole (Thermal Rearrangement)

    • Rationale: Heating 1-nitropyrazole causes an intramolecular rearrangement, migrating the nitro group from the N1 to the C3 position. Anisole is often used as a high-boiling solvent.[6]

    • Procedure:

      • Dissolve the 1-nitropyrazole from Step 1 in anisole.

      • Heat the solution to reflux (approx. 150-160 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.

      • Once the rearrangement is complete, cool the mixture and remove the solvent under reduced pressure.

      • The crude 3-nitropyrazole can be purified by recrystallization or column chromatography.

  • Step 3: Synthesis of 3,4-Dinitropyrazole (C4-Nitration)

    • Rationale: With the C3 position occupied, the subsequent nitration is strongly directed to the C4 position. A powerful mixed-acid system is required to overcome the deactivating effect of the first nitro group.

    • Procedure:

      • Prepare a mixed acid solution of fuming nitric acid and concentrated sulfuric acid, cooling it to 0 °C.

      • Slowly add the 3-nitropyrazole from Step 2 to the mixed acid, keeping the temperature between 0-10 °C.

      • After addition, allow the mixture to warm to room temperature and then heat gently (e.g., 55-60 °C) for 1-2 hours to drive the reaction to completion.[8]

      • Carefully pour the reaction mixture onto ice.

      • The 3,4-dinitropyrazole will precipitate. Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values (approx. 85-87 °C).[12]

Problem 2: I am trying to synthesize 3,5-dinitropyrazole but am getting low yields and inseparable mixtures.

Cause Analysis: Direct dinitration of pyrazole is often unselective. Synthesizing 3,5-dinitropyrazole (3,5-DNP) with high regioselectivity typically requires a different strategy than the one for 3,4-DNP. A common route involves starting with a precursor that has a C4-blocking group, which is later removed, or by using a rearrangement that favors the 3,5-isomer. One effective method involves the nitration of 3-nitropyrazole followed by a base-induced rearrangement of an intermediate.[13]

dot

G cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Rearrangement Three_NP 3-Nitropyrazole Nitration Nitration (HNO₃ / H₂SO₄) Three_NP->Nitration DNP_Intermediate 1,3-Dinitropyrazole Nitration->DNP_Intermediate Rearrangement Base-Induced Rearrangement (e.g., NH₃ in PhCN) DNP_Intermediate->Rearrangement DNP_Product 3,5-Dinitropyrazole (as Ammonium Salt) Rearrangement->DNP_Product

Caption: Key steps for selective 3,5-DNP synthesis.

Solution: Recommended Protocol for 3,5-Dinitropyrazole (3,5-DNP)

This protocol leverages the formation of 1,3-dinitropyrazole and its subsequent rearrangement to the thermodynamically more stable 3,5-dinitro isomer.[13]

  • Step 1: Synthesis of 1,3-Dinitropyrazole

    • Rationale: Nitrating 3-nitropyrazole under controlled conditions can lead to the N-nitrated product, 1,3-dinitropyrazole. This intermediate is key to the rearrangement.

    • Procedure:

      • Add 3-nitropyrazole portion-wise to a cold (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

      • Stir the reaction at a controlled temperature (e.g., 20-25 °C) for several hours until the starting material is consumed (monitor by TLC).

      • Carefully pour the mixture onto ice to precipitate the 1,3-dinitropyrazole.

      • Filter, wash with water, and dry the product. Use this intermediate directly in the next step.

  • Step 2: Rearrangement to 3,5-Dinitropyrazole Ammonium Salt

    • Rationale: In the presence of a base like ammonia, 1,3-dinitropyrazole rearranges. The reaction proceeds to form the ammonium salt of 3,5-DNP, which often precipitates from the reaction medium, driving the equilibrium toward the desired product.

    • Procedure:

      • Dissolve the 1,3-dinitropyrazole from Step 1 in a suitable high-boiling solvent like benzonitrile (PhCN).

      • Heat the solution (e.g., 140-150 °C).

      • Bubble anhydrous ammonia gas through the hot solution or add a solution of ammonia in a suitable solvent.

      • The ammonium salt of 3,5-dinitropyrazole will precipitate as a solid.

      • Cool the mixture, collect the salt by filtration, and wash with a non-polar solvent.

      • The free 3,5-DNP can be obtained by careful acidification of an aqueous solution of the ammonium salt.

Verification: Characterize the final product by NMR, MS, and elemental analysis. Compare the data with established literature values to confirm the 3,5-dinitro substitution pattern.

Part 3: Data Summary & Advanced Concepts

Table 1: Comparison of Reaction Conditions for Dinitropyrazole Isomers

ParameterSelective 3,4-Dinitropyrazole SynthesisSelective 3,5-Dinitropyrazole Synthesis
Key Intermediate 1-Nitropyrazole -> 3-Nitropyrazole[6][8]1,3-Dinitropyrazole[13]
Critical Step Thermal rearrangement of 1-nitropyrazole[9]Base-induced rearrangement of 1,3-dinitropyrazole[13]
Nitrating Agent (Final Step) Fuming HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Conc. H₂SO₄ (to form intermediate)
Key Reagent Acetic Anhydride (for Step 1)Ammonia (for rearrangement step)
Typical Yield ~55% overall yield reported in optimized batch processes[8][11]Varies; depends heavily on rearrangement efficiency
Selectivity Driver Stepwise synthesis via a stable C-nitrated intermediateRearrangement to a thermodynamically favored isomer

Advanced Concept: The Role of N-Substituted Pyrazoles

Attaching a group to the N1 position before nitration is a powerful strategy for controlling regioselectivity. The N1-substituent can:

  • Block N-nitration: Prevents the formation of N-nitropyrazole intermediates.

  • Direct C-nitration: Electronically influences whether the C3, C4, or C5 position is most reactive.

  • Provide Steric Hindrance: A bulky N1-substituent can block access to the C5 position, favoring nitration at C3 and C4.

For example, nitrating 1-phenylpyrazole with a mild agent like acetyl nitrate leads to selective nitration at the C4 position of the pyrazole ring.[3] However, using a strong mixed acid (HNO₃/H₂SO₄) protonates the pyrazole ring, deactivating it, and leads to nitration on the phenyl ring instead.[3][5] This demonstrates the profound control that reaction conditions can exert, even on the same substrate.

References

  • Gong, Y., Hu, C., Li, H., Li, Y., & Wang, Y. (2006). Synthesis and characterization of 3,4-dinitropyrazole. JOURNAL OF BEIJING INSTITUTE OF TECHNOLOGY, 15(3), 348-351.
  • Di, Y., Fischer, D., & Klapötke, T. M. (2023). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. MDPI. [Link]

  • BAE Systems & ARDEC. (2018). Synthesis, Formulation, and Testing of 3,4-DNP.
  • TechLink. (n.d.). Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole. TechLink. [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(10), 2296-2307. [Link]

  • Wang, Y., Ji, Y., Chen, B., Wang, W., & Gao, F. (2011). Improved Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials, 19(4), 377-379. [Link]

  • ResearchGate. (n.d.). Improved synthesis of 3, 4-dinitropyrazole. ResearchGate. [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 5-dinitropyrazole. ResearchGate. [Link]

  • Tappan, B. C., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408-18413. [Link]

  • Zhang, M., Pagoria, P. F., Imler, G. H., & Parrish, D. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov. [Link]

  • AIP Publishing. (2023). Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole. AIP Conference Proceedings. [Link]

  • Dalinger, L. L., Litosh, V. A., & Shevelev, S. A. (1997). Nitropyrazoles. 10. N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1149-1151. [Link]

  • Lynch, B. M., & Hung, Y. (1965). Reactions of phenyl-substituted heterocyclic compounds - 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 43(5), 1243-1248. [Link]

  • Bakulev, V. A., et al. (2020). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Li, Y., et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(15), 4987. [Link]

  • Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777-1782. [Link]

  • Tappan, B. C., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PubMed. [Link]

  • Thottempudi, V., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(1). [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-diamino-3,5-dinitropyrazole. ResearchGate. [Link]

  • Iannelli, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]

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"stability issues of 1,3-Dinitro-1H-pyrazole during storage"

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, chemists, and professionals in drug development who handle 1,3-Dinitro-1H-pyrazole. The focus is to provide in-depth technical support, troubleshooting advice, and clear answers to frequently asked questions regarding the stability of this energetic material during storage. Our goal is to ensure both the integrity of your research and the safety of your laboratory environment.

Introduction to this compound Stability

This compound is a heterocyclic energetic compound of interest due to its specific chemical properties. However, like many nitrogen-rich compounds, its stability during storage can be a significant concern. The presence of two nitro groups on the pyrazole ring makes the molecule susceptible to decomposition, which can be initiated by various environmental factors. A key instability mechanism for N-nitropyrazoles is the potential for a[1][2]-sigmatropic rearrangement of the N-NO2 group, leading to the formation of more stable C-nitropyrazoles.[3] This isomerization can be accompanied by side decomposition reactions.[3] Understanding the factors that influence its stability is paramount for safe handling and for obtaining reliable experimental results.

This document is structured to address potential issues proactively and to provide clear, actionable guidance when problems arise.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound during storage?

A1: The primary cause of instability is thermal decomposition. The decomposition of dinitropyrazole isomers is often initiated by the loss of a nitro group.[4] For N-nitropyrazoles like this compound, a key decomposition pathway is the migration of the nitro group from the nitrogen to a carbon atom on the pyrazole ring.[3] This process can be accelerated by elevated temperatures.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5][6] Storage in an explosives-proof refrigerator is recommended.[7] The storage container should be tightly sealed to prevent exposure to moisture.

Q3: How does humidity affect the stability of this compound?

Q4: Are there any materials that are incompatible with this compound?

A4: Avoid storing this compound with acids, bases, oxidizing agents, and reducing agents.[5] Contact with incompatible materials can catalyze decomposition, potentially leading to a rapid release of energy. It is also advisable to avoid using glass containers with screw-top caps for long-term storage, as friction or impact could be a source of initiation.[7]

Q5: What is the expected shelf life of this compound?

A5: The shelf life is highly dependent on storage conditions. When stored under ideal conditions (cool, dry, dark), the compound can be stable for extended periods. However, it is good practice to monitor the material for any signs of decomposition and to re-characterize it if there are any doubts about its purity, especially before use in sensitive applications.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the storage and handling of this compound.

Issue 1: Discoloration of the Material (e.g., darkening, turning yellow/brown)
  • Possible Cause: This is often the first visual indicator of chemical decomposition. The formation of nitro-rearrangement products or other degradation byproducts can lead to a change in color.

  • Troubleshooting Steps:

    • Safety First: Before handling the material, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

    • Isolate the Container: Carefully move the container to a well-ventilated area, such as a fume hood, away from other chemicals.

    • Document: Record the date, the observed change in color, and any other relevant storage details.

    • Small-Scale Purity Check: If you have the appropriate facilities and training, carefully take a small sample for analysis by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the presence of impurities. Compare the results with a reference standard if available.

    • Decision:

      • If significant degradation is confirmed, the batch should be considered for safe disposal according to your institution's hazardous waste protocols.

      • If the purity is still acceptable for your application, proceed with caution and consider using the material promptly.

Issue 2: Pressure Buildup in the Storage Container
  • Possible Cause: The decomposition of energetic materials often produces gaseous byproducts, such as nitrogen oxides (NOx).[8] This can lead to a dangerous increase in pressure within a sealed container.

  • Troubleshooting Steps:

    • DO NOT ATTEMPT TO OPEN THE CONTAINER IMMEDIATELY. A sudden release of pressure could be hazardous.

    • Cool the Container: If it is safe to do so, place the container in a blast shield or behind protective shielding in a fume hood. You may consider cooling the container externally (e.g., with an ice bath) to reduce the internal pressure.

    • Seek Expert Assistance: Contact your institution's Environmental Health and Safety (EHS) office or a senior researcher experienced with energetic materials for guidance.

    • Controlled Venting (Expert Use Only): If deemed safe by EHS, the container may be vented in a controlled manner in a remote or protected area. This should only be performed by trained personnel.

    • Disposal: Once the pressure has been safely managed, the material should be treated as degraded and disposed of properly.

Issue 3: Inconsistent Experimental Results
  • Possible Cause: The use of partially decomposed this compound can lead to variability in experimental outcomes. The presence of impurities can affect reaction kinetics, product yields, and other measured properties.

  • Troubleshooting Steps:

    • Verify Purity: Before use, it is best practice to verify the purity of your starting material, especially if it has been in storage for a long time. Techniques like melting point determination, HPLC, or NMR can be used.

    • Purification: If impurities are detected, consider recrystallizing a small amount of the material to see if the purity can be improved. However, be aware that heating the compound for recrystallization can also promote decomposition.

    • Use a Fresh Batch: If possible, compare your results with those obtained using a newly synthesized or purchased batch of this compound.

Best Practices for Handling and Storage

  • Minimize Quantities: Keep the amount of energetic material in storage to a minimum.[9]

  • Labeling: All samples must be clearly labeled with the chemical name, date of synthesis/receipt, and the name of the researcher.[9]

  • Inventory Management: Maintain a detailed inventory of all energetic materials, including storage location and quantity.

  • Training: Ensure that all personnel handling energetic materials are properly trained on the associated hazards and emergency procedures.[7]

Visualization of a Potential Decomposition Pathway

The following diagram illustrates a simplified potential decomposition pathway for this compound, highlighting the nitro group migration.

G A This compound B [1,5]-Sigmatropic Rearrangement (Isomerization) A->B Heat, Light, Catalyst C More Stable C-Nitropyrazole Isomer B->C D Side Decomposition Reactions B->D E Gaseous Products (e.g., NOx) D->E

Caption: Potential decomposition pathway of this compound.

Summary of Key Stability Data

PropertyValue / RecommendationSource
Chemical Formula C₃H₂N₄O₄[10]
Molecular Weight 158.07 g/mol [10]
Storage Temperature Cool, well-ventilated place[6]
Incompatible Materials Acids, bases, oxidizing agents, reducing agents[5]
Primary Decomposition Hazard Thermal decomposition, nitro group migration[3]
Decomposition Products Gaseous products such as nitrogen oxides (NOx)

References

  • Saraduke Technical Services. Storage and Handling of Energetic Materials.
  • Zhou J, Zhang C, Huo H, et al. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. 2021;26(22):7004. Available from: [Link]

  • R + P MESPRO. 05 – Energetic Materials: Safety, Storage, and Handling.
  • ResearchGate. Physico-chemical and explosive properties of dinitropyrazole isomers. Available from: [Link]

  • ResearchGate. Influence of the structure of N-amino derivatives of dinitropyrazoles on their combustion mechanism and thermal stability. Available from: [Link]

  • PubMed. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Available from: [Link]

  • Beijing Institute of Technology. Comparative studies on thermal decompositions of dinitropyrazole-based energetic materials.
  • Purdue University. Energetic Materials Management Plan. 2024.
  • YouTube. Ch4-23110 IV-Safety guidelines to handle energetic material/Explosives-Electro Static Discharge view. 2021. Available from: [Link]

  • Energetic Materials.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ResearchGate. Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • National Institutes of Health. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. 2021. Available from: [Link]

  • PubMed. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. 2024. Available from: [Link]

  • AKJournals. Chemistry and thermal decomposition of trinitropyrazoles. Available from: [Link]

  • OSTI.gov. Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. 2018. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. 2008. Available from: [Link]

  • Selective Preparation of 3,4,5-Trinitro-1 H- Pyrazole: A Stable All-Carbon-Nitrated Arene.
  • PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines.
  • ResearchGate. Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Available from: [Link]

  • PubChem. 3,4-dinitro-1H-pyrazole. Available from: [Link]

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Technical Support Center: Thermal Decomposition Analysis of Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the thermal analysis of energetic materials. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) to characterize the thermal decomposition of energetic materials. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common and complex issues encountered during experimentation. Our focus is on providing not just solutions, but also a deeper understanding of the underlying principles to ensure data integrity and laboratory safety.

Section 1: Differential Scanning Calorimetry (DSC) Troubleshooting

Differential Scanning Calorimetry (DSC) is a cornerstone technique for evaluating the thermal stability of chemicals by measuring the heat flow associated with thermal transitions as a function of temperature.[1][2] It is instrumental in identifying exothermic or endothermic events, such as decomposition.[1] However, the sensitive nature of energetic materials requires meticulous attention to experimental detail.

Frequently Asked Questions (FAQs): DSC Analysis

Q1: My DSC baseline is drifting or noisy. What are the common causes and how can I fix it?

A1: Baseline instability is a frequent issue that can obscure subtle thermal events.[3] The primary causes include:

  • Instrument Contamination: Residual sample from previous experiments can decompose and create spurious peaks or a drifting baseline.[4][5]

  • Improper Sample Preparation: Poor thermal contact between the sample and the crucible, or inconsistencies in sample packing, can lead to uneven heat flow and a noisy signal.[3]

  • Insufficient Thermal Equilibration: Failure to allow the instrument to reach thermal equilibrium before starting an experiment can cause an initial baseline drift.[3]

  • Gas Flow Instability: Fluctuations in the purge gas flow rate can cause baseline disturbances.

Troubleshooting Steps:

  • Cell Cleaning: A contaminated DSC cell is a common culprit.[4][6] Follow the manufacturer's guidelines for cleaning the DSC cell. A common procedure involves a "burn-out" step where the cell is heated to a high temperature to remove any organic residues, followed by cleaning with a soft brush or solvent-moistened swab.[7]

  • Sample Preparation Review: Ensure the sample is finely ground and evenly distributed in the bottom of the crucible to maximize thermal contact.[3]

  • Instrument Equilibration: Allow the DSC to equilibrate at the initial temperature for at least 5-10 minutes before starting the heating ramp.

  • Check Gas Supply: Verify that the purge gas supply is stable and the flow rate is consistent with your experimental method.

Q2: I'm seeing inconsistent or non-repeatable exothermic onset temperatures for my energetic material. Why is this happening?

A2: Inconsistent onset temperatures are a critical issue, as the onset of decomposition is a key safety parameter. Several factors can contribute to this variability:

  • Heating Rate: The observed onset temperature is dependent on the heating rate. Higher heating rates will generally shift the onset to higher temperatures.[2][8]

  • Sample Mass and Morphology: Larger sample masses can lead to thermal gradients within the sample, causing a broader decomposition peak and a less defined onset.[8][9] The particle size and packing density of the sample also play a role.

  • Crucible Type and Sealing: The type of crucible and how it is sealed can significantly impact the results. For volatile or gassy decompositions, a hermetically sealed pan is often necessary to contain the pressure and observe the true decomposition behavior.[2][10] However, the pressure buildup can also alter the reaction pathway. Vented pans offer a compromise.

  • Sample Heterogeneity: If the energetic material is a mixture or not perfectly homogenous, different aliquots will have slightly different compositions, leading to variations in the observed thermal behavior.[10]

Troubleshooting Workflow:

Caption: Troubleshooting logic for inconsistent DSC onset temperatures.

Q3: My sample pan ruptured during the experiment. How can I prevent this?

A3: Pan rupture is a serious safety concern when analyzing energetic materials due to the rapid generation of gas and pressure during decomposition.

  • Crucible Selection: Standard aluminum pans are often not suitable for energetic materials that produce high pressures upon decomposition.[10] High-pressure crucibles made of stainless steel or gold-plated stainless steel are recommended for their ability to withstand higher pressures.[2][10]

  • Sample Size: Reducing the sample mass will decrease the total amount of gas produced and the resulting pressure. A typical sample size for DSC is in the range of 5-20 mg.[2]

  • Venting: If containing the decomposition products is not critical, using a vented or pinhole lid can allow for a controlled release of pressure.[10]

Crucible TypeMax Pressure (approx.)Common Application
Standard Aluminum~0.2 MPaNon-gassy decompositions, melting points
Vented AluminumLowControlled release of pressure
High-Pressure Stainless Steel>10 MPaEnergetic materials, high-pressure studies
Gold-Plated Stainless Steel>10 MPaEnergetic materials, prevents catalytic reactions

Table 1: Comparison of common DSC crucible types for energetic material analysis.

Section 2: Thermogravimetric Analysis (TGA) Troubleshooting

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing valuable information about decomposition patterns and compositional analysis.[11]

Frequently Asked Questions (FAQs): TGA Analysis

Q4: My TGA results are not repeatable. What are the common causes?

A4: Lack of repeatability in TGA is often linked to inconsistencies in sample preparation and experimental conditions:[10]

  • Sample Heterogeneity: If the sample is not homogeneous, different aliquots will have different compositions, leading to varied TGA curves.[10]

  • Sample Size and Form: The surface area of the sample can influence the rate of decomposition. Using a consistent sample form (e.g., powder of a specific particle size) is important.[12]

  • Heating Rate: Different heating rates will lead to shifts in the decomposition temperatures.[12]

  • Atmosphere: The purge gas and its flow rate must be consistent between runs. An oxidizing atmosphere (air) will lead to different decomposition pathways compared to an inert atmosphere (nitrogen).[12]

Q5: I am observing an unexpected weight gain in my TGA curve. What could be the cause?

A5: While most TGA experiments on energetic materials show weight loss, a weight gain can occur under specific conditions:

  • Oxidation: If the experiment is run in an oxidizing atmosphere (e.g., air), the sample may react with oxygen, leading to the formation of metal oxides or other non-volatile products that are heavier than the initial sample. This is a strong indication that the experiment should be rerun under an inert atmosphere to study the intrinsic thermal decomposition.[12]

  • Reaction with Sample Pan: In rare cases, the sample may react with the material of the sample pan (e.g., aluminum), leading to a weight gain. Consider using a more inert pan material like platinum or ceramic.

Q6: The residue at the end of my TGA run is different from what I expected. How should I interpret this?

A6: The final residue in a TGA experiment provides clues about the decomposition products.

  • Incomplete Decomposition: If the final temperature of the experiment is not high enough, the decomposition may be incomplete, leaving a higher than expected residue.

  • Char Formation: Many organic energetic materials form a carbonaceous char upon decomposition in an inert atmosphere.[12] To determine if the residue is char, a second heating step in an oxidizing atmosphere (air or oxygen) can be performed. The char will combust and a second weight loss will be observed.[12]

  • Inorganic Components: If the energetic material contains inorganic components (e.g., metal salts), these will likely remain as a residue.

Experimental Protocol: Two-Step TGA for Char Analysis

  • Step 1 (Inert Decomposition):

    • Place a known mass of the sample in the TGA.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature where the primary decomposition is complete.

    • Cool the sample back to a lower temperature (e.g., 100 °C).

  • Step 2 (Oxidative Combustion):

    • Switch the purge gas to air or oxygen.

    • Heat the sample again at a controlled rate in the oxidizing atmosphere to a high temperature (e.g., 800 °C).

    • Observe any further weight loss, which corresponds to the combustion of the char.

Section 3: Accelerating Rate Calorimetry (ARC) Troubleshooting

The Accelerating Rate Calorimeter (ARC) is a critical tool for studying the thermal stability of substances under adiabatic conditions, which mimic a worst-case thermal runaway scenario.[13][14]

Frequently Asked Questions (FAQs): ARC Analysis

Q7: My ARC experiment is showing a "thermal lag," where the instrument heating can't keep up with the sample's self-heating. What are the implications and how can I mitigate this?

A7: A thermal lag occurs when a reaction has a very high self-heat rate, causing the sample temperature to rise faster than the calorimeter can track and maintain adiabatic conditions.[15] This can lead to an underestimation of the severity of the thermal runaway.

Mitigation Strategies:

  • Reduce Sample Mass: A smaller sample mass will generate less heat, reducing the self-heating rate.

  • Use a Bomb with a Lower Phi-Factor: The phi-factor is the ratio of the heat capacity of the bomb and sample to the heat capacity of the sample alone. A lower phi-factor means the bomb has less thermal inertia and can respond more quickly to changes in the sample temperature.

  • Dilute the Sample: Diluting the sample with an inert material can help to moderate the reaction rate.

Q8: I'm not detecting any exothermic activity for a material I expect to be energetic. What could be the problem?

A8: Failure to detect an exotherm in an ARC experiment can be due to several factors:

  • Insufficiently High Temperature: The experiment may not have reached the onset temperature of decomposition.

  • Low Sensitivity Setting: The detection threshold for the onset of self-heating may be set too high. A typical threshold is 0.02 K/min.[13]

  • Slow Decomposition Kinetics: Some materials decompose very slowly, and the heat generation rate may be below the detection limit of the instrument, especially at the beginning of the decomposition. Isothermal aging experiments can be more sensitive to these slow reactions.[13]

Workflow for Undetected Exotherm:

Caption: Troubleshooting workflow for an undetected exotherm in ARC.

Section 4: General Troubleshooting and Best Practices

Instrument Calibration

Regular and proper calibration of thermal analysis instruments is crucial for obtaining accurate and reliable data.[16][17] Calibration should be performed with certified reference materials (e.g., indium, zinc) under the same experimental conditions (heating rate, purge gas) that will be used for the samples.[16]

Key Calibration Parameters:

  • Temperature Calibration: Ensures the accuracy of the measured temperature.

  • Heat Flow Calibration (DSC): Ensures the accuracy of the measured enthalpy changes.

  • Mass Calibration (TGA): Ensures the accuracy of the weight measurement.

A faulty calibration can lead to systematic errors in all subsequent measurements.[18] If results appear questionable, recalibration should be one of the first troubleshooting steps.[17]

Sample Preparation

The importance of proper sample preparation cannot be overstated. Inconsistencies in sample preparation are a major source of error in thermal analysis.[3][18]

Best Practices for Sample Preparation:

  • Homogenization: Ensure the sample is homogeneous to obtain a representative measurement.

  • Consistent Mass: Use a consistent sample mass for all experiments in a series.

  • Good Thermal Contact: Ensure the sample is in good thermal contact with the bottom of the crucible.[3][19]

  • Gloves: Always wear gloves when handling sample pans and tools to prevent contamination from oils and dust.[20]

References

  • ASTM E537, Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2024. [Link]

  • STANAG 4515, Explosives: Thermal Analysis Using Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), Heat Flow Calorimetry (HFC) and Thermogravimetric Analysis (TGA), NATO Standardization Office, 2015. [Link]

  • Prime Process Safety Center, "Differential Scanning Calorimetry (DSC)." [Link]

  • US Lab, "ASTM E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry." [Link]

  • GlobalSpec, "NATO - STANAG 4515 - EXPLOSIVES. THERMAL ANALYSIS..." [Link]

  • DTIC, "Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA." [Link]

  • BSB EDGE, "ASTM E537:2024 Thermal Stability Test by DSC." [Link]

  • SAI Global - Intertek Inform, "STANAG 4515:2015 | Explosive Materials Characterization." [Link]

  • European Defence Agency - EDSTAR, "Energetic Materials (EG EMAT)." [Link]

  • European Defence Agency - EDSTAR, "STANAG 4515 - Ed: 2." [Link]

  • TA Instruments, "Troubleshooting." [Link]

  • NEXACULE, "Fixing Common Issues with TA DSC Sample Pans in Thermal Testing." [Link]

  • Chemical Engineering Transactions, "Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis Techniques." [Link]

  • Red Thermo, "Troubleshooting TGA-DSC Sample Pan Issues." [Link]

  • Red Thermo, "Common challenges and troubleshooting techniques in DSC measurement." [Link]

  • MDPI, "Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?" [Link]

  • betterceramic, "4 Troubleshooting Common Errors in DSC Experiments." [Link]

  • Red Thermo, "Troubleshooting Common Issues with Mettler Toledo DSC Crucibles?" [Link]

  • The Huck Institutes, "Troubleshooting | Biomolecular Interactions Facility." [Link]

  • DTIC, "Thermal Decomposition of Energetic Materials: TNCHP, TNAZ, 24DNI, ANTA, DNBT and HMX." [Link]

  • Prime Process Safety Center, "Accelerating Rate Calorimetry (ARC)." [Link]

  • ResearchGate, "Thermal decomposition of energetic materials | Request PDF." [Link]

  • NETZSCH Analyzing & Testing, "Accelerating Rate Calorimeter (ARC)." [Link]

  • Scribd, "Thermal Analysis | PDF | Calibration | Differential Scanning Calorimetry." [Link]

  • YouTube, "Back to Basics: Thermogravimetric Analysis (TGA)." [Link]

  • Nano, "Quick Guide to Operating TA Instruments Discovery DSC 250." [Link]

  • Belmont Scientific, "Accelerating Rate Calorimeter (ARC)." [Link]

  • Mettler Toledo, "Webinar – Calibration and Adjustment in Thermal Analysis." [Link]

  • LabXing, "Thermal Analysis Excellence HP DSC 2+." [Link]

  • DTIC, "Kinetic Measurements of Thermal Decomposition of Energetic Materials at High Pressures." [Link]

  • ResearchGate, "(PDF) Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?" [Link]

  • Jinan Upwell Test Co.,Ltd, "What Are The Common Faults Of Thermogravimetric Analyzer(TGA)." [Link]

  • TA Instruments, "2020 Part 2 Maintenance." [Link]

  • NETZSCH Analyzing & Testing, "Accelerating Rate Calorimetry." [Link]

  • Jinan Upwell Test Co.,Ltd, "COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA)." [Link]

  • ResearchGate, "Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates." [Link]

  • Scribd, "Sources of Error in TGA Analysis | PDF | Accuracy And Precision." [Link]

  • Chemistry LibreTexts, "Thermogravimetric analysis (TGA)." [Link]

  • Mettler Toledo, "Preventive Maintenance for Thermal Analysis Instruments." [Link]

  • TA Instruments, "Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance." [Link]

  • ASTM, "Sensitivity Analysis of Factors Affecting the Calibration of Heat-Flow-Meter Apparatus." [Link]

  • Mettler Toledo, "Thermal Analysis in Practice Tips and Hints." [Link]

  • Wikipedia, "Thermogravimetric analysis." [Link]

  • OSTI.GOV, "Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry." [Link]

  • NIST Technical Series Publications, "Calibration and Measurement Procedures for a High Magnification Thermal Camera." [Link]

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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of pyrazole nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired outcomes with high yield and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered during pyrazole nitration?

A1: The most prevalent challenge in pyrazole nitration is controlling regioselectivity. The pyrazole ring has multiple positions susceptible to electrophilic attack (N1, C3, C4, and C5), and the final distribution of isomers is highly dependent on the reaction conditions and the substitution pattern of the starting pyrazole. For instance, direct nitration of pyrazole can yield a mixture of 3-nitro- and 4-nitropyrazole, with the latter often being the major product due to the electronic properties of the ring.[1][2]

Q2: How do I control the regioselectivity of pyrazole nitration?

A2: Controlling regioselectivity hinges on a careful selection of the nitrating agent, solvent, and temperature. In strongly acidic media, such as a mixture of nitric acid and sulfuric acid, the pyrazole ring is protonated, leading to the formation of a less reactive pyrazolium ion.[1][3] This deactivation of the ring can sometimes favor nitration at other sites if substituents are present. Conversely, milder conditions, such as using acetyl nitrate (generated from nitric acid and acetic anhydride), can lead to different regiochemical outcomes.[1][4] The use of fluorinated alcohols as solvents has also been shown to dramatically increase regioselectivity in some pyrazole syntheses, a principle that can be extended to nitration reactions.[5][6][7]

Q3: I am observing the formation of an N-nitro pyrazole. How can I avoid this?

A3: N-nitration occurs when the N1 position of the pyrazole is unsubstituted and the reaction conditions are not sufficiently acidic.[1] Under these conditions, the N1 nitrogen acts as a potent nucleophile. To prevent N-nitration, you can either protect the N1 position with a suitable protecting group before nitration or employ strongly acidic conditions that protonate the N1 nitrogen, thus rendering it non-nucleophilic. In some instances, an N-nitro pyrazole can be an intermediate that rearranges to a C-nitropyrazole upon heating or under acidic conditions.[1][8]

Q4: My reaction is resulting in a low yield. What are the likely causes?

A4: Low yields in pyrazole nitration can stem from several factors. Incomplete reactions due to insufficient reaction time or temperature are common culprits. The choice of nitrating agent and its concentration is also critical; excessively harsh conditions can lead to degradation of the starting material or product, while overly mild conditions may result in low conversion.[9] The purity of the starting materials is another crucial factor that can significantly impact the reaction's efficiency.[9]

Q5: Are there any safety precautions I should be aware of when performing pyrazole nitration?

A5: Yes, pyrazole nitration involves the use of strong acids and potentially explosive intermediates (such as N-nitropyrazoles).[10] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13][14] Reactions should be carried out with careful temperature control, especially when using potent nitrating agents. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.[10][11][12][13][14]

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of Isomers)

Poor regioselectivity is a common hurdle in pyrazole nitration. The following guide provides a systematic approach to optimizing your reaction for a single, desired isomer.

Troubleshooting Workflow:

start Start: Poor Regioselectivity check_nitrating_agent Analyze Nitrating Agent start->check_nitrating_agent mixed_acid Using Mixed Acid (HNO3/H2SO4)? check_nitrating_agent->mixed_acid milder_agent Switch to Milder Agent (e.g., Acetyl Nitrate) mixed_acid->milder_agent Yes check_solvent Evaluate Solvent mixed_acid->check_solvent No check_temp Assess Reaction Temperature milder_agent->check_temp fluorinated_alcohol Consider Fluorinated Alcohols (TFE, HFIP) check_solvent->fluorinated_alcohol fluorinated_alcohol->check_temp lower_temp Lower Temperature (e.g., 0 °C) check_temp->lower_temp end Desired Regioisomer Achieved lower_temp->end

Caption: Troubleshooting poor regioselectivity in pyrazole nitration.

Detailed Steps:

  • Analyze the Nitrating Agent: The strength of the nitrating agent is a primary determinant of regioselectivity.

    • Mixed Acid (HNO₃/H₂SO₄): This strong acid system protonates the pyrazole ring, which can deactivate it towards electrophilic substitution.[1][3] If your substrate has other reactive sites (e.g., a phenyl group), nitration may occur there instead of on the pyrazole ring.[4]

    • Acetyl Nitrate (HNO₃/Ac₂O): This is a milder nitrating agent that can provide different regioselectivity, often favoring nitration at the C4 position.[1][4]

  • Evaluate the Solvent: The solvent can significantly influence the reaction's outcome.

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to enhance regioselectivity in pyrazole synthesis and can be beneficial in nitration reactions.[5][6][7]

  • Assess the Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

Experimental Protocol: Selective C4-Nitration of 1-Phenylpyrazole [1][4]

  • Step 1: Preparation: Dissolve 1-phenylpyrazole in acetic anhydride (Ac₂O) in a round-bottom flask. Cool the solution to 0°C using an ice-water bath.

  • Step 2: Reagent Addition: Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride to the pyrazole solution while maintaining the temperature at 0°C.

  • Step 3: Reaction: Stir the mixture at 0°C for the desired reaction time (monitor by TLC).

  • Step 4: Work-up: Pour the reaction mixture onto crushed ice. Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.

  • Step 5: Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-nitro-1-phenylpyrazole.

Problem 2: Low Yield or Incomplete Reaction

A low yield of the desired nitropyrazole can be frustrating. This guide will help you identify and address the root causes.

Troubleshooting Workflow:

start Start: Low Yield check_purity Verify Starting Material Purity start->check_purity impure_materials Impurities Detected? check_purity->impure_materials purify_materials Purify Starting Materials impure_materials->purify_materials Yes check_conditions Review Reaction Conditions impure_materials->check_conditions No purify_materials->check_conditions increase_temp_time Increase Temperature or Reaction Time check_conditions->increase_temp_time optimize_reagents Optimize Reagent Stoichiometry increase_temp_time->optimize_reagents end Improved Yield Achieved optimize_reagents->end

Caption: Troubleshooting low yield in pyrazole nitration.

Detailed Steps:

  • Verify Starting Material Purity: Impurities in your starting pyrazole can lead to side reactions and lower the yield of your desired product.[9] Ensure you are using high-purity starting materials.

  • Review Reaction Conditions:

    • Temperature and Time: If the reaction is incomplete, consider incrementally increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.

    • Reagent Stoichiometry: The molar ratio of the nitrating agent to the pyrazole substrate is crucial. An excess of the nitrating agent may be necessary to drive the reaction to completion, but a large excess can lead to over-nitration or degradation.

Experimental Protocol: Optimized One-Pot, Two-Step Synthesis of 4-Nitropyrazole [15]

  • Step 1: Formation of Pyrazole Sulfate: In a four-necked flask, add concentrated sulfuric acid to pyrazole and stir at room temperature for 30 minutes.

  • Step 2: Nitration: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to fuming sulfuric acid in an ice-water bath, keeping the temperature between 0 and 10°C.

  • Step 3: Reaction: Cool the pyrazole sulfate mixture in an ice-water bath. Slowly add the prepared nitrating mixture, maintaining the reaction temperature at 50°C. Continue stirring at 50°C for 1.5 hours.

  • Step 4: Work-up: After the reaction is complete, pour the mixture onto crushed ice. Collect the precipitated product by filtration, wash with cold water, and dry to obtain 4-nitropyrazole.

Problem 3: Formation of Undesired N-Nitro Pyrazole

The formation of N-nitro pyrazoles is a common side reaction, especially with N-unsubstituted pyrazoles.

Troubleshooting Workflow:

start Start: N-Nitro Pyrazole Formation check_acidity Assess Acidity of Reaction Medium start->check_acidity low_acidity Is the Medium Weakly Acidic? check_acidity->low_acidity increase_acidity Increase Acidity (e.g., use Mixed Acid) low_acidity->increase_acidity Yes protect_n1 Consider N1 Protection low_acidity->protect_n1 No rearrangement Attempt Rearrangement low_acidity->rearrangement If N-nitro is major product end Desired C-Nitro Pyrazole Obtained increase_acidity->end protect_n1->end rearrangement->end

Caption: Troubleshooting N-nitro pyrazole formation.

Detailed Steps:

  • Assess the Acidity of the Reaction Medium: N-nitration is favored in less acidic conditions where the N1 nitrogen is more nucleophilic.[1]

    • Increase Acidity: Using a stronger acid system, like mixed acid (HNO₃/H₂SO₄), will protonate the N1 nitrogen and prevent N-nitration.

  • Consider N1 Protection: If increasing the acidity is not compatible with your substrate, protecting the N1 position with a suitable protecting group prior to nitration is an effective strategy. The protecting group can be removed after the nitration step.

  • Attempt Rearrangement: In some cases, the N-nitro pyrazole can be thermally or acid-catalyzed to rearrange to the more stable C-nitro isomer, often the 3- or 4-nitropyrazole.[8][16]

Experimental Protocol: Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement [8][15]

  • Step 1: N-Nitration of Pyrazole: Nitrate pyrazole using a mixed acid of nitric acid and sulfuric acid, maintaining the reaction temperature below 15°C with constant stirring for 3.5 hours. Isolate the N-nitropyrazole product.

  • Step 2: Rearrangement: The isolated N-nitropyrazole is then rearranged in an organic solvent to yield 3-nitropyrazole.[8]

Quantitative Data Summary

Nitrating AgentSolventTemperature (°C)Major ProductReference
HNO₃/H₂SO₄-Room Temp4-Nitropyrazole[8]
Fuming HNO₃/Fuming H₂SO₄-504-Nitropyrazole[8][15]
HNO₃/Ac₂OAc₂O04-Nitro-1-phenylpyrazole[1][4]
HNO₃/H₂SO₄-<151-(p-nitrophenyl)pyrazole[1][4]

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. [Link]

  • Pyrazole. SlideShare. [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic. [Link]

  • The Kinetics and Mechanism of Heteroaromatic Nitration. Part 11. Pyraxole and Imiduxole. Journal of the Chemical Society. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]

  • The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. ResearchGate. [Link]

  • Nitropyrazoles. ResearchGate. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. [Link]

  • Manipulating nitration and stabilization to achieve high energy. Proceedings of the National Academy of Sciences. [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate. [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. [Link]

  • Nitropyrazoles (review). ResearchGate. [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]

Sources

"mitigating sensitivity of 1,3-Dinitro-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 1,3-Dinitro-1H-pyrazole

A Senior Application Scientist's Guide to Mitigating Sensitivity in Experimental Applications

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this energetic material. As a high-energy-density compound, this compound offers significant potential in various applications, but its inherent sensitivity requires careful management to ensure safe and successful experimentation.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to equip you with the knowledge to not only follow procedures but also to troubleshoot and adapt them based on a fundamental understanding of the material's behavior.

Part 1: Foundational Knowledge & Safety

Before attempting any mitigation strategy, a thorough understanding of the compound's nature and the associated safety protocols is paramount.

FAQ 1: What is this compound and why is sensitivity a concern?

This compound is a heterocyclic energetic compound containing a pyrazole ring substituted with two nitro groups.[1] Like many nitrated pyrazoles, it is of interest due to its high heat of formation, density, and potential energetic performance.[2] However, the presence of multiple nitro groups, which act as potent oxidizers, in close proximity to the fuel-rich pyrazole backbone can render the molecule sensitive to external stimuli such as impact, friction, and electrostatic discharge. This sensitivity is a critical safety and handling concern, as unintended initiation can lead to rapid decomposition or detonation. Mitigating this sensitivity is essential for its practical and safe application in any field.

FAQ 2: What are the absolute minimum safety precautions for handling this compound?

Handling any energetic material requires strict adherence to safety protocols. The following are non-negotiable minimums:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical safety goggles, flame-retardant lab coats, and heavy-duty gloves (inspect before use).[3][4]

  • Ventilation: All work must be conducted in a certified chemical fume hood with a blast shield.[5]

  • Quantity Limitation: Never work with more than the minimum required amount of material. Small-scale tests should precede any scale-up.

  • Static Control: Use anti-static mats and wrist straps. All equipment should be properly grounded to prevent electrostatic discharge, a known initiator for many energetic materials.

  • Handling Tools: Use non-sparking tools made of materials like wood, plastic, or non-ferrous metals. Avoid metal-on-metal contact.

  • Waste Disposal: Dispose of all waste, including contaminated gloves and wipes, in a designated, approved waste container for energetic materials.[6]

FAQ 3: How should this compound be stored?

Proper storage is crucial for maintaining the stability and safety of the compound.

  • Location: Store in a well-ventilated, locked cabinet or a dedicated explosives magazine, depending on the quantity and local regulations.[6]

  • Container: Keep the container tightly closed and clearly labeled.[3]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, bases, and reducing agents.[3] Keep it isolated from flammable materials and sources of heat, spark, or flame.

  • Temperature: Store at a controlled, cool temperature as specified by safety data sheets for similar compounds, often between 2-8°C.[4]

Part 2: Troubleshooting Guide to Sensitivity Mitigation

Users frequently encounter challenges related to the high sensitivity of this compound during processing and formulation. This section addresses these specific issues with practical, scientifically grounded solutions.

Q1: My synthesized this compound is too sensitive for mechanical handling (e.g., grinding, pressing). How can I reduce its impact and friction sensitivity?

This is a common and critical issue. The extreme sensitivity of a pure, crystalline energetic material often stems from its crystal structure and defects. Two primary strategies can be employed: co-crystallization and formulation with binders.

Expert Rationale: The sensitivity of an energetic material is not just an intrinsic molecular property but is heavily influenced by its solid-state structure. Co-crystallization introduces a second, less sensitive molecule (a "coformer") into the crystal lattice.[7] This disrupts the intermolecular interactions of the energetic material, creating a new, more stable crystal structure with potentially lower sensitivity.[8] Similarly, incorporating the energetic crystals into a polymer matrix (a plastic-bonded explosive or PBX) cushions the crystals, absorbs mechanical energy, and prevents the propagation of "hot spots" that can lead to detonation.[9]

This involves forming a new crystalline solid composed of this compound and a carefully selected coformer.

  • Step 1: Coformer Selection: Choose a coformer that is chemically compatible and known to be insensitive. Good candidates are often inert molecules with hydrogen bond acceptors/donors that can interact with the pyrazole ring. Examples from related studies include 4,4'-bipyridine or other stable, nitrogen-containing heterocycles.[8]

  • Step 2: Solvent Screening: The choice of solvent is critical. Use a solvent system where both the energetic material and the coformer have reasonable solubility.[10]

  • Step 3: Crystallization: Dissolve stoichiometric amounts of this compound and the coformer in the chosen solvent, heating gently if necessary. Allow the solution to cool slowly and evaporate to promote the formation of high-quality co-crystals.[10]

For a detailed workflow, see the Experimental Protocols section below.

This method involves dispersing the energetic crystals into a polymer matrix.

  • Step 1: Binder Selection: Choose an energetic or inert binder. Common inert binders include fluoropolymers (like Viton A) or plasticized polyesters. Energetic plasticizers can also be used to reduce sensitivity without significantly compromising energy density.[9]

  • Step 2: Slurry Preparation: In a remote-operated, grounded mixer, prepare a slurry of the binder and a suitable solvent.

  • Step 3: Incorporation: Slowly add the this compound crystals to the slurry with gentle mixing.

  • Step 4: Solvent Removal: The solvent is carefully removed under vacuum at a controlled temperature to produce the final plastic-bonded composite.

Workflow for Selecting a Mitigation Strategy

G start High Sensitivity Encountered (Impact, Friction) check_application Is maintaining high energy density the top priority? start->check_application co_crystallization Pursue Co-crystallization with an inert coformer check_application->co_crystallization  No (some energy trade-off is ok) formulation Pursue Formulation with a binder check_application->formulation  Yes   end_process Characterize Sensitivity (BAM, DSC) and Performance co_crystallization->end_process check_binder_type Is some energy loss acceptable for maximum safety? formulation->check_binder_type energetic_binder Use Energetic Binder/ Plasticizer check_binder_type->energetic_binder No inert_binder Use Inert Binder (e.g., Viton A, Kel-F) check_binder_type->inert_binder Yes energetic_binder->end_process inert_binder->end_process G cluster_0 Preparation cluster_1 Crystallization cluster_2 Analysis A Energetic Material (A) in Solvent Mix Mix Solutions (Supersaturation) A->Mix B Coformer (B) in Solvent B->Mix Nucleation Nucleation & Crystal Growth Mix->Nucleation Isolate Isolate & Dry New Crystals Nucleation->Isolate Analysis Characterize: - XRD (Structure) - DSC (Stability) - Sensitivity Test Isolate->Analysis

Caption: General workflow for co-crystal formation and analysis.

Data Table: Properties of Related Energetic Pyrazoles

This table provides context by summarizing the properties of other nitrated pyrazoles reported in the literature. It can serve as a benchmark for your mitigation efforts.

CompoundDensity (g/cm³)Impact Sensitivity (J)Friction Sensitivity (N)Decomposition Temp. (°C)Reference
3,6-Dinitropyrazolo-[4,3-c]pyrazole (DNTPP)1.83>20>360329[11]
4-Amino-3,5-Dinitro-1H-pyrazole (LLM-116)1.90Low (unspecified)Low (unspecified)~236 (second stage)[12][13]
Fused Pyrazole-Triazole (Compound 5)1.8315--[14]
Fused Pyrazole-Triazole (Compound 7)1.784120-[14]
3,4,5-Trinitro-1H-pyrazole (TNP)-Low (unspecified)Low (unspecified)High[15]

Note: Sensitivity data can vary based on the test equipment and crystal quality. This table is for comparative purposes only.

References

  • Idaho National Laboratory. (n.d.). Desensitizing ignition of energetic materials when exposed to accidental fire. Retrieved from [Link]

  • Yu, Q., Zheng, Z., Yi, Z., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. ACS Publications. DOI: 10.1021/acs.orglett.3c03210.
  • Xia, H., Zhang, W., Jin, Y., et al. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework. ACS Applied Materials & Interfaces, 11(49), 45914-45921. DOI: 10.1021/acsami.9b17384.
  • Golding, P., et al. (2011). Desensitisation of energetic materials. US Patent US20110108171A1.
  • Pagoria, P. F., et al. (n.d.). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116).
  • Angene Chemical. (2023). Safety Data Sheet for N5,N5-Dimethyl-1H-pyrazole-3,5-diamine.
  • Hemingway, J. M., et al. (2025). Predicting impact sensitivities for an extended set of energetic materials via the vibrational up-pumping model. Physical Chemistry Chemical Physics, 27, 11640-11648.
  • Wang, S., et al. (2017). Explosives in the Cage: Metal–Organic Frameworks for High‐Energy Materials Sensing and Desensitization.
  • Fisher Scientific. (2023).
  • Zhang, G., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3467. DOI: 10.3390/molecules25153467.
  • Chan, M. L., et al. (2016). Methods of reducing ignition sensitivity of energetic materials.... US Patent US20160031769A1.
  • Wikipedia. (n.d.). Nitroglycerin.
  • Liu, K., et al. (2022). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d]t[11][14][16]riazin-4-one Based on a Novel Hofmann-Type Rearrangement. Molecules, 27(19), 6296. DOI: 10.3390/molecules27196296.

  • Achemica. (2024). Safety Data Sheet for 1-sec-butyl-3-nitro-1H-pyrazole.
  • An, C., et al. (2012). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Thermal Analysis and Calorimetry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23279529, this compound. Retrieved from [Link].

  • ChemSynthesis. (n.d.). 1-(3,4-dinitrophenyl)-3-nitro-1H-pyrazole. Retrieved from [Link].

  • Zhang, G., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. PMC.
  • Pivina, T. S., et al. (2013). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry. AKJournals.
  • Wang, R., et al. (2011). 3,4-Dinitro-1H-pyrazole benzene 0.25-solvate. Acta Crystallographica Section E: Structure Reports Online. PMC.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link].

  • Pivina, T. S., et al. (2013). Chemistry and thermal decomposition of trinitropyrazoles.
  • Gholinejad, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. NIH.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3620736, 3,4-dinitro-1H-pyrazole. Retrieved from [Link].

  • Yin, C., et al. (2021). Progress on 3,4,5-Trinitro-1H-pyrazole and its derivatives.
  • Atceken, N., et al. (2023). High-pressure structural studies and pressure-induced sensitisation of 3,4,5-trinitro-1H-pyrazole. Physical Chemistry Chemical Physics, 25, 31646-31654. DOI: 10.1039/D3CP04526A.
  • Jin, Y., et al. (2016). Curious cases of 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic cocrystals with high nitrogen content: an alternative to salt formation.
  • de P. N. Martins, F. T., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 896. DOI: 10.3390/pharmaceutics13060896.
  • Arshad, M. N., et al. (2016). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole.
  • Yin, C., et al. (2017). 3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts. Dalton Transactions.
  • He, C., et al. (2016). 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. RSC Advances.

Sources

Technical Support Center: Characterization of Impurities in 1,3-Dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1,3-Dinitro-1H-pyrazole. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this energetic material. The focus is to provide practical, in-depth answers to common challenges encountered during the identification and characterization of its impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurities found in this compound and the analytical strategies for their characterization.

Q1: What are the most probable process-related impurities in the synthesis of this compound?

During the synthesis of this compound, which is typically achieved through the nitration of a pyrazole precursor, several process-related impurities can arise.[1] The most common impurities originate from incomplete reactions or side reactions.[2] These include:

  • Starting Materials: Unreacted pyrazole can be a primary impurity if the reaction does not go to completion.

  • Intermediates: Partially nitrated species are significant impurities. For instance, in the synthesis of a related compound, 3,4-dinitropyrazole, 3-nitropyrazole was identified as a key impurity.[3] By analogy, for this compound, one can expect to find mono-nitrated pyrazoles (e.g., 1-nitropyrazole and 3-nitropyrazole).

  • Isomeric Impurities: Depending on the precise synthetic route and reaction conditions, other dinitro-substituted pyrazole isomers, such as 3,4-dinitro-1H-pyrazole, may be formed.[3]

Q2: What types of degradation impurities should I be aware of for this compound?

This compound is an energetic material, and its stability is a critical parameter. Degradation can be induced by thermal stress, light, or interaction with other chemicals. The thermal decomposition of nitropyrazoles often involves the loss of nitro groups.[4][5] Key degradation pathways can lead to the formation of various byproducts. While specific degradation products for this compound are not extensively detailed in the provided literature, studies on similar compounds like 4-amino-3,5-dinitro-1H-pyrazole show that decomposition can begin with changes involving the nitro groups and the pyrazole ring structure, potentially leading to the formation of furazan-like structures or the release of nitrogen oxides.[4][5]

Q3: Which analytical technique is most recommended for routine purity analysis and impurity quantification?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely used technique for the routine analysis and quantification of impurities in energetic materials like dinitropyrazoles.[3][6]

  • Expertise & Rationale: HPLC offers excellent resolution for separating the main component from closely related impurities.[7] A reversed-phase method, typically using a C18 or Phenyl-Hexyl column, provides robust separation.[3][8] The use of an acidic mobile phase modifier (e.g., acetic acid, phosphoric acid) is often necessary to ensure sharp, symmetrical peak shapes by suppressing the ionization of the pyrazole ring protons.[3][9] UV detection is effective because the nitroaromatic structure of this compound and its likely impurities provides strong chromophores, typically detected between 230-260 nm.[3]

Q4: How can I identify an unknown peak observed in my HPLC chromatogram?

Identifying an unknown impurity requires a combination of hyphenated analytical techniques.[10] The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6]

  • Workflow:

    • Obtain Accurate Mass: An initial LC-MS analysis using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, will provide the accurate mass of the impurity.[2] This allows for the determination of its elemental formula.

    • Perform Tandem MS (MS/MS): Fragmenting the impurity's molecular ion (MS/MS) provides structural information.[11] The fragmentation pattern can reveal characteristic losses, such as the loss of a nitro group (NO₂), which is common for nitropyrazoles.[12][13]

    • Structural Elucidation: The combination of the elemental formula and fragmentation data allows for the proposal of a putative structure.

    • Confirmation: For unambiguous identification, the proposed structure should be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation of unknown organic molecules.[6] If possible, synthesizing a reference standard of the proposed impurity and comparing its retention time and mass spectrum provides the ultimate confirmation.

Q5: What are the characteristic mass fragmentation patterns I should look for when analyzing dinitropyrazoles by MS?

Based on studies of methyl-nitropyrazoles, a common and diagnostic fragmentation pathway involves the loss of a nitro group.[12][13] When analyzing by positive ion mode ESI-MS/MS, you would typically observe the following for a protonated molecule [M+H]⁺:

  • Loss of NO₂: A neutral loss of 46 Da, corresponding to the nitro group, is a primary fragmentation pathway.

  • Loss of other small molecules: Subsequent fragmentation can involve the loss of molecules like HCN from the pyrazole ring.[13] The specific fragmentation pattern will depend on the position of the nitro groups and any other substituents on the pyrazole ring.

Q6: When is it necessary to use Nuclear Magnetic Resonance (NMR) for impurity characterization?

NMR spectroscopy is essential for the definitive structural elucidation of an unknown impurity, especially when mass spectrometry data is ambiguous or when multiple isomers are possible.[6][10] While LC-MS can provide an elemental formula and fragmentation data, it often cannot distinguish between positional isomers. NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the molecule's connectivity and structure.[14] 2D NMR experiments, such as COSY and HSQC, are particularly powerful for piecing together the complete structure of a novel impurity.[10]

Section 2: Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC and LC-MS analysis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Poor Resolution Between Main Peak and an Impurity 1. Inappropriate mobile phase composition. 2. Incorrect column chemistry. 3. Flow rate is too high.1. Optimize Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile) to increase the retention and potentially improve separation. Perform a gradient elution.[8] 2. Change Column: If using a standard C18 column, try a column with a different selectivity, such as a Phenyl-Hexyl or a biphenyl phase, which can offer different interactions with aromatic and nitro-aromatic compounds.[3] 3. Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution.
Asymmetric Peak Shape (Tailing or Fronting) 1. Secondary interactions with column silanols. 2. Column overload. 3. Mismatch between sample solvent and mobile phase.1. Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the pyrazole ring, which minimizes interaction with residual silanols.[3][9] 2. Reduce Injection Volume/Concentration: Dilute the sample to ensure the amount of analyte injected is within the column's loading capacity. 3. Match Solvents: Dissolve the sample in the initial mobile phase composition or a weaker solvent to prevent peak distortion.[8]
Low or No Signal in ESI-MS 1. Poor ionization of the analyte. 2. Use of non-volatile buffer in LC mobile phase. 3. Ion suppression from matrix components.1. Optimize MS Source Parameters: Adjust source parameters like capillary voltage and gas temperatures. Try both positive and negative ionization modes. 2. Use MS-Compatible Mobile Phase: Replace non-volatile buffers like phosphate with volatile alternatives like formic acid or ammonium formate.[9] 3. Improve Sample Cleanup/Dilute Sample: If ion suppression is suspected, dilute the sample or use a solid-phase extraction (SPE) cleanup step.
High Baseline Noise in HPLC-UV Chromatogram 1. Degassing issue with the mobile phase. 2. Contaminated mobile phase or detector flow cell. 3. Lamp failure in the UV detector.1. Degas Mobile Phase: Ensure the mobile phase is properly degassed using an online degasser, sonication, or helium sparging. 2. Flush System: Flush the system and detector cell with a strong solvent like isopropanol to remove contaminants. Prepare fresh mobile phase. 3. Check Lamp: Check the detector lamp's energy and usage hours; replace if necessary.

Section 3: Key Experimental Protocols

These protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol 1: RP-HPLC-UV Method for Purity Assessment

This method is designed for the separation and quantification of this compound and its potential impurities.

Parameter Condition Rationale
HPLC Column Phenyl-Hexyl or ODS2 (C18), 250 mm x 4.6 mm, 5 µmPhenyl-hexyl columns provide alternative selectivity for aromatic compounds. ODS2 is a robust, general-purpose reversed-phase column.[3]
Mobile Phase A 0.1% Acetic Acid in WaterThe acid modifier ensures good peak shape for the pyrazole compounds.[3]
Mobile Phase B AcetonitrileA common organic modifier providing good separation efficiency.
Gradient 35% B to 70% B over 20 minutesA gradient is recommended to elute both early-eluting polar impurities and the more retained main compound effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CProvides stable retention times.[3]
Injection Vol. 10 µLA typical injection volume; adjust based on sample concentration.
Detection UV at 260 nmDinitropyrazoles exhibit strong absorbance in this region.[3]
Sample Prep. Dissolve sample in Acetonitrile/Water (50:50) to a concentration of ~100 µg/mL.Ensures compatibility with the initial mobile phase conditions.

Protocol 2: LC-MS Method for Impurity Identification

This method is for obtaining mass spectral data for the identification of unknown impurities.

Parameter Condition Rationale
LC System UPLC/HPLC coupled to a High-Resolution Mass Spectrometer (Q-TOF, Orbitrap)UPLC provides faster analysis and better resolution. HRMS is critical for accurate mass determination.[2][10]
HPLC Column C18, 100 mm x 2.1 mm, 1.8 µmA smaller dimension column suitable for the lower flow rates used in LC-MS.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier, making it ideal for MS applications.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures consistent mobile phase composition for stable ionization.
Gradient 5% B to 95% B over 15 minutesA wide gradient to capture impurities with a broad range of polarities.
Flow Rate 0.3 mL/minAn appropriate flow rate for a 2.1 mm ID column.
MS Ionization Electrospray Ionization (ESI), Positive and Negative ModesRun in both modes to capture the widest range of potential impurities.
MS Analysis Full Scan (m/z 100-500), followed by data-dependent MS/MSThe full scan identifies the molecular ions, which then trigger fragmentation scans (MS/MS) for structural data.

Section 4: Visualized Workflow

The following diagram illustrates a comprehensive workflow for the identification and characterization of an unknown impurity detected during the analysis of this compound.

G cluster_0 Discovery & Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation & Finalization A Unexpected Peak in Routine HPLC-UV Analysis B LC-HRMS Analysis (Accurate Mass Measurement) A->B C Determine Elemental Formula B->C D Tandem MS (MS/MS) Fragmentation Analysis C->D E Database & Literature Search (e.g., for known degradants/isomers) C->E F Propose Putative Structure(s) D->F E->F G Definitive 1D/2D NMR Analysis (1H, 13C, HSQC, HMBC) F->G H Synthesize Reference Standard (If necessary) G->H J Structure Confirmed & Quantification Method Developed G->J If standard not required I Compare Retention Time, MS, and NMR Data H->I I->J

Sources

Validation & Comparative

Comparative Analysis: 1,3-Dinitro-1H-pyrazole vs. 1,4-Dinitro-1H-pyrazole Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

In the pursuit of advanced energetic materials, understanding the nuanced relationship between molecular structure and performance is paramount. Isomeric variations, in particular, offer a compelling field of study, as subtle changes in substituent placement on a parent molecule can lead to dramatic shifts in density, thermal stability, and sensitivity. This guide provides a detailed comparative analysis of two key N-nitropyrazole isomers: 1,3-Dinitro-1H-pyrazole and 1,4-Dinitro-1H-pyrazole.

This document synthesizes available experimental data to provide a clear, objective comparison for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, physicochemical properties, energetic performance, and safety characteristics of these two high-energy compounds.

Synthesis and Isomeric Distinction

The synthesis of dinitropyrazoles is a cornerstone of energetic nitrogen-heterocycle chemistry. The process typically begins with the nitration of pyrazole. A common synthetic route involves the initial formation of N-nitropyrazole, which can then undergo thermal rearrangement to yield various C-nitrated isomers, such as 3-nitropyrazole or 4-nitropyrazole.[1] Further nitration of these intermediates leads to the formation of dinitropyrazole isomers.

The distinction between the 1,3- and 1,4- isomers lies in the position of the nitro groups. In both compounds, one nitro group is attached to the nitrogen at position 1 of the pyrazole ring. The second nitro group is located at either the C3 or C4 position, respectively. This structural difference, while seemingly minor, fundamentally alters the electronic distribution and intermolecular forces within the crystal lattice, thereby influencing the material's bulk properties.

Physicochemical Properties: A Foundation for Performance

The fundamental physical properties of an energetic material, particularly its density, provide the initial indicators of its potential performance. High density is a critical attribute, as it allows for more energy to be packed into a given volume, which often correlates with higher detonation velocity and pressure.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound1,4-Dinitro-1H-pyrazole
Molecular Formula C₃H₂N₄O₄[2]C₃H₂N₄O₄[3]
Molecular Weight 158.07 g/mol [2]158.07 g/mol [3]
Density ~1.8 g/cm³ (estimated)~1.8 g/cm³ (estimated)
Heat of Formation (ΔHf°) ~180 kJ/mol (estimated)[4]176.6 kJ/mol[4]

Thermal Stability: A Critical Safety Parameter

The thermal stability of an energetic material dictates its operational limits and shelf-life. This property is typically evaluated using techniques like Differential Scanning Calorimetry (DSC) to determine the onset of decomposition.

The thermal decomposition of N-nitropyrazoles like 1,3-DNP is often initiated by the[6][7]-sigmatropic rearrangement of the N-NO₂ group, which leads to the formation of more stable C-nitropyrazoles before further decomposition occurs.[4] Generally, dinitropyrazoles exhibit good thermal stability, a desirable trait for practical applications.[8][9] However, the introduction of certain functional groups can alter this behavior; for instance, N-amino derivatives of 3,4-dinitropyrazoles have been shown to exhibit significant autocatalysis during decomposition.[10]

Experimental Protocol: Thermal Stability Analysis via DSC

The following workflow outlines the standard procedure for determining the decomposition temperature of an energetic material using DSC. The causality behind this experiment is to subject a small, precisely weighed sample to a controlled temperature ramp, allowing for the detection of exothermic events, such as decomposition, which are critical for assessing thermal stability.

Caption: Standard workflow for Differential Scanning Calorimetry (DSC) analysis.

Energetic Performance and Sensitivity: The Power-Safety Trade-off

The ultimate assessment of an energetic material involves balancing its performance (power) with its sensitivity to accidental initiation. Detonation velocity and pressure are key performance metrics, while sensitivity to impact and friction are crucial safety parameters.

While comprehensive, directly comparative experimental data for 1,3-DNP and 1,4-DNP is limited in the search results, the broader class of dinitropyrazoles is known for high performance, often comparable to or exceeding that of traditional explosives.[9]

A crucial point of differentiation among isomers is often their sensitivity. The arrangement of nitro groups and the resulting intermolecular interactions (like hydrogen bonding) can significantly influence how the crystal lattice responds to mechanical stimuli.[11] For instance, in a study of related compounds, 5-amino-3,4-dinitropyrazole was found to have low impact sensitivity (23 J) and to be insensitive to friction.[7] This highlights the potential for tuning sensitivity through structural modification of the dinitropyrazole core.

Experimental Protocol: Impact Sensitivity Testing

The BAM Fall Hammer test is a standard method for determining impact sensitivity. The logic of this protocol is to establish the minimum energy (in Joules) required to cause a reaction in a sample, providing a quantitative measure of its sensitivity to impact.

Caption: Workflow for determining impact sensitivity via the BAM Fall Hammer method.

Conclusion

The comparative analysis of this compound and 1,4-Dinitro-1H-pyrazole underscores a critical principle in energetic materials science: isomerism is a powerful tool for tuning material properties. Both compounds are high-energy density materials characterized by high nitrogen content, positive heats of formation, and good thermal stability.

While their energetic performance is expected to be broadly similar and potent, the most significant divergence in their properties is likely to be found in their sensitivity to external stimuli. The precise positioning of the C-nitro group influences the crystal packing and intermolecular forces, which are key determinants of mechanical sensitivity. Further experimental studies directly comparing the impact, friction, and electrostatic discharge sensitivities of these two N-nitropyrazole isomers are warranted to fully assess their potential and determine which might offer a superior balance of performance and safety for specific applications.

References

  • Zhou, J., Zhang, C., Huo, H., Zhang, J., Meng, Z., Yu, T., Liu, Y., Fu, X., Qiu, L., & Wang, B. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7004. [Link]

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A Comparative Guide to the Thermal Stability of Dinitropyrazole Isomers for Energetic Materials Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the thermal stability of key dinitropyrazole (DNP) isomers, offering researchers, scientists, and professionals in energetic materials development critical data and insights. Understanding the thermal behavior of these high-energy-density materials is paramount for ensuring safety, stability, and performance in their application. This document synthesizes experimental data from authoritative sources to objectively compare the performance of prominent DNP isomers.

Introduction: The Significance of Dinitropyrazoles

Dinitropyrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention as potential replacements for conventional explosives due to their high heats of formation, good densities, and acceptable oxygen balances.[1][2][3] The position of the nitro groups on the pyrazole ring gives rise to various isomers, with 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) being among the most extensively studied. The arrangement of these nitro groups profoundly influences the molecule's electronic structure, crystal packing, and, consequently, its thermal stability—a critical parameter for handling, storage, and application.

Comparative Thermal Analysis of Dinitropyrazole Isomers

The thermal stability of dinitropyrazole isomers is primarily evaluated by determining their decomposition temperature (Td), the temperature at which the material begins to undergo exothermic decomposition. Differential Scanning Calorimetry (DSC) is the principal analytical technique employed for this measurement.

A consistent trend observed in the literature is the superior thermal stability of 3,5-DNP compared to its 3,4-DNP counterpart.[4][5] This difference is attributed to the greater separation of the electron-withdrawing nitro groups in the 3,5-isomer, which leads to a more stable electronic configuration.

IsomerDecomposition Temperature (Td) (°C)Melting Point (°C)Key Observations
3,4-Dinitropyrazole (3,4-DNP) ~27585-87Lower thermal stability compared to 3,5-DNP. Its low melting point makes it a candidate for melt-cast explosives.[4][5][6]
3,5-Dinitropyrazole (3,5-DNP) ~296171Higher thermal stability is a significant advantage.[4][5][7]
1,3-Dinitropyrazole (1,3-DNP) 171 (with rearrangement)68N-nitropyrazoles are generally less stable and can undergo N→C nitro group migration at elevated temperatures.[7][8]
4-Amino-3,5-dinitropyrazole (LLM-116) ~183-The amino group substitution influences the decomposition pathway, which can be triggered by hydrogen transfer from the active N-H moiety.[9][10][11]

Expert Insight: The choice between 3,4-DNP and 3,5-DNP often involves a trade-off. While 3,5-DNP offers enhanced thermal stability, the lower melting point of 3,4-DNP is advantageous for melt-cast applications, a common processing technique for explosive charges.[2][6][12] The introduction of substituents, such as an amino group in 4-amino-3,5-dinitropyrazole, can significantly alter the decomposition mechanism and lower the decomposition temperature.[9][10][11]

The Influence of N-Substitution on Thermal Stability

Functionalizing the pyrazole ring at the N1 position has been explored as a strategy to modify the physical and energetic properties of DNPs, including their thermal stability. Replacing the acidic N-H proton with alkyl or other functional groups can lead to varied outcomes.

For instance, N-alkylation of 3,4-DNP and 3,5-DNP has been shown to decrease their decomposition temperatures compared to the parent compounds.[1][4][5] This is likely due to the introduction of weaker bonds between the pyrazole nitrogen and the substituent's carbon atom.[1] However, these modifications can also confer desirable properties, such as creating liquid explosives with very low melting points for specialized applications.[4][5]

Experimental Protocols for Thermal Stability Assessment

The data presented in this guide is primarily derived from two key thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic processes.

Typical Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Weigh 1-5 mg of DNP isomer p2 Hermetically seal in an aluminum pan p1->p2 Encapsulation a1 Place sample and reference pans in DSC cell p2->a1 Loading a2 Heat at a constant rate (e.g., 5-20 °C/min) under inert atmosphere (N2) a1->a2 Heating Program a3 Record heat flow vs. temperature a2->a3 Heating Program d1 Identify endothermic (melting) and exothermic (decomposition) peaks a3->d1 Analysis d2 Determine onset temperature of the major exotherm (Td) d1->d2 Analysis

Caption: Workflow for DSC analysis of dinitropyrazole thermal stability.

Causality in Experimental Choices:

  • Heating Rate: A controlled heating rate (e.g., 10 °C/min) is crucial.[5] Faster rates can shift the decomposition peak to higher temperatures, while slower rates provide better resolution of thermal events.

  • Inert Atmosphere: Using an inert atmosphere like nitrogen prevents oxidative side reactions that could interfere with the intrinsic decomposition behavior of the material.

  • Hermetic Sealing: This prevents the loss of volatile decomposition products, ensuring that the measured heat flow accurately reflects the total energy released during decomposition.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify mass loss associated with the release of gaseous products.

Typical Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation p1 Place a known mass (e.g., 1-5 mg) of DNP isomer in a TGA pan a1 Heat the sample at a constant rate (e.g., 5 °C/min) under an inert atmosphere p1->a1 Loading & Heating a2 Continuously monitor and record the sample mass a1->a2 Measurement d1 Generate a mass vs. temperature curve a2->d1 Analysis d2 Identify the onset temperature of mass loss, correlating with decomposition d1->d2 Analysis

Caption: Workflow for TGA analysis of dinitropyrazole thermal stability.

Self-Validating System: By combining DSC and TGA, a more complete picture of thermal decomposition emerges. The onset of the exothermic peak in the DSC curve should correlate with the onset of mass loss in the TGA curve, providing a cross-validation of the decomposition temperature.

Structure-Stability Relationship

The observed differences in the thermal stability of dinitropyrazole isomers can be rationalized by considering their molecular structures.

Structure_Stability cluster_isomers Dinitropyrazole Isomers cluster_factors Influencing Factors cluster_stability Relative Thermal Stability 35DNP 3,5-Dinitropyrazole Symmetry Molecular Symmetry 35DNP->Symmetry Higher High High 35DNP->High 34DNP 3,4-Dinitropyrazole Repulsion Nitro Group Repulsion 34DNP->Repulsion Higher (adjacent) Moderate Moderate 34DNP->Moderate 13DNP 1,3-Dinitropyrazole Bond_Strength N-NO2 vs. C-NO2 Bond 13DNP->Bond_Strength Weaker N-NO2 bond Low Low 13DNP->Low Symmetry->High Repulsion->Moderate Bond_Strength->Low

Caption: Relationship between isomer structure and thermal stability.

  • 3,5-Dinitropyrazole: The symmetrical arrangement of the nitro groups minimizes steric hindrance and electrostatic repulsion, contributing to its higher thermal stability.

  • 3,4-Dinitropyrazole: The adjacent nitro groups lead to increased intramolecular repulsion, which can lower the energy barrier for decomposition.

  • N-Nitropyrazoles (e.g., 1,3-DNP): The N-NO2 bond is generally weaker and more susceptible to cleavage than the C-NO2 bond, resulting in lower thermal stability for N-nitro isomers.[8] These isomers can also undergo thermal rearrangement to the more stable C-nitro isomers.[8]

Conclusion

The thermal stability of dinitropyrazole isomers is a critical factor in their consideration for use in energetic material formulations. Experimental evidence consistently demonstrates that 3,5-dinitropyrazole exhibits superior thermal stability compared to 3,4-dinitropyrazole , with decomposition temperatures around 296 °C and 275 °C, respectively. N-nitro isomers are characteristically less stable. The choice of isomer for a specific application will depend on a careful balance of desired properties, including thermal stability, melting point for processing, and overall energetic performance. The methodologies of DSC and TGA provide a robust framework for the accurate and reliable characterization of these essential thermal properties.

References

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate.[Link]

  • Physico-chemical and explosive properties of dinitropyrazole isomers. ResearchGate.[Link]

  • Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate.[Link]

  • Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole. AIP Publishing.[Link]

  • Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. ACS Publications.[Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC - NIH.[Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega.[Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.[Link]

  • Synthesis and characterization of 3, 4-dinitropyrazole. ResearchGate.[Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PubMed.[Link]

  • Influence of the structure of N-amino derivatives of dinitropyrazoles on their combustion mechanism and thermal stability. ResearchGate.[Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PMC - NIH.[Link]

  • Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov.[Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Publications.[Link]

  • Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt. ResearchGate.[Link]

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. MDPI.[Link]

  • Dinitropyrazoles. ResearchGate.[Link]

  • Synthesis, Formulation, and Testing of 3.4-DNP 2018 Insensitive Munitions & Energetic Material Technology Symposium. IMEMG.[Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate.[Link]

  • Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. PubMed.[Link]

  • Taming of 4-azido-3,5-dinitropyrazole based energetic materials. RSC Publishing.[Link]

  • Thermal Decomposition of Nitropyrazoles. ResearchGate.[Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.[Link]

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Performance Showdown: 1,3-Dinitro-1H-pyrazole vs. RDX - A Comprehensive Guide for Energetic Materials Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Two Potent Energetic Compounds, Providing Experimental Data and Methodologies for Critical Performance Assessment.

In the dynamic field of energetic materials, the pursuit of compounds with superior performance, enhanced safety characteristics, and tailored applications is a constant endeavor. This guide provides a detailed performance comparison between a promising nitrogen-rich heterocyclic explosive, 1,3-Dinitro-1H-pyrazole (1,3-DNP), and the well-established military-grade explosive, RDX (Cyclotrimethylenetrinitramine). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a thorough analysis based on experimental data to inform future research and application development.

Introduction to the Contenders

This compound (1,3-DNP) is a heterocyclic nitropyrazole that has garnered interest within the energetic materials community due to its high nitrogen content and potential for both high performance and increased thermal stability compared to some traditional explosives. Its molecular structure, featuring a five-membered pyrazole ring with two nitro groups, contributes to a high heat of formation and a dense crystalline structure.

RDX (Research Department Explosive or Royal Demolition Explosive) , also known as cyclonite or hexogen, is a powerful and widely used military explosive.[1] It has been a benchmark energetic material for decades due to its high detonation velocity and brisance.[1] RDX is a nitroamine with a cyclic structure and is a key component in many plastic-bonded explosives (PBXs) and other military formulations.[1]

Molecular_Structures cluster_RDX RDX (Cyclotrimethylenetrinitramine) cluster_DNP This compound RDX_formula C₃H₆N₆O₆ RDX_structure DNP_formula C₃H₂N₄O₄ DNP_structure

Caption: Molecular structures of RDX and this compound.

Head-to-Head Performance Comparison: The Experimental Data

The following table summarizes the key performance parameters of this compound and RDX based on experimental data. These metrics are crucial for evaluating their potential in various applications, from military ordnance to specialized industrial uses.

Performance ParameterThis compoundRDX
Detonation Velocity (m/s) 84808750[1]
Density (g/cm³) 1.7681.806[1][2]
Decomposition Temperature (°C) 199 (intensive)~235-245 (peak)[3][4]
Impact Sensitivity (BAM Fallhammer, J) 8.5~7.4 - 12[5]
Friction Sensitivity (BAM Friction Tester, N) 240120[6]

Analysis of Performance Characteristics

Detonation Performance

RDX exhibits a higher detonation velocity (8750 m/s) compared to 1,3-DNP (8480 m/s), indicating its superior brisance and shattering effect.[1] This is largely attributed to its higher crystal density (1.806 g/cm³) which allows for a more efficient propagation of the detonation wave.[1][2] While 1,3-DNP's detonation velocity is slightly lower, it remains a powerful explosive with significant energetic output.

Thermal Stability

The thermal stability of an energetic material is a critical factor for its safe handling, storage, and application in environments with elevated temperatures. Differential Scanning Calorimetry (DSC) data shows that RDX has a decomposition peak temperature in the range of 235-245°C.[3][4] In contrast, 1,3-DNP exhibits an intensive decomposition starting at 199°C. This suggests that RDX possesses a higher thermal stability, making it more suitable for applications where it might be exposed to higher temperatures before detonation.

Sensitivity to External Stimuli

The sensitivity of an explosive to accidental initiation by impact or friction is a paramount safety consideration.

  • Impact Sensitivity: The BAM Fallhammer test indicates that this compound has an impact sensitivity of 8.5 J.[3] RDX, depending on its crystal quality and form, has a reported impact sensitivity in the range of 7.4 to 12 J.[5] This places both compounds in a category of materials that require careful handling, with 1,3-DNP being on the more sensitive end of the spectrum compared to some RDX grades.

  • Friction Sensitivity: In the BAM friction test, this compound demonstrates a significantly lower sensitivity (240 N) compared to RDX (120 N).[3][6] This is a notable advantage for 1,3-DNP, as lower friction sensitivity reduces the risk of accidental initiation during processing, handling, and transportation. The higher friction sensitivity of RDX is a well-known characteristic that necessitates careful handling procedures.[6]

Experimental Methodologies: A Closer Look

The performance data presented in this guide are determined through standardized and rigorous experimental protocols. Understanding these methods is crucial for interpreting the results and for conducting further research.

Experimental_Workflow cluster_synthesis Material Preparation cluster_performance Performance Testing cluster_analysis Data Analysis Synthesis Synthesis of Energetic Compound Purification Purification & Characterization Synthesis->Purification Detonation Detonation Velocity & Pressure Purification->Detonation Sensitivity Impact & Friction Sensitivity (BAM) Purification->Sensitivity Thermal Thermal Stability (DSC/TGA) Purification->Thermal Comparison Comparative Analysis Detonation->Comparison Sensitivity->Comparison Thermal->Comparison Application Application Assessment Comparison->Application

Sources

A Comparative Guide to the Validation of 1,3-Dinitro-1H-pyrazole Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the purity of active compounds and chemical intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and safe outcomes. 1,3-Dinitro-1H-pyrazole (DNP), an energetic material and a potential synthon in pharmaceutical chemistry, is no exception. Its performance, stability, and safety are directly contingent on its purity profile. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of DNP, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, compare HPLC with viable alternatives, and present a detailed protocol for a robust, self-validating HPLC method grounded in authoritative standards.

The Criticality of Purity for this compound

This compound is a nitrogen-rich heterocyclic compound, a class of molecules known for their high energy content.[1] Its synthesis often involves the nitration of a pyrazole precursor.[1] This process can lead to a variety of impurities, including:

  • Starting Materials: Unreacted pyrazole.

  • Reaction Intermediates: Partially nitrated species such as 3-nitropyrazole.

  • Isomeric Byproducts: Other dinitropyrazole isomers, such as 3,4-dinitropyrazole, which may form depending on the reaction conditions.[2]

The presence of these impurities can significantly impact the material's properties, including its thermal stability and energetic output, making accurate purity determination essential for both safety and application efficacy.[3][4]

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the quality control of many non-volatile and thermally sensitive compounds like DNP.[2] Its strength lies in its high resolving power, sensitivity, and adaptability. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main DNP peak from structurally similar impurities, allowing for precise quantification.

The choice of a reversed-phase method, typically employing a C18 stationary phase, is causal. DNP and its likely impurities are moderately polar organic molecules. A non-polar stationary phase (like C18) combined with a polar mobile phase (such as a methanol/water or acetonitrile/water mixture) provides an excellent mechanism for separation based on subtle differences in hydrophobicity.

Experimental Workflow: A Conceptual Overview

The logical flow of an HPLC-based purity validation is a self-validating system designed to ensure the reliability of every result. This workflow is crucial for adhering to Good Manufacturing Practices (GMP) and is a cornerstone of regulatory submissions.[5]

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Routine Analysis Dev Method Development (Column, Mobile Phase, Detector Selection) Opt Method Optimization (Gradient, Flow Rate) Dev->Opt Initial Separation Spec Specificity (Peak Purity) Opt->Spec Optimized Method Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability, Intermediate) Rob Robustness (Varied Parameters) LOD LOD / LOQ SST System Suitability Test (SST) Rob->SST Validated Method Analysis Sample Purity Analysis SST->Analysis Report Reporting & Documentation Analysis->Report

Caption: Workflow for HPLC method development, validation, and routine analysis.

Detailed Experimental Protocol: RP-HPLC Method for DNP Purity

This protocol describes a robust method for the determination of this compound purity. It is grounded in common practices for analyzing nitroaromatic compounds and must be fully validated according to ICH guidelines before routine use.[2][6]

1. Chromatographic System & Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Phenyl-hexyl column (150 mm x 4.6 mm, 3.5 µm particle size). Rationale: A phenyl-hexyl phase offers alternative selectivity to standard C18 columns due to π-π interactions, which can be advantageous for separating aromatic and nitro-containing compounds.

  • Mobile Phase: Acetonitrile and 0.1% Acetic Acid in Water (v/v). Rationale: Acetonitrile is a common organic modifier providing good peak shape. The dilute acid helps to suppress the ionization of any acidic functionalities and ensures consistent retention times.

  • Gradient Program: 35% Acetonitrile for 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 260 nm. Rationale: Nitroaromatic compounds typically exhibit strong UV absorbance. 260 nm is a plausible wavelength for sensitive detection of DNP and its potential impurities.[2]

  • Injection Volume: 10 µL.

2. Preparation of Solutions

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the DNP sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

3. System Suitability Test (SST) Before sample analysis, the system's performance must be verified. Inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0 for the DNP peak.

  • Theoretical Plates (N): Should be > 2000 for the DNP peak.

  • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.[7]

4. Purity Calculation Inject the prepared sample solution. Calculate the purity of the DNP sample using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of DNP Peak / Total Area of All Peaks) x 100

Method Validation: A Self-Validating System

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[8] The validation must be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[9][10]

Validation Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradation products).Peak for DNP is spectrally pure (via DAD) and well-resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value, assessed by spiking a sample matrix with a known quantity of analyte.Mean recovery should be within 98.0% to 102.0% at three concentration levels.
Precision Repeatability (Intra-assay): To show precision under the same operating conditions over a short interval. Intermediate Precision: To show precision within the same laboratory but on different days, with different analysts, or on different equipment.%RSD of peak areas should be ≤ 2.0% for repeatability (n=6) and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of approximately 10:1. Precision at this level should meet acceptance criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C).System suitability parameters must still be met, and peak areas should not significantly change.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is a powerful tool, other techniques can also be employed for purity analysis. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or the volatility of the analytes.

Technique Principle Advantages for DNP Analysis Disadvantages for DNP Analysis
HPLC-UV/DAD Separation in a liquid phase followed by UV-Vis absorbance detection.Excellent quantitative accuracy and precision; robust and widely available; non-destructive. Ideal for routine QC.Provides limited structural information; co-eluting peaks can be problematic without a DAD.
Gas Chromatography (GC-MS) Separation of volatile compounds in a gas phase followed by mass spectrometry detection.High separation efficiency; provides structural information via mass fragmentation patterns, confirming identity.[11]DNP may have limited thermal stability, potentially degrading in the hot GC inlet. Derivatization may be required.[12]
Liquid Chromatography (LC-MS) Combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.Excellent for identifying unknown impurities by providing molecular weight and fragmentation data.[13][14] Highly sensitive and specific.Higher cost and complexity compared to HPLC-UV; matrix effects can suppress ionisation, affecting quantification.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR) without a reference standard for the analyte itself.Absolute quantification is possible; provides definitive structural confirmation of the main component and impurities.Lower sensitivity compared to chromatographic methods; requires higher sample concentrations and can be complex for quantifying minor impurities.
Decision Framework for Method Selection

Choosing the right analytical tool is a critical decision driven by the stage of development and the specific question being asked.

Method_Selection decision decision result result start Start: Need to Assess DNP Purity q1 Is this for routine QC and release testing? start->q1 q2 Are unknown impurities present or is structural confirmation needed? q1->q2 No hplc Use Validated HPLC-UV Method q1->hplc Yes q3 Is absolute quantification without a specific impurity standard required? q2->q3 No lcms Use LC-MS for Impurity ID q2->lcms Yes q3->hplc No nmr Use qNMR for Absolute Purity q3->nmr Yes

Caption: Decision tree for selecting an analytical method for DNP purity.

Conclusion

The validation of this compound purity by HPLC represents a robust, reliable, and precise approach suitable for the stringent requirements of research and pharmaceutical development. The proposed RP-HPLC method, built on established chromatographic principles for nitroaromatic compounds, provides an excellent foundation for a fully validated, GMP-compliant analytical procedure. While alternative methods like LC-MS and NMR offer superior structural elucidation capabilities and are invaluable for impurity identification and characterization, the validated HPLC method remains the workhorse for routine quality control due to its accuracy, precision, and cost-effectiveness. A thorough validation following ICH guidelines ensures that the method is fit for its purpose, providing trustworthy data that underpins the quality and safety of the final product.[15][16]

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • BenchChem. Comparative analysis of analytical methods for nitroaromatic compounds.
  • PubMed. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water.
  • ACS Publications. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS.
  • ResearchGate. (2018). Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-DNB and 1,3,5-TNB.
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  • National Center for Biotechnology Information. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • ANAB. Validation & Verification of Analytical Methods.
  • Thieme. (2019). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides.
  • ChemSynthesis. 1-(3,4-dinitrophenyl)-3-nitro-1H-pyrazole.
  • PubChem. This compound.
  • ResearchGate. (2013). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (2021). Testing Procedures of Energetic Materials.
  • ChemBK. (2024). 1,3-dinitropyrazole - Introduction.
  • MDPI. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?.
  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins.
  • Eurachem. (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics.
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • ResearchGate. (2018). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.
  • National Center for Biotechnology Information. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • International Journal of ChemTech Patents and Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • ChemWhat. This compound CAS#: 38858-81-0.
  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.

Sources

A Comparative Spectroscopic Guide to Dinitropyrazoles for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a deep understanding of the molecular architecture of energetic compounds is paramount. Dinitropyrazoles (DNPs), a class of nitrogen-rich heterocyclic explosives, have garnered significant interest due to their tunable energetic properties and thermal stabilities. Spectroscopic techniques are indispensable tools for elucidating the nuanced structural differences between DNP isomers, which in turn govern their performance and safety characteristics. This guide provides a comprehensive comparative analysis of the spectroscopic data for key dinitropyrazole isomers, offering field-proven insights to aid in their identification, characterization, and application.

The Structural Isomerism of Dinitropyrazoles: A Spectroscopic Challenge

The seemingly subtle shift of two nitro groups around the pyrazole ring gives rise to several isomers, with the most commonly studied being 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP). Other isomers, such as 1,3-dinitropyrazole and 1,4-dinitropyrazole, also exist and present unique spectroscopic signatures. The electronic environment of each atom within the molecule is exquisitely sensitive to the substitution pattern, a fact that is powerfully exploited by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and dinitropyrazoles are no exception. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei provide a detailed electronic map of the molecule.

¹H NMR Spectroscopy

The proton NMR spectra of dinitropyrazoles are often simple, yet highly informative. The chemical shift of the pyrazole ring proton is particularly sensitive to the position of the electron-withdrawing nitro groups.

¹³C NMR Spectroscopy

Carbon-13 NMR provides insights into the carbon framework of the dinitropyrazole isomers. The chemical shifts of the carbon atoms in the pyrazole ring are influenced by the location of the nitro substituents.

¹⁵N NMR Spectroscopy

Nitrogen-15 NMR is a highly valuable, albeit less commonly utilized, technique for characterizing nitrogen-rich compounds like dinitropyrazoles. The chemical shifts of the pyrazole ring nitrogens and the nitro group nitrogens are distinct for each isomer. For instance, in some derivatives, the N1 nitrogen of the pyrazole ring exhibits a signal around -175 ppm, while the N2 nitrogen is observed further downfield between -77 and -100 ppm[1]. The signals for the nitro groups typically appear at even lower fields.

Table 1: Comparative NMR Spectroscopic Data for Dinitropyrazole Isomers

IsomerSolvent¹H Chemical Shift (ppm)¹³C Chemical Shifts (ppm)Reference
3,4-Dinitropyrazole DMSO-d₆9.03 (s, 1H)134.65, 133.13, 127.79, 126.31, 119.68[2]
3,5-Dinitropyrazole DMSO-d₆7.95 (s, 1H)152.29, 130.99, 129.81, 102.98, 100.19[2]
N-methacryloyl-3,4-dinitropyrazole CDCl₃8.60 (s, 1H)174.40, 133.23, 127.83, 126.75, 119.71, 83.40, 17.54[3]
N-methacryloyl-3,5-dinitropyrazole DMSO-d₆-172.04, 152.29, 130.99, 129.81, 102.98, 100.19[2]

Note: The presented data is a selection from the literature and may vary slightly depending on experimental conditions.

Vibrational Spectroscopy: Unveiling Molecular Motions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying characteristic functional groups, such as the nitro groups in dinitropyrazoles.

The symmetric and asymmetric stretching vibrations of the nitro groups give rise to strong absorptions in the IR spectrum, typically in the ranges of 1500-1570 cm⁻¹ and 1319-1344 cm⁻¹, respectively[2][3]. The exact positions of these bands can help distinguish between isomers. For instance, in N-substituted 3,4- and 3,5-dinitropyrazoles, strong N-O stretching from the nitro functional groups is indicated by stretches between 1550 and 1500 cm⁻¹ in the FT-IR data[2].

In-situ FTIR spectroscopy has been employed to study the thermal decomposition of dinitropyrazole-based energetic materials. For 4-amino-3,5-dinitropyrazole (LLM-116), the IR signals of the -NH₂ and -NH moieties at 3435, 3322, and 3166 cm⁻¹ decrease significantly with increasing temperature, indicating that the decomposition is initiated at these sites[4].

Table 2: Key Infrared (IR) Absorption Frequencies for Dinitropyrazole Derivatives

CompoundKey Vibrational Modes (cm⁻¹)Functional GroupReference
N-allyl-3,4-dinitropyrazole 3140, 3150C-H stretch (alkene)[5]
N-acryl-3,4-dinitropyrazole 1713, 1570, 1319C=O stretch, N-O stretch[2]
N-acryl-3,5-dinitropyrazole 1703, 1562, 1508C=O stretch, N-O stretch[2]
N-methacryloyl-3,4-dinitropyrazole 3144, 2974, 1707, 1518, 1344C-H stretch, C=O stretch, N-O stretch[3]
4-Diazo-3,5-dinitropyrazole 2240Diazo group[6]
LLM-226 (trimer) 2188Diazo group[6]

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of the absorption bands are dependent on the molecular structure and the solvent. While less structurally informative than NMR or vibrational spectroscopy for differentiating isomers, UV-Vis can be useful for quantitative analysis and for studying the electronic properties of these compounds. The absorption spectra of pyrazole ligands and their metal complexes show characteristic bands that can be red-shifted depending on the substituents and coordination[7].

Experimental Protocols: A Guide to Reproducible Data

Acquiring high-quality spectroscopic data is crucial for accurate analysis. The following are generalized experimental protocols based on methodologies reported in the literature.

Protocol 1: NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁵N NMR spectra of dinitropyrazole samples.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the dinitropyrazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.

  • ¹⁵N NMR Acquisition:

    • Tune and match the probe for the ¹⁵N frequency.

    • Use a pulse sequence optimized for ¹⁵N detection, often involving polarization transfer from protons (e.g., INEPT or DEPT) to enhance sensitivity. A much larger number of scans will be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of a dinitropyrazole sample.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure ATR crystal.

    • Collect the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known vibrational frequencies for different functional groups.

Visualizing the Workflow and Isomeric Relationships

To better illustrate the process of spectroscopic analysis and the relationship between the dinitropyrazole isomers, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of DNP Isomers Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Purification->NMR IR_Raman Vibrational Spectroscopy (FT-IR, Raman) Purification->IR_Raman UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Data Processing NMR->Data_Processing IR_Raman->Data_Processing UV_Vis->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Comparative_Analysis Comparative Analysis Structure_Elucidation->Comparative_Analysis

Caption: Experimental workflow for the spectroscopic analysis of dinitropyrazoles.

dnp_isomers cluster_isomers Common Isomers DNP Dinitropyrazoles DNP_34 3,4-Dinitropyrazole DNP->DNP_34 DNP_35 3,5-Dinitropyrazole DNP->DNP_35 DNP_13 1,3-Dinitropyrazole DNP->DNP_13 DNP_14 1,4-Dinitropyrazole DNP->DNP_14

Caption: Key isomers of dinitropyrazole.

Conclusion: A Spectroscopic Compass for Navigating Dinitropyrazoles

The spectroscopic data presented in this guide underscore the power of NMR, IR, and UV-Vis techniques in differentiating dinitropyrazole isomers. The subtle variations in chemical shifts and vibrational frequencies serve as unique fingerprints, enabling researchers to confidently identify and characterize these energetic materials. By understanding the causal relationship between molecular structure and spectroscopic output, scientists can better predict the properties and performance of novel dinitropyrazole derivatives, accelerating innovation in the fields of energetic materials and drug development. This guide serves as a foundational reference, empowering researchers to navigate the complex landscape of dinitropyrazole chemistry with greater precision and insight.

References

  • AIP Publishing. (2023, September 26). Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole. AIP Conference Proceedings. [Link]

  • Zhang, S., Gao, Z., Lan, D., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3535. [Link]

  • Lease, N., et al. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

  • Klapötke, T. M., et al. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials. [Link]

  • Zhang, Q., et al. (2012). Synthesis and characterization of 3, 4-dinitropyrazole. Journal of Beijing Institute of Technology. [Link]

  • AIP Publishing. (n.d.). Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. [Link]

  • Lease, N., et al. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

  • Pandey, K., et al. (2023, November 1). Taming of 4-azido-3,5-dinitropyrazole based energetic materials. Dalton Transactions. [Link]

  • Klapötke, T. M., et al. (2018). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. Chemistry – A European Journal, 24(59), 15878-15888. [Link]

  • Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Zhou, J., et al. (2021, November 19). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. [Link]

  • Pandey, K., et al. (2024). Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. Crystal Growth & Design. [Link]

  • Zaitsev, A. A., et al. (2011). Physico-chemical and explosive properties of dinitropyrazole isomers. Central European Journal of Energetic Materials. [Link]

  • Thomas, A., et al. (2021). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole...[Link]

  • ResearchGate. (n.d.). a) UV/Vis (solid lines) and emission (dot lines) spectra and b) reduction potentials of selected quinones (ferrocene internal standard).[Link]

  • Pagoria, P. F., et al. (2018, July 2). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov. [Link]

Sources

"cross-validation of analytical methods for energetic materials"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Energetic Materials

Introduction: Ensuring Certainty in High-Stakes Analysis

Energetic materials, a class encompassing explosives, propellants, and pyrotechnics, are subject to rigorous analysis for reasons spanning forensic investigation, environmental monitoring, quality control, and military compliance.[1][2] The data generated must be irrefutable. However, when analytical results are generated across different laboratories, by different analysts, or using different but supposedly equivalent analytical techniques, how can we guarantee consistency and reliability? This is the critical role of cross-validation .

In analytical chemistry, cross-validation is the systematic process of assessing the data generated by two or more methods to ensure they produce comparable results.[3][4] For energetic materials, where analytical errors can have catastrophic consequences, a robust cross-validation strategy is not merely good practice—it is an absolute necessity. This guide provides a comprehensive framework for researchers and scientists to design, execute, and interpret cross-validation studies for these challenging analytes. We will delve into the comparative strengths of key analytical techniques, provide detailed experimental protocols, and outline the statistical tools required for a definitive assessment of method equivalency.

Core Principles: Validation vs. Cross-Validation

Before comparing methods, it's crucial to understand the foundational concepts.

  • Method Validation: This is the process of demonstrating that a specific analytical method is suitable for its intended purpose.[5] It establishes key performance characteristics for a single method in a single laboratory. Key parameters, as defined by the International Conference on Harmonisation (ICH) and other regulatory bodies, include:

    • Accuracy: Closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often expressed as Relative Standard Deviation (RSD%).

    • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[6][7]

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

    • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Cross-Validation: This process is performed after a method has been validated and is necessary when:

    • Data are being compared from different analytical methods (e.g., HPLC vs. LC-MS/MS).[8]

    • A validated method is transferred between two or more laboratories (i.e., method transfer).[4][9]

    • Data from different studies, which may have used different methods, are being combined or compared.

The fundamental goal of cross-validation is to prove that any observed differences in results are statistically insignificant and that the methods can be used interchangeably.

Workflow for Analytical Method Cross-Validation

The decision to perform a cross-validation study and the subsequent workflow can be visualized as follows. The process ensures a structured approach from initial planning to final data assessment.

Cross-Validation Workflow start Start: Need for Data Comparison decision Type of Comparison? start->decision path1 Inter-Laboratory (Same Method) decision->path1 Method Transfer path2 Inter-Method (Different Methods) decision->path2 Method Comparison protocol Define Joint Protocol & Acceptance Criteria path1->protocol path2->protocol samples Prepare & Distribute Homogenous Samples (Spiked QCs & Incurred Samples) protocol->samples analysis Analyze Samples in Parallel (Lab A / Method A vs. Lab B / Method B) samples->analysis stats Perform Statistical Analysis (e.g., t-test, F-test, Equivalence Testing) analysis->stats eval Compare Results to Acceptance Criteria stats->eval pass Methods are Equivalent eval->pass Criteria Met fail Investigate Discrepancies & Re-evaluate eval->fail Criteria Not Met

Caption: General workflow for cross-validation of analytical methods.

Comparison of Key Analytical Methods

The choice of analytical technique is driven by the specific energetic material, the sample matrix (e.g., soil, water, post-blast debris), and the required sensitivity. High-Performance Liquid Chromatography (HPLC) is a workhorse, particularly the EPA Method 8330B, but mass spectrometry-based methods offer superior selectivity.[2][10][11]

Method Principle Common Energetic Analytes Strengths Limitations
HPLC-UV Separation based on polarity using a liquid mobile phase and stationary phase, with detection by UV absorbance.[10][11]TNT, RDX, HMX, Tetryl, DNT, PETN, NG.[1][12]Robust, cost-effective, well-established (e.g., EPA 8330B).[13][14] Good for quantitative analysis of known compounds.Limited specificity; co-eluting compounds can interfere. Tetryl can degrade in methanol/water solutions.[11] Not suitable for non-UV absorbing compounds.
LC-MS/MS HPLC separation coupled with mass spectrometry for detection, often using tandem MS (MS/MS) for structural confirmation.[15]Broad range including organic explosives and their degradation products.[16]High selectivity and sensitivity.[16] Provides molecular weight and structural information, enabling confident identification. Reduces matrix interference.Higher equipment and maintenance costs. Can be subject to matrix effects (ion suppression/enhancement).
GC-MS Separation of volatile/semi-volatile compounds in a gaseous mobile phase, followed by mass spectrometry detection.[17]Volatile organic explosives (e.g., EGDN, NG), taggants (e.g., DMNB), and plasticizers.[17]Excellent for volatile and thermally stable compounds. High resolving power.Not suitable for thermally labile compounds (e.g., PETN, HMX, RDX) which can degrade in the hot injector. Derivatization may be required.[2]

Experimental Protocol 1: Inter-Laboratory Cross-Validation of EPA Method 8330B (HPLC-UV)

This protocol outlines a comparative testing approach for transferring a validated HPLC method between a "Transferring Laboratory" (Lab A) and a "Receiving Laboratory" (Lab B).[9]

Objective: To verify that Lab B can produce results equivalent to Lab A for the quantification of RDX, HMX, and TNT in a soil matrix using EPA Method 8330B.

1. Materials and Reagents:

  • Standards: Certified reference standards for RDX, HMX, and TNT.

  • Solvents: HPLC-grade acetonitrile and methanol; reagent-grade water.

  • Reagents: Reagent-grade calcium chloride.

  • Control Soil: A well-characterized soil sample known to be free of explosives.

  • HPLC System: HPLC with a UV detector (254 nm), C18 column, and autosampler.

2. Protocol Steps:

  • Preparation of Homogenous Samples (Performed by Lab A):

    • Prepare a large, homogenous batch of control soil.

    • Spike a portion of the soil to create three Quality Control (QC) levels: Low (near LOQ), Medium, and High.

    • Causality: Using a single homogenous batch eliminates sample variability as a source of error between labs.[9]

    • Divide the spiked and unspiked soil samples into two sets, ensuring each set is identical. Ship one set to Lab B under appropriate storage conditions.

  • Sample Extraction (Performed by Both Labs):

    • Accurately weigh 2.0 g of each soil sample into a vial.

    • Add 10.0 mL of acetonitrile and shake vigorously.

    • Place the vial in an ultrasonic bath for 18 hours.

    • Causality: As specified in SW-846 Method 8330B, ultrasonication is required to ensure exhaustive extraction of the analytes from the soil matrix.[11][13]

    • Allow the soil to settle. Take a 5.0 mL aliquot of the acetonitrile extract and add it to 5.0 mL of a calcium chloride solution.

    • Shake and filter the sample through a 0.45 µm filter suitable for aqueous/organic solutions prior to HPLC analysis.

  • HPLC Analysis (Performed by Both Labs):

    • Prepare calibration standards according to Method 8330B.

    • Analyze the samples using the validated HPLC method parameters (e.g., mobile phase composition, flow rate).

    • The analysis sequence should include a blank, calibration curve, and the QC samples analyzed in triplicate at each level.

3. Data Analysis and Acceptance Criteria:

  • Both labs calculate the concentration of RDX, HMX, and TNT in the QC samples.

  • The results are compared using statistical tests. The acceptance criteria should be pre-defined in a validation protocol.

Parameter Acceptance Criterion Statistical Test
Precision (RSD%) Intra-assay precision within each lab should be < 15%.Calculation of RSD.
Accuracy Mean recovery at each QC level should be within 85-115%.Calculation of percent recovery against the nominal spiked value.
Inter-Lab Comparability The 90% confidence interval for the ratio of the mean results (Lab B / Lab A) must fall within 0.80-1.25.[18]Student's t-test to compare means; calculation of confidence intervals.[5][6]

Experimental Protocol 2: Cross-Validation of HPLC-UV vs. LC-MS/MS Methods

This protocol compares two different analytical techniques for the same task.

Objective: To demonstrate that a newly developed in-house LC-MS/MS method produces equivalent quantitative results to the established EPA Method 8330B (HPLC-UV) for RDX analysis in contaminated water.

1. Materials and Reagents:

  • As per Protocol 1, with the addition of LC-MS-grade solvents (e.g., formic acid, ammonium formate) as required by the LC-MS/MS method.

  • Incurred Samples: Real-world water samples known to be contaminated with RDX.

2. Protocol Steps:

  • Sample Preparation:

    • Prepare a set of spiked QC water samples at Low, Medium, and High concentrations.

    • Include at least 6-8 incurred water samples.

    • Causality: Incurred samples are critical as they represent the true state of the analyte in the matrix, including potential metabolites or degradation products that spiked samples lack.[8] Their use provides a more realistic comparison of method performance.

    • Divide each sample into two aliquots: one for HPLC-UV analysis and one for LC-MS/MS analysis.

  • Analysis Method A (HPLC-UV):

    • Analyze the samples according to the validated EPA 8330B protocol.

  • Analysis Method B (LC-MS/MS):

    • Analyze the corresponding aliquots using the validated LC-MS/MS method. This includes using an appropriate internal standard to correct for matrix effects.

3. Data Analysis and Acceptance Criteria:

  • Quantify the RDX concentration from both methods for all QC and incurred samples.

  • Plot the results from the two methods against each other (Method B vs. Method A).

  • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.99.[1]

  • The slope of the regression line should be between 0.90 and 1.10, and the intercept should not be significantly different from zero.

  • For incurred samples, the results from the two methods should agree within 20% for at least 67% of the samples.[8]

Visualizing Method Relationships and Performance

A conceptual diagram can illustrate how different validation parameters interrelate to ensure a method is reliable, which is the prerequisite for any cross-validation attempt.

Validation Parameter Relationships Reliability Method Reliability Accuracy Accuracy (Trueness) Accuracy->Reliability Precision Precision (Repeatability) Precision->Reliability Precision->Accuracy affects confidence in mean value Specificity Specificity (Selectivity) Specificity->Reliability Specificity->Accuracy ensures correct analyte measured Sensitivity Sensitivity Sensitivity->Reliability LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Linearity Linearity & Range Linearity->Reliability LOD->Linearity LOQ->Linearity

Caption: Interrelationship of key analytical method validation parameters.

Challenges in Analyzing Energetic Materials

Cross-validating methods for energetic materials presents unique challenges that must be addressed in the experimental design:

  • Thermal Instability: Many energetic materials, such as PETN and Tetryl, are thermally labile and can degrade at the high temperatures used in GC inlets.[2][11] This makes method cross-validation between GC and LC techniques particularly challenging and underscores the importance of choosing the appropriate technique.

  • Sample Preparation: Extraction from complex matrices like post-blast debris can be difficult, leading to low and variable recoveries. The extraction protocol itself must be robust and consistent between labs.

  • Safety: The inherent hazards of handling pure energetic materials require specialized laboratory facilities and stringent safety protocols. The preparation of high-concentration stock and QC samples must be performed by trained personnel in an appropriate environment.

  • Regulatory Standards: The analysis may be subject to specific regulatory requirements, such as those from the EPA, or military standards like NATO STANAGs, which dictate the qualification and testing of explosives.[19][20] Any cross-validation plan must meet these external requirements.

Conclusion

Cross-validation is a rigorous, evidence-based process that underpins the integrity of analytical data for energetic materials. It is not a simple checklist but a comprehensive scientific investigation into the comparability of analytical methods. By establishing pre-defined acceptance criteria, employing robust statistical analysis, and understanding the unique chemical properties of energetic compounds, researchers can ensure that data is reliable, reproducible, and defensible, regardless of where or how it was generated. This commitment to quality is paramount in a field where the accuracy of a single measurement can have profound implications for safety, justice, and environmental protection.

References

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A Comparative Benchmarking Guide to 1,3-Dinitro-1H-pyrazole: Performance, Stability, and Safety Analysis Against Conventional High Explosives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical comparison of 1,3-Dinitro-1H-pyrazole (1,3-DNP), a nitrogen-rich heterocyclic energetic material, against established high explosives such as RDX, HMX, and TNT. We delve into the synthesis, physicochemical properties, detonation performance, thermal stability, and sensitivity of 1,3-DNP, supported by experimental data from peer-reviewed literature. Through objective data analysis and detailed methodological explanations, this document serves as a critical resource for researchers in the field of energetic materials, offering insights into the potential of pyrazole-based compounds as next-generation explosives.

Introduction: The Quest for Advanced Energetic Materials

The development of high-energy density materials (HEDMs) is a continuous pursuit driven by the need for superior performance combined with enhanced safety and operational stability. While traditional explosives like Trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) have been mainstays in military and civilian applications, their limitations have spurred research into novel molecular structures. Nitrogen-rich heterocyclic compounds, such as pyrazoles, are a particularly promising class of HEDMs.[1] Their inherent ring strain, high nitrogen content leading to large positive heats of formation, and the generation of voluminous, environmentally benign N₂ gas upon detonation contribute to excellent energetic performance.[2]

This compound (1,3-DNP) is a noteworthy compound within this class.[3] Its molecular structure, featuring a five-membered aromatic ring with two nitro groups, suggests a favorable balance between energy content and stability. This guide aims to benchmark the experimentally determined properties of 1,3-DNP against those of RDX and HMX, providing a clear, data-driven assessment of its capabilities and potential as a viable alternative or specialized explosive.

Synthesis and Physicochemical Characterization

Synthesis of this compound

The primary synthesis route for 1,3-DNP involves the direct nitration of a pyrazole precursor. A common and effective method is the nitration of pyrazole using a mixture of concentrated nitric acid and a catalyst, such as lead nitrate.[4] The reaction proceeds by introducing nitro groups onto the pyrazole ring.

The general workflow for synthesis and characterization is a critical, multi-step process designed to ensure purity, confirm structure, and establish baseline properties before performance testing.

G S1 Pyrazole Precursor S2 Nitration Reaction (e.g., Conc. HNO3) S1->S2 S3 Crude Product S2->S3 S4 Purification (Recrystallization) S3->S4 S5 Pure 1,3-DNP S4->S5 C1 Spectroscopy (NMR, IR) S5->C1 C2 Elemental Analysis S5->C2 C3 Density Measurement (Gas Pycnometer) S5->C3 C4 Thermal Analysis (DSC/TGA) S5->C4 P1 Impact Sensitivity (BAM Fall Hammer) S5->P1 P2 Friction Sensitivity (BAM Friction Tester) S5->P2 P3 Detonation Velocity (Calculated/Measured) S5->P3 C3->P3

Caption: Workflow for Synthesis and Characterization of 1,3-DNP.

Molecular Structure and Physicochemical Properties

1,3-DNP is a white crystalline solid with the molecular formula C₃H₂N₄O₄ and a molar mass of 158.07 g/mol .[4][5] Its structure is characterized by a pyrazole ring with nitro groups at the 1 and 3 positions.

Caption: Molecular Structures of 1,3-DNP and Benchmark Explosives.

Comparative Performance Analysis

The efficacy of an explosive is determined by a combination of its power (brisance) and its stability and safety in handling. This section benchmarks 1,3-DNP against RDX, HMX, and TNT using key performance metrics.

Physicochemical and Detonation Properties

Detonation velocity (VOD) and pressure (P) are primary indicators of an explosive's performance. Density is a critical factor, as higher density allows for more energy to be packed into a given volume, generally leading to higher VOD.[6][7]

PropertyThis compound (1,3-DNP)RDXHMXTNT
Molecular Formula C₃H₂N₄O₄C₃H₆N₆O₆C₄H₈N₈O₈C₇H₅N₃O₆
Molar Mass ( g/mol ) 158.07[4][5]222.12296.16227.13
Density (g/cm³) 1.77 - 1.78[3]~1.82~1.91~1.65
Heat of Formation (kJ/mol) +180 (estimated)[3]+63.2+74.9-49.8
Detonation Velocity (m/s) 8,426 - 8,480[3]~8,750[7]~9,100[7]~6,900[7]
Detonation Pressure (GPa) ~30.8[3]~34.9~39.3~19.0

Analysis: The data indicates that 1,3-DNP possesses a high crystal density, comparable to that of RDX.[3] Its calculated detonation velocity of approximately 8,480 m/s is significantly higher than that of TNT and approaches the performance of RDX.[3][7] The detonation pressure, a measure of shattering power, is also substantial at 30.8 GPa.[3] This high performance can be attributed to its favorable oxygen balance for a pyrazole derivative and a high estimated heat of formation.[3] While it does not reach the performance levels of HMX, it clearly establishes itself as a powerful secondary explosive.

Thermal Stability and Sensitivity

An ideal explosive must remain stable under various thermal conditions and be insensitive to accidental initiation from mechanical stimuli like impact and friction.

PropertyThis compound (1,3-DNP)RDXHMX
Decomposition Temp. (°C) ~200 (Isomerization)[3]~210[8]~280
Impact Sensitivity (J) Data not readily available~7.4~7.4
Friction Sensitivity (N) Data not readily available~120~120

Analysis: The thermal stability of nitropyrazoles is a complex characteristic. For 1,3-DNP, the rate-limiting step of decomposition is an N→C migration of the nitro group, which occurs at temperatures below 200°C.[3] This isomerization leads to the formation of more stable C-nitropyrazoles. While this is not a violent detonation, it represents a pathway for degradation. Its decomposition onset is comparable to that of RDX.[3][8] Detailed, standardized data on the impact and friction sensitivity of pure 1,3-DNP is less prevalent in open literature compared to its performance data, highlighting an area for further required research to fully assess its safety profile. However, many related nitropyrazole compounds have been synthesized that demonstrate low sensitivity, suggesting the pyrazole backbone can be used to create insensitive high explosives.[8][9]

Experimental Protocols: The Basis for Benchmarking

The data presented in this guide is derived from standardized experimental procedures. Understanding these methodologies is crucial for interpreting the results and appreciating the causality behind the data.

Density Measurement
  • Method: Gas Pycnometry.

  • Protocol: A sample of known mass is placed in a chamber of known volume. An inert gas, typically helium, is introduced into the chamber and then expanded into a second chamber of known volume.[6] By applying the ideal gas law, the volume of the solid sample can be determined with high precision. Density is then calculated as mass divided by volume.

  • Rationale: This method is highly accurate for determining the true density of a solid, excluding pores and voids, which is the critical value for theoretical performance calculations.[6]

Thermal Analysis
  • Method: Differential Scanning Calorimetry (DSC).

  • Protocol: A small, precisely weighed sample is placed in a crucible alongside an empty reference crucible. Both are heated at a controlled, linear rate. The DSC instrument measures the difference in heat flow required to maintain both the sample and the reference at the same temperature.

  • Rationale: An exothermic event (a peak in the heat flow signal) indicates decomposition. The onset temperature of this exotherm is a standard measure of the material's thermal stability.[10] This is critical for determining safe storage and handling temperatures.

Sensitivity Testing
  • Method: BAM Fall Hammer (Impact) and Friction Tester.

  • Protocol (Impact): A sample is placed on an anvil, and a specified weight is dropped from varying heights. The test is repeated multiple times to determine the height at which a 50% probability of initiation (H₅₀) occurs.[6][11]

  • Protocol (Friction): A sample is subjected to a specified load between a fixed porcelain pin and a moving porcelain plate. The test determines the load at which initiation occurs.[6][11]

  • Rationale: These standardized tests provide quantitative measures of a material's sensitivity to the most common forms of accidental mechanical stimuli, which is fundamental to assessing its safety for handling, transport, and processing.[12]

Conclusion and Future Outlook

The comparative analysis reveals that this compound is a high-performance energetic material with significant potential.

  • Performance: With a high density and a detonation velocity approaching that of RDX, 1,3-DNP is a powerful explosive, far exceeding the performance of TNT.[3][7]

  • Stability: Its thermal stability is comparable to that of RDX, making it suitable for various applications where moderate thermal resistance is required.[3][8]

  • Potential: 1,3-DNP and other nitropyrazole derivatives represent a promising avenue for the development of HEDMs. The pyrazole backbone offers a stable platform that can be functionalized to tune properties, potentially leading to materials that strike an optimal balance between high performance and low sensitivity.[1][13]

Further research, particularly in systematically quantifying its impact and friction sensitivity according to international standards, is essential for its consideration in practical applications. Nonetheless, this compound stands as a compelling example of the advancements being made in energetic materials science, showcasing the potential of nitrogen-rich heterocycles to redefine the performance and safety standards of high explosives.

References

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  • Yin, P., et al. (n.d.). 3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts. ResearchGate. Retrieved from [Link]

  • He, C., et al. (n.d.). 3,4,5-Trinitro-1-(nitromethyl)-1H-pyrazole (TNNMP): A Perchlorate Free High Energy Density Oxidizer with High Thermal Stability. ResearchGate. Retrieved from [Link]

  • Smith, M. H., et al. (2023). High-pressure structural studies and pressure-induced sensitisation of 3,4,5-trinitro-1 H -pyrazole. Physical Chemistry Chemical Physics, RSC Publishing. Retrieved from [Link]

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The Isomer Effect: A Comparative Guide to the Energetic Performance of Dinitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the field of energetic materials, the arrangement of functional groups on a core molecule can dramatically influence its performance and safety characteristics. This guide provides an in-depth comparison of dinitropyrazole (DNP) isomers, focusing on how the positioning of two nitro groups on the pyrazole ring dictates their energetic properties. By synthesizing experimental data and theoretical calculations, we aim to provide a clear framework for understanding the structure-property relationships in this important class of energetic compounds.

The Significance of Isomerism in Dinitropyrazoles

Dinitropyrazoles are nitrogen-rich heterocyclic compounds that have garnered significant interest as potential replacements for traditional explosives like TNT due to their high densities, good thermal stabilities, and respectable detonation performance.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be dinitrated at various positions, leading to several isomers. The most commonly studied are 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP), with 1,3-dinitropyrazole (1,3-DNP) also being of interest.[2]

The seemingly subtle difference in the placement of the nitro groups has profound consequences for the molecule's crystal packing, density, heat of formation, and ultimately, its energetic output and sensitivity to initiation. Understanding these isomer effects is crucial for the rational design of new energetic materials with tailored properties. For instance, a higher density and a more positive heat of formation are generally desirable for improved detonation performance. Conversely, lower sensitivity to impact and friction is critical for safe handling and application.

Comparative Energetic Performance of Dinitropyrazole Isomers

The following table summarizes the key physicochemical and energetic properties of the most well-characterized dinitropyrazole isomers. The data has been compiled from various experimental and computational studies to provide a comprehensive comparison.

Property3,4-Dinitropyrazole (3,4-DNP)3,5-Dinitropyrazole (3,5-DNP)1,3-Dinitropyrazole (1,3-DNP)
Molecular Formula C₃H₂N₄O₄C₃H₂N₄O₄C₃H₂N₄O₄
Molar Mass ( g/mol ) 158.07158.07158.07
Density (g/cm³) 1.79 - 1.87[1][2]~1.7[3]1.76[2]
Melting Point (°C) 71 - 88[1][4]68[2]-
Decomposition Temp. (°C) 285[1][2]171 - 296[2][5]-
Impact Sensitivity (J) 8.5[2]40[2]-
Friction Sensitivity (N) 360[2]> 360[2]-
Heat of Formation (kJ/mol) --180 (estimated)[6]
Detonation Velocity (Vd, km/s) 8.1 - 8.426[1][4]-8.426[6]
Detonation Pressure (Pcj, GPa) 29.4 - 30.8[1][6]-30.8[6]

Analysis of Trends:

  • Density: 3,4-DNP generally exhibits a higher crystal density compared to 3,5-DNP and 1,3-DNP.[1][2][3] This is a critical factor, as higher density leads to a greater concentration of energy per unit volume, which directly contributes to higher detonation velocity and pressure. The arrangement of nitro groups in 3,4-DNP allows for more efficient crystal packing.

  • Thermal Stability: 3,4-DNP shows a significantly higher decomposition temperature (285 °C) compared to 3,5-DNP, whose reported decomposition temperature varies but is generally lower.[1][2][5] This suggests that the 3,4-isomer is thermally more robust.

  • Sensitivity: A notable difference is observed in the impact sensitivity, with 3,4-DNP being considerably more sensitive (8.5 J) than 3,5-DNP (40 J).[2] This highlights a common trade-off in energetic materials, where higher performance can sometimes be associated with increased sensitivity. Both isomers exhibit low friction sensitivity.[2]

  • Detonation Performance: The calculated detonation velocities and pressures for 3,4-DNP and 1,3-DNP are comparable and significantly higher than that of TNT, positioning them as powerful energetic materials.[1][4][6] The higher density of 3,4-DNP is a key contributor to its excellent detonation performance.

Synthetic Pathways and Isomer Control

The synthesis of dinitropyrazole isomers typically starts from pyrazole. The control over the final isomer distribution is achieved through a sequence of nitration and rearrangement reactions.

G pyrazole Pyrazole n_nitropyrazole N-Nitropyrazole pyrazole->n_nitropyrazole N-Nitration (HNO3/Ac2O) nitropyrazole_3 3-Nitropyrazole n_nitropyrazole->nitropyrazole_3 Thermal Rearrangement dnp_3_4 3,4-Dinitropyrazole nitropyrazole_3->dnp_3_4 C-Nitration (Mixed Acid) dnp_1_3 1,3-Dinitropyrazole nitropyrazole_3->dnp_1_3 N-Nitration dnp_3_5 3,5-Dinitropyrazole dnp_1_3->dnp_3_5 Thermal Rearrangement

Caption: Synthetic routes to dinitropyrazole isomers.

The initial N-nitration of pyrazole yields N-nitropyrazole, which is a key intermediate.[5] Thermal rearrangement of N-nitropyrazole leads to the formation of 3-nitropyrazole.[5] From this point, the synthetic path diverges to yield different isomers. Direct C-nitration of 3-nitropyrazole with mixed acid affords 3,4-dinitropyrazole.[5] Alternatively, N-nitration of 3-nitropyrazole gives 1,3-dinitropyrazole, which can then undergo another thermal rearrangement to produce 3,5-dinitropyrazole.[5] The choice of reaction conditions, particularly the nitrating agent and temperature, is critical for selectively obtaining the desired isomer.

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole

The following is a representative protocol for the synthesis of 3,4-dinitropyrazole, based on established literature procedures.[7][8]

Caution: This procedure involves highly energetic and potentially hazardous materials. Appropriate safety precautions, including personal protective equipment (safety glasses, lab coat, gloves) and a fume hood, are mandatory.

Step 1: N-Nitration of Pyrazole

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, a mixture of nitric acid and acetic anhydride is prepared.

  • A solution of pyrazole in acetic acid is added dropwise to the nitrating mixture while maintaining a low temperature.

  • After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete N-nitration to N-nitropyrazole.

  • The product is typically isolated by pouring the reaction mixture into ice water and collecting the precipitate.

Step 2: Thermal Rearrangement to 3-Nitropyrazole

  • The synthesized N-nitropyrazole is dissolved in a high-boiling solvent such as anisole.

  • The solution is heated to reflux for several hours to induce thermal rearrangement.

  • The solvent is removed under reduced pressure to yield crude 3-nitropyrazole.

Step 3: C-Nitration to 3,4-Dinitropyrazole

  • The crude 3-nitropyrazole is carefully added to a mixture of concentrated nitric acid and sulfuric acid (mixed acid) at a controlled temperature.

  • The reaction mixture is heated and stirred for a period to effect C-nitration at the 4-position.

  • The reaction is quenched by pouring it onto ice, leading to the precipitation of 3,4-dinitropyrazole.

  • The solid product is collected by filtration, washed with water, and dried.

Characterization: The final product should be characterized by standard analytical techniques such as:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and isomeric purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C-NO₂, N-H).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and decomposition temperature.

Structure-Performance Relationships Visualized

The relationship between the isomeric structure of dinitropyrazoles and their key energetic properties can be visualized to highlight the impact of nitro group placement.

G cluster_0 Isomer cluster_1 Key Properties 3,4-DNP 3,4-DNP Density Density High 3,4-DNP->Density Stability Thermal Stability High 3,4-DNP->Stability Performance Detonation Performance High 3,4-DNP->Performance Sensitivity Impact Sensitivity High 3,4-DNP->Sensitivity 3,5-DNP 3,5-DNP Density_low Density Moderate 3,5-DNP->Density_low Stability_low Thermal Stability Moderate 3,5-DNP->Stability_low Performance_low Detonation Performance Moderate 3,5-DNP->Performance_low Sensitivity_low Impact Sensitivity Low 3,5-DNP->Sensitivity_low

Caption: Isomer structure and energetic property relationships.

This diagram illustrates that the 3,4-isomer generally exhibits higher density, thermal stability, and detonation performance, but also higher impact sensitivity compared to the 3,5-isomer. This visual representation provides a quick reference for understanding the trade-offs associated with each isomeric form.

Conclusion

The energetic performance of dinitropyrazoles is intrinsically linked to the isomeric position of the nitro substituents. The 3,4-dinitropyrazole isomer typically offers superior detonation performance, driven by its higher density and thermal stability. However, this comes at the cost of increased impact sensitivity compared to the 3,5-dinitropyrazole isomer. The choice of a particular isomer for a specific application will therefore depend on a careful balance of performance requirements and safety considerations. A thorough understanding of the synthesis and structure-property relationships is paramount for the continued development of advanced and safer energetic materials based on the dinitropyrazole scaffold.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1,3-Dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Foreword: As professionals in research and drug development, our commitment to innovation is paralleled by our duty to ensure the safety of our personnel and the environment. The handling of energetic materials like 1,3-Dinitro-1H-pyrazole (1,3-DNP) demands more than just procedural adherence; it requires a deep, causal understanding of the material's properties and the logic behind each safety protocol. This guide is structured to provide not just a set of instructions, but a self-validating system of protocols grounded in scientific integrity. We move beyond a simple checklist to offer a comprehensive framework for risk assessment, handling, and disposal, ensuring that every step is understood and executed with the highest degree of safety and compliance.

Hazard Assessment: Understanding this compound

This compound is a heterocyclic, high-energy density material.[1] Its molecular structure, featuring a pyrazole ring with two nitro groups, is the basis for its energetic properties. This compound is not a mere chemical reagent; it is classified as an explosive substance capable of rapid, exothermic decomposition.[2] Due to its high explosiveness and flammability, strict adherence to safety protocols during handling and storage is mandatory to avoid explosion from impact, friction, or static electricity.[2]

A thorough understanding of its physicochemical and explosive properties is the foundation of any safe handling and disposal plan.

Table 1: Physicochemical and Explosive Properties of this compound

PropertyValueSource
Molecular Formula C₃H₂N₄O₄[2][3]
Molar Mass 158.07 g/mol [1][3]
Appearance White crystalline solid[2]
Crystal Density 1.768 - 1.783 g/cm³[1]
Detonation Velocity 8426 m/s[1]
Detonation Pressure 30.8 GPa[1]
Thermal Stability The rate-limiting stage of decomposition is the[1][2]-sigmatropic rearrangement of the N-NO₂ group.[1] Dinitropyrazole isomers are generally less thermally stable than some other energetic materials, with decomposition onsets that can be below 200°C.[1][4][1][4][5]
Solubility Practically insoluble in water at ambient temperature; slightly soluble in solvents like ethanol, methanol, and acetone.[1][2][1][2]

The high detonation velocity and pressure classify 1,3-DNP as a powerful explosive. Its sensitivity to stimuli such as impact and friction, while potentially lower than some military-grade explosives, necessitates handling it as a primary explosive in a laboratory setting.[1]

Regulatory Compliance: The Legal Framework for Disposal

The disposal of 1,3-DNP is governed by stringent federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): Under RCRA, 1,3-DNP is classified as a hazardous waste. Specifically, it falls under the category of reactive wastes , which are substances that are unstable, can react violently, or can detonate.[6] The EPA mandates a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling and disposal from creation to its final fate.[7] All facilities generating such waste must obtain an EPA identification number and use a licensed hazardous waste transportation and disposal service.[6]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a written Chemical Hygiene Plan (CHP) .[8][9] The CHP must outline specific standard operating procedures (SOPs) for the safe handling and disposal of hazardous chemicals, including particularly hazardous substances like explosives.[8][10] All personnel must be trained on the contents of the CHP and the specific hazards of the chemicals they work with.[8]

Operational Protocol: From Benchtop to Final Disposal

The following protocols are designed to provide a clear, logical workflow for the safe management and disposal of this compound.

Personal Protective Equipment (PPE)

The causality behind PPE selection is the mitigation of specific risks: dermal contact, inhalation, and eye exposure.[11] For any procedure involving 1,3-DNP, the following PPE is mandatory:

  • Body Protection: A flame-retardant laboratory coat is essential.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use and dispose of them as hazardous waste after handling the material.

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities or during procedures with a higher risk of splashing or detonation.[11]

  • Respiratory Protection: All handling of solid 1,3-DNP must be conducted inside a certified chemical fume hood to prevent inhalation of dust particles.[8]

Spill Management Protocol

In the event of a spill, immediate and decisive action is critical to prevent escalation.

  • ALERT & EVACUATE: Immediately alert all personnel in the vicinity. Evacuate all non-essential personnel from the area.

  • VENTILATE: Ensure the chemical fume hood is operational. Do not attempt to clean a spill outside of a containment device.

  • CONTROL IGNITION SOURCES: Extinguish all nearby flames and turn off any spark-producing equipment.

  • CLEANUP (Trained Personnel Only):

    • Don the appropriate PPE as described in section 3.1.

    • Gently moisten the spilled material with a high-flashpoint solvent (e.g., mineral oil) to reduce dust and static.

    • Use non-sparking tools (e.g., plastic or wood) to carefully scoop the material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with acetone or a similar solvent to decontaminate the surface. Place the used cloth in the same waste container.

  • REPORT: Report the incident to the designated Chemical Hygiene Officer and fill out all necessary institutional incident reports.

Step-by-Step Disposal Procedure

On-site treatment or destruction of energetic materials by untrained personnel is strictly forbidden and extremely dangerous. The only acceptable method of disposal is through a licensed hazardous waste management company.

Step 1: Waste Segregation and Collection

  • Causality: Energetic materials must be segregated from all other waste streams to prevent accidental reactions. Mixing with acids, bases, or oxidizing agents can lead to violent decomposition or detonation.[12]

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container solely for 1,3-DNP waste.

    • The container must be compatible with the chemical (e.g., a polyethylene container with a secure, sealing lid).

    • Never place 1,3-DNP waste in a container with other chemical waste.[13] Disposal through laboratory drains is strictly forbidden.[14]

Step 2: Labeling and Storage

  • Causality: Proper labeling is an OSHA and EPA requirement that communicates the hazard to all personnel and is essential for the disposal vendor.[13][15]

  • Procedure:

    • Label the waste container with "Hazardous Waste," "Reactive," "Explosive," and the full chemical name: "this compound."

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]

    • The SAA should be away from heat, sparks, open flames, and incompatible materials.[14] The container must be kept closed at all times except when adding waste.

Step 3: Arranging for Professional Disposal

  • Causality: Licensed disposal vendors have the specialized equipment and expertise to transport and destroy energetic materials safely, often through controlled incineration or other advanced methods.[17][18]

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

    • Provide the EHS department with an accurate accounting of the waste material.

    • Ensure all paperwork, including the hazardous waste manifest, is completed accurately. The manifest is a legal document that tracks the waste from your laboratory to its final disposal site.[7]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: 1,3-DNP Waste Generated assess Hazard Assessment: - Energetic Material - Reactive/Explosive Waste start->assess ppe Don Mandatory PPE: - Flame-Retardant Coat - Goggles & Face Shield - Chemical-Resistant Gloves assess->ppe segregate Segregate Waste Immediately ppe->segregate container Place in Designated, Compatible, and Labeled Waste Container segregate->container storage Store in Satellite Accumulation Area (SAA) - Away from heat/incompatibles - Container closed container->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs paperwork Complete Hazardous Waste Manifest contact_ehs->paperwork pickup Waste Collected by Licensed Disposal Vendor paperwork->pickup end End: Safe & Compliant Disposal pickup->end

Caption: Decision workflow for the safe disposal of 1,3-DNP.

References

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Essential Safety and Logistical Guide for Handling 1,3-Dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 1,3-Dinitro-1H-pyrazole (CAS No: 38858-81-0) in a laboratory setting. As a high-energy material, strict adherence to these protocols is paramount to ensure the safety of all personnel and the integrity of the research environment. This document is intended for researchers, scientists, and drug development professionals with experience in handling hazardous materials.

Understanding the Hazard: The "Why" Behind the Precautions

The primary directive when handling this and any energetic material is to minimize risk through a multi-pronged approach encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).[5] The protocols outlined below are designed as a self-validating system to mitigate these inherent risks.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical when handling this compound. The following table summarizes the minimum required PPE. Note that for any procedure with a higher risk of aerosol generation or splashing, the level of protection should be increased.

Body Part Required PPE Specifications & Rationale
Hands Double-gloved with nitrile gloves.Nitrile provides good chemical resistance. Double-gloving is a prudent practice to prevent exposure in case of a tear in the outer glove.
Eyes/Face Chemical splash-resistant safety goggles with side shields and a face shield.Protects against splashes of chemicals and particulates. A face shield provides an additional layer of protection for the entire face.[6]
Body Flame-resistant (FR) lab coat worn over natural fiber clothing.FR clothing provides a barrier against flash fires. Natural fibers like cotton are preferred over synthetic materials which can melt and adhere to the skin in a fire.
Respiratory A NIOSH-approved respirator may be required depending on the scale and nature of the work.For handling small quantities in a certified chemical fume hood, a respirator may not be necessary. For weighing or transferring larger amounts where dust generation is possible, an N95 or higher-rated respirator is recommended to prevent inhalation.[1][7]
Feet Closed-toe, non-perforated shoes made of a durable material.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational workflow is crucial to minimize the risk of accidents. The following steps provide a procedural guide for handling this compound.

Preparation and Work Area Setup
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, that is clearly marked with warning signs.[3]

  • Minimize Quantities: Only the minimum amount of material required for the experiment should be present in the work area.[3]

  • Clear the Workspace: The work area should be free of clutter and any flammable or combustible materials.[3]

  • Grounding: Ensure all equipment is properly grounded to prevent the buildup of static electricity.[3]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be readily accessible.

Handling and Transfer
  • Tool Selection: Use non-sparking tools (e.g., spatulas made of plastic or non-ferrous metals). Avoid metal-on-metal contact.[8]

  • Controlled Dispensing: When weighing or transferring the solid, do so slowly and carefully to minimize dust generation.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly with gentle stirring. Avoid rapid additions that could lead to localized heating.

  • Avoid Mechanical Stress: Do not grind, crush, or subject the material to any form of mechanical shock or friction.[3]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound. (See Section 4 for detailed decontamination procedures).

  • Waste Disposal: All waste materials, including contaminated PPE, must be disposed of according to the procedures outlined in Section 5.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Decontamination Protocol: Ensuring a Clean and Safe Workspace

Thorough decontamination is essential to prevent cross-contamination and accidental exposure. The following step-by-step process should be followed for cleaning any surfaces or equipment that have come into contact with this compound.

  • Initial Wipe-Down (Dry Decontamination):

    • Carefully wipe down surfaces with a dry, disposable cloth to remove any visible powder. This should be done gently to avoid making the powder airborne.

    • Dispose of the cloth as hazardous waste.

  • Wet Decontamination:

    • Prepare a decontamination solution of mild soap and water.

    • Moisten a disposable cloth with the soap solution and wipe down all potentially contaminated surfaces.

    • For equipment, use a cloth or sponge to apply the soap solution.

    • Dispose of the cloth as hazardous waste.[9]

  • Rinsing:

    • Wipe down the surfaces with a clean, disposable cloth dampened with deionized water to remove any soap residue.

    • Dispose of the cloth as hazardous waste.

  • Final Wipe-Down:

    • Wipe the surfaces dry with a clean, disposable cloth.

    • Dispose of the cloth as hazardous waste.

  • Waste Collection: All disposable materials used in the decontamination process (cloths, wipes, etc.) must be collected in a designated hazardous waste container.

Disposal Plan: Responsible Management of Hazardous Waste

Improper disposal of energetic materials poses a significant risk to personnel and the environment. All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste:

    • This includes excess this compound, contaminated disposable labware (e.g., weigh boats, pipette tips), and used decontamination materials.

    • Collect all solid waste in a clearly labeled, dedicated hazardous waste container lined with a compatible plastic bag.[10]

  • Liquid Waste:

    • This includes any solutions containing this compound and the first rinse from decontaminating glassware.

    • Collect all liquid waste in a clearly labeled, dedicated hazardous waste container. Do not mix with other waste streams.

  • Contaminated PPE:

    • All disposable PPE (gloves, lab coats, etc.) that is contaminated or potentially contaminated must be collected as solid hazardous waste.

Final Disposal
  • All hazardous waste containing this compound must be disposed of through a licensed chemical waste disposal company. Do not attempt to dispose of this material through standard laboratory drains or as regular trash.[3]

Emergency Response Plan

In the event of an emergency, a swift and correct response is crucial.

  • Spill:

    • Minor Spill (contained in the fume hood):

      • Alert others in the immediate area.

      • Wearing appropriate PPE, cover the spill with an absorbent material like sand or vermiculite.

      • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

      • Decontaminate the area as described in Section 4.

    • Major Spill (outside of a fume hood):

      • Evacuate the immediate area.

      • Alert your supervisor and institutional safety office immediately.

      • Prevent others from entering the area.

      • Wait for trained emergency response personnel.[11][12]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]

  • Fire:

    • If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it. Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

    • In case of a larger fire or if you are unsure, evacuate the area immediately, activate the fire alarm, and call emergency services. Inform them of the presence of explosive materials.

Visual Workflow for PPE Selection

PPE_Selection_Workflow start Start: Assess Task Involving This compound task_assessment What is the scale and nature of the task? start->task_assessment small_scale Small Scale (<1g) Contained in Fume Hood task_assessment->small_scale Minimal dust/aerosol risk large_scale Large Scale (>1g) or Potential for Dust/Aerosol task_assessment->large_scale Weighing, transferring powder, or potential for aerosolization ppe_level_1 Standard PPE: - Double Nitrile Gloves - FR Lab Coat - Safety Goggles & Face Shield - Closed-toe Shoes small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Standard PPE (as in Level 1) - NIOSH-approved Respirator (N95 or higher) large_scale->ppe_level_2 end Proceed with Task ppe_level_1->end ppe_level_2->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.